Antimony tribromide
Description
Properties
IUPAC Name |
tribromostibane | |
|---|---|---|
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InChI |
InChI=1S/3BrH.Sb/h3*1H;/q;;;+3/p-3 | |
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InChI Key |
RPJGYLSSECYURW-UHFFFAOYSA-K | |
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Canonical SMILES |
Br[Sb](Br)Br | |
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Molecular Formula |
Br3Sb, SbBr3 | |
| Record name | ANTIMONY TRIBROMIDE | |
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| Record name | antimony(III) bromide | |
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DSSTOX Substance ID |
DTXSID6064870 | |
| Record name | Antimony tribromide | |
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Molecular Weight |
361.47 g/mol | |
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Physical Description |
Antimony tribromide is a yellow crystalline solid, which is sometimes shipped as a solution in hydrobromic acid. It is decomposed by water giving an antimony oxide and hydrobromic acid. It is corrosive to tissue. It is used to make other antimony compounds, in chemical analysis, and in dyeing., Yellow deliquescent solid; [Hawley] White powder; [MSDSonline] | |
| Record name | ANTIMONY TRIBROMIDE | |
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| Record name | Antimony tribromide | |
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Boiling Point |
536 °F at 760 mmHg (USCG, 1999), 288 °C | |
| Record name | ANTIMONY TRIBROMIDE | |
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| Record name | Antimony tribromide | |
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Solubility |
Reacts with water, Soluble in dilute hydrochloric acid, hydrobromic acid, carbon disulfide, acetone, benzene, chloroform, Soluble in acetone, benzene, chloroform, Soluble in ammonia | |
| Record name | Antimony tribromide | |
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Density |
4.148 at 73.4 °F (USCG, 1999) - Denser than water; will sink, 4.148 at 23 °C/23 °C | |
| Record name | ANTIMONY TRIBROMIDE | |
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Vapor Pressure |
1 mm Hg at 93.9 °C | |
| Record name | Antimony tribromide | |
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Color/Form |
Yellow orthorhombic crystals, Orthorhombic, bipyramidal needles, Yellow crystalline mass, Yellow or white, deliquescent, crystalline mass becoming amber yellow when fused, Colorless, crystalline solid having a pyramidal dimorphic molecular structure. | |
CAS No. |
7789-61-9 | |
| Record name | ANTIMONY TRIBROMIDE | |
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| Record name | Stibine, tribromo- | |
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| Record name | ANTIMONY TRIBROMIDE | |
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Melting Point |
205.88 °F (USCG, 1999), 97 °C | |
| Record name | ANTIMONY TRIBROMIDE | |
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Foundational & Exploratory
Antimony tribromide synthesis from antimony and bromine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of antimony tribromide (SbBr₃) from its elemental constituents, antimony and bromine. This document details the chemical principles, experimental procedures, purification techniques, and safety considerations for the laboratory-scale preparation of this versatile compound.
Introduction
This compound is a valuable reagent in various chemical applications, including as a catalyst in organic synthesis, a mordant in dyeing processes, and a fire retardant.[1][2][3] Its synthesis through the direct reaction of antimony metal with elemental bromine is a common and effective laboratory method.[1][4] This guide will focus on this direct synthesis route, providing detailed protocols for preparation and purification.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, handling, and application. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | SbBr₃[5] |
| Molar Mass | 361.47 g/mol [5] |
| Appearance | Colorless to yellow crystalline solid[4] |
| Melting Point | 96.6 °C[4] |
| Boiling Point | 288 °C[4] |
| Density | 4.35 g/cm³[4] |
| Solubility | Soluble in carbon disulfide, acetone, benzene, chloroform, dilute HCl, and HBr.[2][6] |
| Reactivity | Reacts with water to form antimony trioxide and hydrobromic acid.[4] It is also decomposed by light and alcohol.[2][7] |
Synthesis of this compound from Elemental Antimony and Bromine
The direct reaction between antimony and bromine is an exothermic process that yields this compound. The balanced chemical equation for this synthesis is:
2 Sb + 3 Br₂ → 2 SbBr₃
This reaction should be performed in a well-ventilated fume hood due to the hazardous nature of bromine.
Experimental Protocol
This protocol outlines the steps for the synthesis of this compound from antimony powder and liquid bromine.
Materials and Equipment:
-
Antimony powder (fine mesh)
-
Liquid bromine
-
Carbon disulfide (CS₂) (dried)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle
-
Stirring apparatus
-
Inert gas supply (e.g., nitrogen or argon)
-
Schlenk line or similar apparatus for inert atmosphere techniques
Procedure:
-
Reaction Setup: Assemble a clean and dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus should be under an inert atmosphere (nitrogen or argon) to prevent the reaction of bromine with atmospheric moisture.
-
Reactant Preparation: In the round-bottom flask, place a weighed amount of fine antimony powder suspended in a suitable volume of dry carbon disulfide.
-
Addition of Bromine: From the dropping funnel, add a stoichiometric amount of liquid bromine dissolved in dry carbon disulfide dropwise to the antimony suspension with continuous stirring. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition of bromine is complete, gently heat the mixture to reflux. The reaction time can vary, but it is typically continued until the red-brown color of bromine disappears, indicating the completion of the reaction.
-
Isolation of Crude Product: After the reaction is complete, the mixture is cooled to room temperature. The crude this compound can be isolated by filtration to remove any unreacted antimony. The solvent is then removed from the filtrate under reduced pressure to yield the crude product.
Stoichiometry and Yield
Purification of this compound
The crude this compound obtained from the synthesis may contain unreacted starting materials or byproducts. Therefore, purification is a critical step to obtain a high-purity product. The two primary methods for purifying this compound are recrystallization and vacuum sublimation.
Recrystallization
Recrystallization is a technique used to purify solids based on differences in solubility.[8]
Experimental Protocol:
-
Solvent Selection: Carbon disulfide is a commonly used solvent for the recrystallization of this compound.[4] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[8]
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot carbon disulfide.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling generally results in larger and purer crystals.[9]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold, fresh solvent. The crystals should then be dried under vacuum to remove any residual solvent.
Vacuum Sublimation
Vacuum sublimation is an effective method for purifying volatile solids. This compound has a relatively low boiling point, making it a suitable candidate for this technique.
Experimental Protocol:
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Sublimation: Heat the apparatus under vacuum. The this compound will sublime and deposit as purified crystals on the cold finger of the apparatus. The temperature and pressure should be carefully controlled to ensure efficient sublimation without decomposition. A vapor pressure of 1 mm Hg is reached at 94 °C.[10]
-
Collection: After the sublimation is complete, carefully remove the purified crystals from the cold finger.
Safety Precautions
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Antimony: Antimony powder is toxic and can be an irritant. Inhalation of dust should be avoided. Antimony reacts violently with halogens.[11]
-
Bromine: Bromine is a highly corrosive and toxic liquid. It can cause severe burns upon contact with skin and is fatal if inhaled.[12] All manipulations involving bromine must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
This compound: this compound is corrosive and toxic.[7] It reacts with water to produce hydrogen bromide gas.[7] Therefore, it should be handled in a dry environment.
-
General Precautions: Always wear appropriate PPE. Ensure that an emergency eyewash station and safety shower are readily accessible.[7]
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the synthesis and purification processes.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationship of reactants, processes, and product.
References
- 1. This compound Facts for Kids [kids.kiddle.co]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | Br3Sb | CID 24615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assignmentpoint.com [assignmentpoint.com]
- 5. This compound [drugfuture.com]
- 6. This compound | 7789-61-9 [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cas 7789-61-9,this compound | lookchem [lookchem.com]
- 11. nj.gov [nj.gov]
- 12. carlroth.com [carlroth.com]
Synthesis of Antimony Tribromide Using Hydrobromic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of antimony tribromide (SbBr₃) through the reaction of antimony trioxide (Sb₂O₃) with hydrobromic acid (HBr). The document details the underlying chemistry, experimental protocols, purification methods, and key reaction parameters.
Introduction
This compound is a versatile chemical compound used in various industrial and research applications, including as a flame retardant, a mordant in dyeing processes, a catalyst in organic synthesis, and in the production of other antimony compounds.[1][2] The synthesis from antimony trioxide and hydrobromic acid is a common and effective method for producing high-purity this compound. This guide will focus on the practical aspects of this synthesis, providing detailed procedural information.
Reaction Chemistry
The synthesis of this compound from antimony trioxide and hydrobromic acid proceeds via an acid-base reaction, where the amphoteric antimony trioxide reacts with the strong acid, HBr, to form the corresponding salt and water. The balanced chemical equation for this reaction is:
Sb₂O₃(s) + 6HBr(aq) → 2SbBr₃(aq) + 3H₂O(l)
This reaction is typically carried out using concentrated hydrobromic acid, often a 48% aqueous solution, to drive the reaction to completion and facilitate the dissolution of the antimony trioxide.[3]
Experimental Protocols
While a single, universally standardized protocol is not available in the literature, the following experimental procedure is a synthesis of commonly reported laboratory-scale methods.
Synthesis of Crude this compound
Materials:
-
Antimony Trioxide (Sb₂O₃), high purity
-
Hydrobromic Acid (HBr), 48% aqueous solution
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Glass funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place a stoichiometric amount of antimony trioxide.
-
Addition of Hydrobromic Acid: Slowly add a slight excess of 48% hydrobromic acid to the flask. The molar ratio of HBr to Sb₂O₃ should be approximately 6.5:1 to ensure complete reaction.
-
Heating and Reflux: Gently heat the mixture with continuous stirring. The reaction is typically conducted at a temperature of 80-100°C. Maintain a gentle reflux for a period of 2 to 4 hours, or until all the antimony trioxide has dissolved, resulting in a clear or slightly yellow solution.
-
Cooling and Crystallization: After the reaction is complete, turn off the heat and allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be used to maximize the crystallization of this compound.
-
Isolation of Crude Product: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold, concentrated hydrobromic acid to remove any unreacted starting materials or soluble impurities.
Purification of this compound
The crude this compound can be purified by either recrystallization or vacuum distillation to achieve higher purity.
Method A: Recrystallization from Hydrobromic Acid
-
Dissolution: Transfer the crude this compound to a clean flask and add a minimal amount of hot, concentrated (48%) hydrobromic acid to dissolve the crystals.[3]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration of the solution.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold, concentrated HBr, and then with a volatile solvent like hexane to remove excess acid. Dry the crystals under vacuum to remove any residual solvent.
Method B: Vacuum Distillation
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, ensuring all glassware is dry.
-
Distillation: Place the crude this compound in the distillation flask. Heat the flask gently under reduced pressure. This compound has a boiling point of 288 °C at atmospheric pressure, but distillation under vacuum will significantly lower this temperature.[1]
-
Collection: Collect the fraction that distills over at the appropriate temperature and pressure range. The resulting distillate should be pure, colorless or pale yellow this compound.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Molar Mass of Sb₂O₃ | 291.52 g/mol | N/A |
| Molar Mass of HBr | 80.91 g/mol | N/A |
| Molar Mass of SbBr₃ | 361.47 g/mol | [1] |
| Typical HBr Concentration | 48% (aqueous solution) | [3] |
| Reaction Temperature | 80 - 100 °C | N/A |
| Reaction Time | 2 - 4 hours | N/A |
| Reported Yield | 85 - 92% | N/A |
Table 1: Reaction Parameters and Stoichiometry
| Property | Value | Reference |
| Appearance | Colorless to yellow, hygroscopic crystalline solid | [1] |
| Melting Point | 96.6 °C | [1] |
| Boiling Point | 288 °C | [1] |
| Density | 4.35 g/cm³ | [1] |
| Solubility | Soluble in HBr, HCl, CS₂, acetone, benzene, chloroform, alcohol, ammonia. | [1] |
Table 2: Physical and Chemical Properties of this compound
Mandatory Visualizations
The following diagrams illustrate the key processes in the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Simplified reaction pathway for this compound synthesis.
Safety Considerations
-
Antimony Compounds: Antimony trioxide and this compound are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Hydrobromic Acid: Concentrated hydrobromic acid is highly corrosive and can cause severe burns. Handle with extreme care, using appropriate acid-resistant gloves and eye protection.
-
Reaction Hazards: The reaction may generate fumes. Ensure adequate ventilation and use a reflux condenser to minimize the release of vapors.
Conclusion
The synthesis of this compound from antimony trioxide and hydrobromic acid is a reliable and high-yielding method. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product. This guide provides the necessary details for researchers and professionals to successfully perform this synthesis in a laboratory setting.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Antimony Tribromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony tribromide (SbBr₃), a hygroscopic crystalline solid, serves as a versatile reagent and precursor in various chemical syntheses and material science applications. Its utility extends to its role as a flame retardant, a catalyst in organic reactions, and in the manufacturing of other antimony compounds.[1][2] A thorough understanding of its physical and chemical properties is paramount for its safe and effective handling and application in research and development. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, detailed experimental protocols for property determination, and visualizations of its chemical behavior.
Physical Properties of this compound
This compound typically appears as colorless to yellow orthorhombic crystals.[2][3] It is a dense solid that is soluble in a variety of organic solvents. The key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | SbBr₃ | [4] |
| Molecular Weight | 361.47 g/mol | [4] |
| Melting Point | 96.6 °C (369.8 K) | [1][3][5][6] |
| Boiling Point | 288 °C (561 K) at 760 mmHg | [1][2][3] |
| Density | 4.15 g/mL at 25 °C | [5][6] |
| Appearance | Colorless to yellow orthorhombic crystals | [2][3] |
| Solubility | Soluble in acetone, ammonia, alcohol, benzene, chloroform, carbon disulfide, dilute hydrochloric acid, and hydrobromic acid.[3][5] Decomposes in water.[1][2][5] | |
| Crystal Structure | Orthorhombic, with two crystalline forms (α and β). The β form has a space group of Pnma.[1][7] |
Chemical Properties and Reactivity
This compound is a reactive compound, most notably with water, with which it undergoes hydrolysis. It is also sensitive to light.[4]
Hydrolysis
This compound reacts with water to produce antimony trioxide (Sb₂O₃) and hydrobromic acid (HBr).[1][5] This reaction is a critical consideration for its handling and storage, as exposure to moisture will lead to its decomposition.
The balanced chemical equation for the hydrolysis of this compound is:
2 SbBr₃(s) + 3 H₂O(l) → Sb₂O₃(s) + 6 HBr(aq)
A diagram illustrating this hydrolysis pathway is provided below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Br3Sb | CID 24615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. antimony(III) bromide [chemister.ru]
- 4. This compound [drugfuture.com]
- 5. This compound | 7789-61-9 [chemicalbook.com]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Antimony Tribromide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of Antimony tribromide (SbBr₃), a compound known to exist in two polymorphic forms. This document details the crystallographic data, experimental protocols for synthesis and analysis, and the logical workflow from material synthesis to structural determination.
Introduction to the Crystal Structure of this compound
This compound (SbBr₃) is a chemical compound that crystallizes into two distinct orthorhombic polymorphs, designated as α-SbBr₃ and β-SbBr₃.[1] The arrangement of atoms in these crystalline forms dictates their physical and chemical properties. Understanding these structures at the atomic level is crucial for applications in materials science and as a reference for drug development where halogenated compounds are of interest.
The α-form is obtained by the rapid cooling of a warm carbon disulfide solution of SbBr₃ and is metastable, slowly converting to the more stable β-form.[1] Both structures are built from discrete SbBr₃ molecules with a trigonal pyramidal geometry.
Crystallographic Data
The crystallographic parameters for both polymorphs of this compound have been determined through single-crystal X-ray diffraction. A summary of these key quantitative data is presented below for clear comparison.
Table 1: Crystallographic Data for α-Antimony Tribromide
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.12 |
| b (Å) | 12.3 |
| c (Å) | 4.42 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Data sourced from the Crystallography Open Database.
Table 2: Crystallographic Data for β-Antimony Tribromide
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 8.49 |
| b (Å) | 9.94 |
| c (Å) | 6.87 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Data sourced from the Materials Project database.
Experimental Protocols
The determination of the crystal structure of this compound involves several key experimental stages: synthesis of the compound, growth of single crystals suitable for diffraction, and the collection and analysis of X-ray diffraction data.
Synthesis of this compound
This compound can be synthesized via the direct reaction of antimony metal with elemental bromine.
Materials:
-
Antimony powder (99.9%)
-
Liquid Bromine (99.5%)
-
Anhydrous carbon disulfide (CS₂)
Procedure:
-
In a fume hood, slowly add liquid bromine to a suspension of antimony powder in anhydrous carbon disulfide with constant stirring. The reaction is exothermic and should be controlled by the rate of bromine addition.
-
Continue stirring until all the antimony has reacted and the color of the bromine has disappeared.
-
The resulting solution contains dissolved this compound.
Single Crystal Growth
The growth of high-quality single crystals is paramount for accurate structure determination.
Protocol for α-SbBr₃:
-
Prepare a saturated solution of SbBr₃ in warm carbon disulfide.
-
Rapidly cool the solution in an ice bath to induce the crystallization of needle-like α-SbBr₃ crystals.[1]
-
Decant the solvent to isolate the crystals.
Protocol for β-SbBr₃:
-
Allow the α-SbBr₃ crystals to stand at room temperature. Over time, they will slowly convert to the more thermodynamically stable β-polymorph.[1]
-
Alternatively, single crystals of β-SbBr₃ can be grown by slow evaporation of a saturated solution of SbBr₃ in a suitable solvent like carbon disulfide at a constant temperature.
Single-Crystal X-ray Diffraction Analysis
This protocol outlines the general steps for determining the crystal structure from a suitable single crystal.
Procedure:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoloop and a suitable cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods (e.g., using SHELXT) and then refined against the experimental data using a least-squares minimization procedure (e.g., using SHELXL). This process involves adjusting atomic coordinates, and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental and analytical processes described.
Caption: Experimental workflow for the crystal structure analysis of this compound.
Caption: Logical data analysis pathway for crystal structure determination from diffraction data.
References
An In-depth Technical Guide to the Molecular Geometry and Bonding of Antimony Tribromide (SbBr₃)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimony tribromide (SbBr₃), a compound of antimony in its +3 oxidation state, is a significant substance used in chemical synthesis, as a mordant in dyeing, and as a fire retardant in polymers.[1][2][3][4][5] A comprehensive understanding of its molecular structure and bonding is crucial for predicting its reactivity, physical properties, and potential applications. This technical guide provides a detailed analysis of the molecular geometry, valence bond theory application, and crystallographic data of SbBr₃, supported by experimental methodologies and visual representations.
Molecular Geometry and VSEPR Theory
The molecular geometry of this compound is dictated by the arrangement of valence shell electron pairs around the central antimony (Sb) atom, as described by the Valence Shell Electron Pair Repulsion (VSEPR) theory.
-
Central Atom: Antimony (Sb) is in Group 15 of the periodic table and has five valence electrons.
-
Bonding Atoms: Three Bromine (Br) atoms, each contributing one electron for a single covalent bond.
-
Electron Count: The central Sb atom forms three single bonds with the three Br atoms (3 bonding pairs) and has one remaining non-bonding pair of electrons (1 lone pair).
This gives a total of four electron domains around the central antimony atom. According to VSEPR theory, four electron domains arrange themselves in a tetrahedral electron geometry to minimize repulsion. However, since one of these domains is a lone pair, the resulting molecular geometry is trigonal pyramidal .[6] The lone pair exerts a greater repulsive force than bonding pairs, compressing the Br-Sb-Br bond angles to be slightly less than the ideal tetrahedral angle of 109.5°.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Br3Sb | CID 24615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 5. This compound | 7789-61-9 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
Lewis acid character of Antimony tribromide
An In-depth Technical Guide to the Lewis Acid Character of Antimony Tribromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (SbBr₃) is a p-block element halide that exhibits significant Lewis acidic character. This property arises from the presence of accessible vacant orbitals on the antimony atom, allowing it to accept electron pairs from Lewis bases. The Lewis acidity of SbBr₃ is a key aspect of its chemistry, influencing its reactivity and potential applications in various fields, including catalysis and materials science. This technical guide provides a comprehensive overview of the Lewis acid character of this compound, focusing on quantitative measures, experimental protocols for its determination, and the nature of its interactions with Lewis bases.
Quantitative Assessment of Lewis Acidity
The strength of a Lewis acid can be quantified using various experimental and computational methods. While direct experimental quantification of the Lewis acidity of this compound is not extensively reported in the literature, we can infer its characteristics from established methods and computational trends.
The Gutmann-Beckett Method
A widely accepted method for quantifying Lewis acidity is the Gutmann-Beckett method, which determines the Acceptor Number (AN) of a Lewis acid.[1] This method utilizes triethylphosphine oxide (Et₃PO) as a probe molecule and measures the change in its ³¹P NMR chemical shift upon adduct formation with the Lewis acid.[2] The Acceptor Number is calculated using the following formula:
AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)
where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of the Et₃PO adduct of the Lewis acid in a non-coordinating solvent, and 41.0 ppm is the chemical shift of Et₃PO in hexane (AN = 0).[1] The scale is referenced to the strong Lewis acid antimony pentachloride (SbCl₅), which is assigned an AN of 100 (δ = 86.1 ppm).[1]
While a specific Acceptor Number for SbBr₃ is not readily found in the surveyed literature, the general trend for pnictogen trihalides suggests that Lewis acidity increases down the group. However, experimental determination would be required for a definitive value.
Computational Approaches: Fluoride Ion Affinity (FIA)
Computational chemistry provides a powerful tool for quantifying Lewis acidity through the calculation of Fluoride Ion Affinity (FIA). FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[3] A more negative (i.e., more exothermic) FIA value indicates a stronger Lewis acid.
While a directly calculated FIA for SbBr₃ was not found in the searched literature, data for other pnictogen trihalides can provide insight into the expected trend. For trivalent pnictogen fluorides, a computational study has shown that the Lewis acidity does not follow a simple monotonic trend down the group, with SbF₃ exhibiting a lower fluoride ion affinity than AsF₃.[4][5] This highlights the complexity of factors influencing Lewis acidity beyond simple electronegativity arguments.
Table 1: Calculated Gas-Phase Fluoride Ion Affinities (FIA) of Selected Pnictogen Trihalides and Related Lewis Acids
| Lewis Acid | Fluoride Ion Affinity (FIA) in kJ/mol | Reference |
|---|---|---|
| AsF₃ | -60.1 | [4] |
| SbF₃ | -71.2 | [4] |
| BF₃ | -339 kJ/mol | [6] |
| BCl₃ | -402 kJ/mol | [6] |
| BBr₃ | -427 kJ/mol | [6] |
| SbCl₃ | -309 kJ/mol |[7] |
Note: The FIA values for the boron trihalides are significantly higher, reflecting their stronger Lewis acidity compared to the pnictogen trihalides shown. The value for SbCl₃ is provided for comparison within the antimony trihalide series.
Interaction with Lewis Bases: Adduct Formation
The Lewis acidity of this compound is most directly observed through its ability to form stable adducts with a variety of Lewis bases. These adducts are formed via a coordinate covalent bond where the Lewis base donates a pair of electrons to the antimony center.
Synthesis of SbBr₃ Adducts
This compound forms adducts with a wide range of Lewis bases, including nitrogen-containing heterocycles (e.g., pyridine), and sulfur-containing compounds (e.g., thioamides).[8][9] The synthesis of these adducts typically involves the direct reaction of SbBr₃ with the Lewis base in a suitable non-coordinating solvent.
Example: Synthesis of SbBr₃-Pyridine Adduct A solution of this compound in a dry, aprotic solvent such as carbon disulfide is treated with a stoichiometric amount of pyridine.[8] The resulting adduct, SbBr₃·Py, precipitates from the solution and can be isolated by filtration and drying under vacuum.[8]
Characterization of SbBr₃ Adducts
The formation of SbBr₃ adducts can be confirmed and characterized by various spectroscopic and analytical techniques.
IR spectroscopy is a valuable tool for probing the interaction between SbBr₃ and a Lewis base. Upon adduct formation, changes in the vibrational frequencies of the Lewis base are observed. For example, in the case of carbonyl-containing Lewis bases, a decrease in the C=O stretching frequency is typically observed.[10] This red shift indicates a weakening of the C=O bond due to the donation of electron density from the carbonyl oxygen to the antimony center.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability of SbBr₃ adducts. The decomposition temperature of the adduct can provide a qualitative measure of the strength of the Lewis acid-base interaction. For instance, studies on the thermal decomposition of SbBr₃ adducts with pyridine and its methyl-substituted derivatives have been reported, providing activation energies for the decomposition process.[8]
Table 2: Thermal Decomposition Data for SbBr₃·L Adducts
| Adduct (L) | Decomposition Temperature Range (K) | Activation Energy (Eₐ) for Decomposition (kJ/mol) | Reference |
|---|---|---|---|
| Pyridine (Py) | 453 - 593 | 150.6 | [8] |
| 4-Methylpyridine (4MPy) | 453 - 593 | 122.0 |[8] |
Note: These activation energies correspond to the decomposition of the adducts and are not a direct measure of the Lewis acid-base bond strength, but can be related to the overall stability of the complex.
Experimental Protocols
Protocol 1: Determination of Lewis Acidity using the Gutmann-Beckett Method (General Procedure)
This protocol describes the general procedure for determining the Acceptor Number of a Lewis acid, such as this compound, using the Gutmann-Beckett method.[2][11]
Materials:
-
Lewis acid (e.g., this compound, SbBr₃)
-
Triethylphosphine oxide (Et₃PO)
-
Dry, non-coordinating deuterated solvent (e.g., CD₂Cl₂ or C₆D₆)
-
NMR tubes and spectrometer capable of ³¹P NMR
Procedure:
-
Prepare a stock solution of Et₃PO in the chosen deuterated solvent at a known concentration (e.g., 0.1 M).
-
In a dry NMR tube, under an inert atmosphere, dissolve a precisely weighed amount of the Lewis acid in a known volume of the deuterated solvent.
-
Add a stoichiometric equivalent of the Et₃PO stock solution to the NMR tube containing the Lewis acid.
-
Acquire the ³¹P NMR spectrum of the sample.
-
Record the chemical shift (δₛₐₘₚₗₑ) of the adduct.
-
Calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0).
Caption: Workflow for determining the Acceptor Number of a Lewis acid.
Protocol 2: Synthesis and Characterization of an SbBr₃ Adduct with a Lewis Base
This protocol provides a general method for the synthesis and characterization of an this compound adduct with a Lewis base, exemplified by pyridine.[8]
Materials:
-
This compound (SbBr₃)
-
Pyridine
-
Dry carbon disulfide (CS₂)
-
Schlenk flask and vacuum filtration apparatus
-
IR spectrometer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve SbBr₃ in dry CS₂.
-
Slowly add a stoichiometric amount of pyridine to the stirring SbBr₃ solution.
-
A precipitate will form upon addition of the pyridine. Continue stirring for a designated period (e.g., 1 hour) to ensure complete reaction.
-
Isolate the solid adduct by vacuum filtration.
-
Wash the precipitate with a small amount of cold, dry CS₂ to remove any unreacted starting materials.
-
Dry the adduct under vacuum.
-
Characterize the product by IR spectroscopy, comparing the spectrum of the adduct to that of free pyridine to identify shifts in vibrational frequencies indicative of coordination.
Caption: Workflow for the synthesis and characterization of an SbBr₃ adduct.
Logical Relationships in Lewis Acid-Base Interactions
The interaction between this compound and a Lewis base can be understood as a series of equilibria and bonding interactions.
Caption: Formation of a Lewis acid-base adduct between SbBr₃ and a Lewis base.
Conclusion
This compound exhibits clear Lewis acidic properties, readily forming adducts with a variety of Lewis bases. While a definitive experimental Acceptor Number for SbBr₃ is not widely reported, the Gutmann-Beckett method provides a robust experimental framework for its determination. Computational methods, such as the calculation of Fluoride Ion Affinity, offer a valuable theoretical approach to quantifying its Lewis acidity and understanding trends within the pnictogen trihalides. The synthesis and characterization of SbBr₃ adducts, particularly through IR spectroscopy and thermal analysis, provide tangible evidence of its Lewis acid character. For researchers and professionals in drug development and other scientific fields, an understanding of the Lewis acidity of this compound is crucial for predicting its reactivity and exploring its potential applications.
References
- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 2. magritek.com [magritek.com]
- 3. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analyzing Fluoride Binding by Group 15 Lewis Acids: Pnictogen Bonding in the Pentavalent State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrostatics Explains the Reverse Lewis Acidity of BH3 and Boron Trihalides: Infrared Intensities and a Relative Energy Gradient (REG) Analysis of IQA Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis Acidity of the SbCl3/o‐chloranil System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. chemrxiv.org [chemrxiv.org]
A Comprehensive Technical Guide to the Solubility of Antimony Tribromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of Antimony Tribromide (SbBr₃) in a variety of organic solvents. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development who utilize antimony compounds in their work. The guide offers a compilation of quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Introduction to this compound
This compound is a chemical compound containing antimony in its +3 oxidation state.[1] It typically appears as a colorless to yellow, hygroscopic crystalline solid.[1][2] This compound is known to be soluble in a range of organic solvents, a characteristic that is pivotal for its application in various chemical syntheses and as a fire retardant in polymers like polyethylene.[1][3][4] However, it decomposes in the presence of water and light, a factor that necessitates careful handling and specific experimental conditions.[2][5]
Quantitative Solubility Data
The solubility of this compound in different organic solvents is a key parameter for its use in solution-based chemical reactions and material formulations. The following table summarizes the available quantitative data.
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| 1,4-Dichlorobenzene | 51.5 | 16.3 |
| Acetic Acid | 15 | 13.9 |
| Benzaldehyde | 20 | 119 |
| Benzene | 15 | 14.29 |
| Benzene | 35 | 29.9 |
| Benzene | 55 | 63.93 |
| Benzonitrile | 20 | 144 |
| Benzoyl Chloride | 20 | 90.5 |
| Bromobenzene | 25 | 65.6 |
| Cyclohexane | 20 | 1.4 |
| Ethylbenzene | 20 | 86.2 |
| m-Xylene | 25 | 346 |
| Monochlorobenzene | -20 | 14.4 |
| Monochlorobenzene | 0 | 25 |
| Monochlorobenzene | 20 | 42.9 |
| Nitrobenzene | 25 | 218.5 |
| p-Cymene | 20 | 127 |
| Sulfur Dioxide | 0 | 0.788 |
| Toluene | 20 | 227 |
This data is compiled from a referenced chemical database.[6]
Qualitative solubility information indicates that this compound is also soluble in acetone, alcohol, ammonia, carbon disulfide, chloroform, and diethyl ether.[1][2][3][5][7][8][9][10][11][12]
Experimental Protocol for Solubility Determination
The accurate determination of the solubility of a moisture-sensitive compound like this compound requires a meticulous experimental approach. The following protocol is a detailed methodology based on the gravimetric method, adapted to minimize exposure to atmospheric moisture.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of choice
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk flask or a three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Syringe and needle
-
Pre-weighed, oven-dried glass vials with airtight septa
-
Analytical balance (accurate to ±0.0001 g)
-
Vacuum oven
-
Glove box or a dry, inert atmosphere environment
Procedure:
-
Preparation of Saturated Solution: a. In a glove box or under a steady stream of inert gas, add an excess amount of this compound to a Schlenk flask containing a known volume of the anhydrous organic solvent. The excess solid is crucial to ensure that the solution reaches saturation. b. Seal the flask and place it in a constant temperature bath set to the desired temperature. c. Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Sample Withdrawal: a. Once equilibrium is achieved, stop the stirring and allow the excess solid to settle at the bottom of the flask. b. Using a syringe fitted with a filter (to prevent transfer of solid particles), carefully withdraw a known volume of the clear supernatant liquid. This step should be performed while maintaining the inert atmosphere to prevent any contact with moisture.
-
Gravimetric Analysis: a. Transfer the withdrawn sample into a pre-weighed, oven-dried glass vial with an airtight septum. b. Weigh the vial containing the sample to determine the mass of the solution. c. Place the vial in a vacuum oven and carefully evaporate the solvent. The temperature of the oven should be kept below the decomposition temperature of this compound. d. Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it. e. Repeat the drying and weighing process until a constant mass of the residue (this compound) is obtained.
-
Calculation of Solubility: a. Mass of the solute (this compound): Final mass of the vial with residue - Initial mass of the empty vial. b. Mass of the solvent: Mass of the vial with the solution - Final mass of the vial with residue. c. Solubility: (Mass of the solute / Mass of the solvent) * 100. This will give the solubility in grams of solute per 100 grams of solvent.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a centralized resource for understanding the solubility of this compound in organic solvents. The compiled quantitative data offers a quick reference for selecting appropriate solvents for various applications. Furthermore, the detailed experimental protocol provides a robust methodology for researchers to accurately determine solubility in their own laboratories, particularly when dealing with the compound's moisture sensitivity. The visual workflow aims to clarify the experimental sequence, ensuring reproducibility and accuracy in these critical measurements. This information is vital for the effective and safe utilization of this compound in scientific research and industrial applications.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Page loading... [guidechem.com]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. lifechemicals.com [lifechemicals.com]
- 5. scirp.org [scirp.org]
- 6. pharmajournal.net [pharmajournal.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. assignmentpoint.com [assignmentpoint.com]
The Hygroscopic Nature of Antimony Tribromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimony tribromide (SbBr₃), a versatile inorganic compound, finds application in various scientific and industrial domains, including as a flame retardant, a catalyst in organic synthesis, and a precursor for other antimony compounds.[1][2] A critical, yet often challenging, characteristic of this compound is its pronounced hygroscopic and deliquescent nature. This technical guide provides a comprehensive overview of the hygroscopic properties of this compound, its interaction with atmospheric moisture, and the significant implications for its handling, storage, and application, particularly within research and pharmaceutical synthesis contexts. The document details the hydrolysis of this compound, presents available quantitative data, and outlines experimental protocols for its characterization and safe handling.
Introduction to this compound
This compound (SbBr₃) is a yellow or colorless crystalline solid that is highly reactive, particularly with water.[3][4] Its utility in diverse chemical processes is underscored by its Lewis acidity and its role as a source of antimony and bromide ions. However, its propensity to readily absorb moisture from the atmosphere presents significant challenges. This hygroscopic nature leads to deliquescence, where the solid absorbs enough water to dissolve and form a liquid solution, and subsequent hydrolysis, which alters its chemical identity and properties.[2] Understanding and controlling these moisture-related behaviors are paramount for ensuring reproducibility in experiments and maintaining the integrity of processes where SbBr₃ is employed. Although some antimony compounds have been investigated for their therapeutic potential, including in oncology and for treating leishmaniasis, this compound's primary relevance to drug development is as a potential reagent or catalyst in the synthesis of pharmaceutical intermediates.[3][5][6]
The Hygroscopic Character of this compound
This compound is classified as a hygroscopic and deliquescent substance, meaning it actively attracts and absorbs moisture from the surrounding environment.[7] It is noted to be less hygroscopic than its chlorinated counterpart, antimony trichloride (SbCl₃).[8] Upon exposure to air, SbBr₃ will begin to adsorb water molecules onto its crystalline surface. As moisture uptake continues, the solid will eventually dissolve in the absorbed water, a process known as deliquescence.
Hydrolysis of this compound
The most significant implication of the hygroscopic nature of this compound is its facile hydrolysis. In the presence of water, SbBr₃ reacts to form antimony trioxide (Sb₂O₃) and hydrobromic acid (HBr).[1][9][10] This irreversible reaction is a critical consideration for any application of SbBr₃, as the formation of these byproducts can interfere with desired chemical transformations and introduce impurities.
The overall hydrolysis reaction can be represented as:
2 SbBr₃(s) + 3 H₂O(l) → Sb₂O₃(s) + 6 HBr(aq) [9]
This reaction can proceed through intermediate antimony oxybromide species, such as SbOBr.[11] The hydrobromic acid produced is corrosive and can further react with other components in a reaction mixture.
Quantitative Data
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |
| Acetic Acid | 13.9 | 15 |
| Acetone | Soluble | - |
| Benzene | 14.29 | 15 |
| Benzene | 29.9 | 35 |
| Benzene | 63.93 | 55 |
| Carbon Disulfide | Soluble | - |
| Chloroform | Soluble | - |
| Cyclohexane | 1.4 | 20 |
| Ethanol | Soluble (decomposes) | - |
| Toluene | 227 | 20 |
| Table 1: Solubility of this compound in Various Organic Solvents.[12] |
Implications of Hygroscopicity
The hygroscopic nature of this compound has far-reaching implications for its practical use:
-
Handling and Storage: Due to its moisture sensitivity, SbBr₃ must be handled and stored under inert and anhydrous conditions. Standard laboratory benchtops are generally unsuitable for prolonged handling. Storage in desiccators is a minimum requirement, with storage in a glovebox under an inert atmosphere (e.g., nitrogen or argon) being the best practice. Containers should be tightly sealed.[6]
-
Reaction Stoichiometry and Purity: In chemical synthesis, the presence of absorbed water can alter the effective concentration of SbBr₃, leading to inaccurate stoichiometry. The hydrolysis products, antimony trioxide and hydrobromic acid, can act as impurities, potentially leading to unwanted side reactions and affecting the purity of the final product.
-
Catalytic Activity: When used as a Lewis acid catalyst, the coordination of water to the antimony center can deactivate the catalyst by competing with the substrate for binding.[13]
-
Safety: The hydrolysis of SbBr₃ generates hydrobromic acid, a corrosive and toxic substance.[1] Inhalation of fumes or contact with the skin can cause severe irritation and burns.[14] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential. Handling should be performed in a well-ventilated fume hood.[14]
Experimental Protocols
Protocol for Determining Hygroscopicity by Dynamic Vapor Sorption (DVS)
While specific DVS data for SbBr₃ is not available, the following protocol outlines a standard procedure for its determination. DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled stream of humidified gas.[15]
Objective: To determine the water vapor sorption isotherm and identify the critical relative humidity (CRH) of this compound.
Apparatus:
-
Dynamic Vapor Sorption (DVS) analyzer
-
Microbalance (integrated into the DVS)
-
Inert gas supply (e.g., dry nitrogen)
-
Glovebox or other inert atmosphere chamber for sample preparation
Procedure:
-
Sample Preparation: Inside a glovebox, accurately weigh 5-10 mg of anhydrous this compound onto the DVS sample pan.
-
Instrument Setup: Transfer the sample pan to the DVS instrument, ensuring minimal exposure to the ambient atmosphere.
-
Drying: Start the experiment by drying the sample in a stream of dry nitrogen (0% relative humidity, RH) at 25 °C until a stable mass is achieved ( dm/dt ≤ 0.002 %/min). This establishes the dry mass of the sample.
-
Sorption Isotherm:
-
Increase the RH in a stepwise manner, typically in increments of 10% RH, from 0% to 90% RH.
-
At each RH step, allow the sample to equilibrate until a stable mass is recorded.
-
Record the mass change at each RH step.
-
-
Desorption Isotherm:
-
Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
-
Data Analysis:
-
Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.
-
The CRH is identified as the RH at which a sharp increase in mass is observed, indicating deliquescence.
-
Protocol for Handling and Use in a Chemical Reaction
Objective: To safely handle and dispense this compound for use in a moisture-sensitive chemical reaction.
Apparatus:
-
Glovebox or Schlenk line with a supply of inert gas (nitrogen or argon)
-
Dry, oven-baked glassware
-
Anhydrous solvents
-
Appropriate PPE (gloves, safety glasses, lab coat)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Conduct all manipulations of this compound within a glovebox or using Schlenk techniques.
-
Dispensing:
-
In a glovebox, weigh the required amount of SbBr₃ into a dry, tared flask.
-
If using a Schlenk line, quickly transfer the SbBr₃ from its storage container to the reaction flask under a positive pressure of inert gas.
-
-
Reaction Setup:
-
Add the anhydrous solvent to the flask containing the SbBr₃ via a cannula or a dry syringe.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Work-up: Quench the reaction using appropriate procedures, being mindful that the addition of aqueous solutions will cause the hydrolysis of any unreacted SbBr₃.
Visualizations
Caption: Hydrolysis pathway of this compound upon exposure to moisture.
Caption: Recommended workflow for handling hygroscopic this compound.
Conclusion
The hygroscopic and deliquescent nature of this compound is a defining characteristic that dictates its handling, storage, and application. The facile hydrolysis to antimony trioxide and hydrobromic acid necessitates stringent anhydrous techniques to maintain its integrity and ensure the safety and success of experimental procedures. For professionals in research and drug development, where precision and purity are paramount, a thorough understanding of these properties is indispensable. While specific quantitative hygroscopicity data for SbBr₃ remains elusive in the public domain, the experimental protocols outlined in this guide provide a framework for its characterization. By implementing the recommended handling procedures, researchers can mitigate the challenges posed by the hygroscopicity of this compound and harness its utility in chemical synthesis and materials science.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. alfachemic.com [alfachemic.com]
- 14. nj.gov [nj.gov]
- 15. skpharmteco.com [skpharmteco.com]
Thermal stability and decomposition of Antimony tribromide
An In-depth Technical Guide: Thermal Stability and Decomposition of Antimony Tribromide
Executive Summary
This compound (SbBr₃) is a crystalline solid primarily recognized for its role as a powerful synergistic agent in flame retardant systems. While thermally stable under inert conditions, exhibiting distinct melting and boiling points without significant decomposition, its chemical behavior in reactive environments dictates its primary application and hazard profile. This guide provides a comprehensive overview of the thermal properties of SbBr₃, detailing its stability and decomposition pathways. The predominant decomposition mechanism occurs in the gas phase within flame retardant applications, where it is formed in situ and acts as a radical scavenger to inhibit combustion. Decomposition via hydrolysis is also a critical consideration. This document collates quantitative data from available literature, outlines relevant experimental protocols for thermal analysis, and provides visualizations of key processes to support researchers, scientists, and professionals in drug development and materials science.
Physical and Thermal Properties
This compound is a colorless to yellow, hygroscopic crystalline solid.[1] Under controlled, inert conditions, it undergoes well-defined phase transitions from solid to liquid and liquid to gas. Its key physical and thermal properties are summarized in Table 1. The compound's relatively low boiling point and high vapor pressure near its melting point are crucial for its function in gas-phase flame retardancy.
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | SbBr₃ | [2] |
| Molecular Weight | 361.472 g/mol | [2] |
| Appearance | Colorless to yellow hygroscopic crystals | [1] |
| Melting Point | 96.6 °C (369.8 K) | [1][3] |
| Boiling Point | 288 °C (561 K) | [1] |
| Density | 4.35 g/cm³ | [1] |
| Vapor Pressure | 1 mm Hg at 93.9 °C | [4] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -259 kJ/mol | [1] |
Thermal Stability and Decomposition Pathways
The thermal decomposition of this compound is highly dependent on the surrounding chemical environment. In a completely inert atmosphere, the compound is expected to melt and subsequently boil with minimal degradation. However, in the presence of other reactants, such as water or the decomposition products of a polymer fire, specific decomposition pathways are initiated.
Stability and Hydrolytic Decomposition
SbBr₃ is sensitive to moisture and light.[3] It readily reacts with water in a hydrolysis reaction to form antimony trioxide (Sb₂O₃) and hydrobromic acid (HBr).[1][5] This reactivity necessitates handling and storage in dry, inert conditions to maintain the compound's integrity.
Reaction: 2 SbBr₃ + 3 H₂O → Sb₂O₃ + 6 HBr[1]
Role in Flame Retardancy: A Gas-Phase Decomposition Mechanism
The most significant application and most studied decomposition pathway for SbBr₃ is in flame retardant formulations, where it acts as a synergist with halogenated, particularly brominated, compounds. In this context, SbBr₃ is not typically added directly but is formed in situ. The process begins with the thermal degradation of the brominated flame retardant in the polymer, which releases hydrogen bromide (HBr). The HBr then reacts with antimony trioxide (Sb₂O₃), which is used as the primary synergist, to produce gaseous this compound.
Once in the gas phase (the flame), SbBr₃ acts as a flame poison. It undergoes thermal decomposition, releasing bromine radicals (Br•) that actively scavenge the high-energy H• and OH• radicals responsible for propagating the combustion chain reaction. This gas-phase radical trapping mechanism is highly efficient at extinguishing the flame.
Quantitative Thermal Analysis Data
A study on solid adducts of SbBr₃ with pyridine and its derivatives shows a single-step thermal decomposition process.[6] The kinetic parameters for the decomposition of these adducts were determined using non-isothermal thermogravimetric data. This information, summarized in Table 2, is useful for understanding how the antimony center behaves when coordinated, which can be relevant in various chemical systems.
Table 2: Thermal Decomposition Kinetic Data for this compound-Pyridine Adducts (Data derived from a non-isothermal TGA at a heating rate of 5 K/min)[6]
| Adduct Compound | Decomposition Temp. Range (K) | Activation Energy (Eₐ) (kJ/mol) | Log A (Pre-exponential Factor) |
| SbBr₃·Pyridine | 413 - 613 | 150.6 | 16.0 |
| SbBr₃·2-Methylpyridine | 385 - 588 | 86.4 | 8.5 |
| SbBr₃·3-Methylpyridine | 400 - 596 | 96.9 | 9.5 |
| SbBr₃·4-Methylpyridine | 413 - 603 | 122.0 | 12.4 |
Experimental Protocols
The analysis of thermal stability and decomposition pathways of compounds like this compound is typically conducted using a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry (MS).
General Methodology: TGA-DSC/MS
A simultaneous TGA-DSC instrument coupled to a mass spectrometer via a heated capillary transfer line provides the most comprehensive data.
-
Sample Preparation: A small, precise mass of the sample (typically 2-10 mg) is placed into an inert crucible (e.g., alumina or platinum). All handling of the hygroscopic SbBr₃ must be performed in an inert atmosphere (e.g., a glovebox).
-
Analysis Conditions:
-
Atmosphere: The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a controlled flow rate (e.g., 50-100 mL/min) to prevent oxidative or hydrolytic side reactions.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant, linear heating rate (e.g., 5, 10, or 15 K/min).
-
-
Data Collection:
-
TGA: Continuously measures the mass of the sample as a function of temperature. Mass loss indicates evaporation, sublimation, or decomposition.
-
DSC: Measures the heat flow to or from the sample relative to a reference. This identifies endothermic events like melting and boiling, and exothermic events like decomposition or phase transitions.
-
MS: The evolved gases from the furnace are ionized and analyzed by the mass spectrometer to identify the specific molecules being released at each temperature, confirming the nature of the decomposition products.
-
-
Kinetic Analysis: For decomposition reactions, data from multiple heating rates can be used to determine kinetic parameters (activation energy, pre-exponential factor) using model-free methods like the Ozawa-Flynn-Wall analysis or model-fitting methods like the Coats-Redfern method.[6]
Conclusion
This compound is a thermally stable compound that primarily undergoes melting and vaporization under inert heating. Its decomposition is chemically driven, occurring readily via hydrolysis in the presence of water or through a complex, gas-phase radical scavenging mechanism when used as a flame retardant synergist. The latter pathway is central to its industrial utility and represents its most significant decomposition behavior. Quantitative thermal analysis of pure SbBr₃ is challenging due to its volatility, but studies on its adducts confirm that the antimony center is susceptible to thermal degradation when complexed. A thorough understanding of these distinct behaviors is essential for its safe handling and effective application in materials science.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. This compound | Br3Sb | CID 24615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Historical Development and Applications of Antimony Tribromide
For Researchers, Scientists, and Drug Development Professionals
Antimony tribromide (SbBr₃), a yellow crystalline solid, has a multifaceted history characterized by its crucial role in industrial safety, chemical synthesis, and even early medicine. This in-depth guide explores the historical development of its applications, providing quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action and toxicological pathways.
Flame Retardancy: The Cornerstone Application
The most significant and enduring application of this compound is as a synergistic flame retardant, particularly in conjunction with halogenated compounds.
Historical Development
The journey of antimony compounds in flame retardancy began serendipitously. While the flame retardant properties of halogens were known in the late 19th century, their efficacy was limited. The breakthrough came in the 1920s when American chemical engineer Franklin C. Brown accidentally added antimony white powder (antimony trioxide) while testing brominated paraffin and observed a dramatic improvement in the material's flame resistance. This discovery ushered in the era of bromine-antimony synergistic systems, which became a staple in polymer science.[1] Over the decades, research focused on optimizing this synergy. In the 1980s, Japanese scientist Toshihiro Takeda was instrumental in discovering the optimal ratios of antimony trioxide and brominated compounds like decabromodiphenyl ether, laying the groundwork for modern flame retardant formulations.[1] Today, this system is ubiquitous, found in approximately 90% of printed circuit boards and used extensively in automotive and construction materials.[1]
Mechanism of Action: A Synergistic Defense
Antimony compounds like antimony trioxide or tribromide are not effective flame retardants on their own. Their power lies in a synergistic interaction with halogenated materials (containing bromine or chlorine).[2][3] The mechanism is a two-pronged attack that operates in both the gas phase and the solid (condensed) phase of a fire.
Gas Phase Action (Radical Quenching):
-
During combustion, the halogenated flame retardant decomposes, releasing hydrogen halides (e.g., hydrogen bromide, HBr).
-
The antimony compound (often starting as antimony trioxide, Sb₂O₃) reacts with HBr to form antimony trihalides, such as this compound (SbBr₃), and antimony oxyhalides.[2][3]
-
These volatile antimony species are transported into the flame (the gas phase).
-
In the flame, they decompose and act as "free radical traps," quenching the high-energy H• and OH• radicals that propagate the combustion chain reaction.[1][2][4] This cools the flame and inhibits its spread.
Condensed Phase Action (Char Formation):
-
In the solid polymer, the antimony compound promotes dehydration and cross-linking reactions.
-
This leads to the formation of a stable layer of carbonaceous "char" on the material's surface.[2]
-
This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, which in turn reduces the formation of flammable volatile gases that would otherwise fuel the fire.[2]
Figure 1: Synergistic flame retardant mechanism in condensed and gas phases.
Quantitative Performance Data
The effectiveness of the bromine-antimony system is demonstrated by standardized flammability tests, such as the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion. Higher LOI values indicate better flame resistance.
| Polymer System | Flame Retardant Additives (by parts per 100 of resin) | Limiting Oxygen Index (LOI) (%) | Key Findings |
| High-Density Polyethylene (HDPE) | None | ~18 | Highly combustible base polymer.[5] |
| High-Density Polyethylene (HDPE) | Decabromodiphenyl Ethane (6-24 parts), Antimony Trioxide (2-8 parts) | >28 (>10% increase) | Significant synergistic effect reduces flammability. Addition of bentonite further enhances charring and reduces melt dripping.[6] |
| Polyacrylonitrile-co-vinylidene chloride (PANVDC) | None | 26.4 | Base polymer has some inherent flame resistance. |
| PANVDC | Antimony Trioxide (ATO) (15 phr) | 29.0 | ATO provides a moderate increase in flame retardancy. |
Experimental Protocol: Preparation of Flame-Retardant Polyethylene
This protocol describes a typical method for incorporating this compound and a brominated flame retardant into polyethylene via melt blending.
Materials:
-
Low-Density Polyethylene (LDPE) pellets
-
This compound (SbBr₃), powder
-
Decabromodiphenyl Ethane (DBDPE), powder
-
Internal mixer (e.g., Brabender or Haake type)
-
Compression molding press
-
Personal Protective Equipment (PPE): Heat-resistant gloves, safety glasses, lab coat, respirator for powders.
Procedure:
-
Pre-Drying: Dry the LDPE pellets in an oven at 80°C for at least 4 hours to remove any residual moisture.
-
Mixer Preparation: Preheat the internal mixer to the desired processing temperature for LDPE, typically in the range of 140-160°C. Set the rotor speed to 50-60 rpm.
-
Melt Blending:
-
Add the pre-dried LDPE pellets to the preheated mixer chamber.
-
Allow the polymer to melt and form a consistent molten mass, which typically takes 3-5 minutes.
-
In a fume hood, carefully weigh the required amounts of SbBr₃ and DBDPE. A common synergistic ratio is 3:1 of brominated compound to antimony compound by weight. For example, for 100g of LDPE, use 15g of DBDPE and 5g of SbBr₃.
-
Add the pre-weighed flame retardant powders to the molten polymer in the mixer.
-
Continue mixing for an additional 5-10 minutes to ensure homogeneous dispersion of the additives throughout the polymer matrix. Monitor the torque and temperature readings to ensure process stability.
-
-
Sample Collection: Once mixing is complete, stop the rotors and carefully extract the molten compound from the chamber using appropriate tools.
-
Compression Molding:
-
Place the compounded material into a preheated mold on the compression press (preheated to ~150°C).
-
Apply pressure (e.g., 10 MPa) for 5-10 minutes to form a sheet of a specific thickness (e.g., 3 mm).
-
Cool the mold under pressure using the press's cooling system or by transferring it to a cold press.
-
-
Characterization: The resulting flame-retardant polyethylene sheets can be cut into standardized sample sizes for flammability testing (e.g., LOI, UL-94) and thermal analysis (Thermogravimetric Analysis, TGA).
Catalysis in Chemical Synthesis
Antimony compounds, including this compound, have a long history as effective catalysts in organic and polymer chemistry.
Historical Development
Antimony-based catalysts became prominent in the mid-20th century, particularly for the synthesis of polyesters like polyethylene terephthalate (PET).[7] Antimony trioxide and antimony acetate became the workhorse catalysts in the polyester industry, used in over 90% of the world's PET production plants due to their high activity, low incidence of side reactions, and cost-effectiveness compared to alternatives like germanium or titanium-based catalysts.[7][8] this compound also finds use as a Lewis acid catalyst in various organic reactions, such as brominations.
Mechanism and Applications
In polyesterification, the antimony catalyst functions via a chelation-coordination mechanism. The antimony atom, with its available empty orbitals, coordinates with the carbonyl oxygen of the ester group. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the hydroxyl group of another monomer, thus facilitating the chain-extension (polycondensation) reaction.[7]
Figure 2: General workflow for the laboratory synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on the direct reaction of the elements and must be performed with extreme caution in a well-ventilated fume hood due to the hazardous nature of bromine.
Materials:
-
Antimony metal, fine powder
-
Liquid Bromine (Br₂)
-
Carbon disulfide (CS₂) or carbon tetrachloride (CCl₄), as a solvent
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Distillation apparatus
-
Schlenk line or inert atmosphere setup (optional, but recommended)
Procedure:
-
Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a stopper or gas inlet. Place the flask on the magnetic stirrer within an ice bath.
-
Reactant Preparation:
-
Place a known quantity of antimony powder (e.g., 25 g) and a small amount of solvent (e.g., 50 mL of CS₂) into the flask and begin stirring.
-
In the dropping funnel, place a stoichiometric amount of liquid bromine (e.g., 49 g or 15.7 mL). Caution: Bromine is highly corrosive and toxic. Handle only in a fume hood with appropriate PPE.
-
-
Reaction:
-
Slowly add the bromine from the dropping funnel to the stirred suspension of antimony powder. The reaction is exothermic, so maintain the temperature of the flask below 10°C using the ice bath.
-
After the addition is complete, allow the mixture to stir and slowly warm to room temperature.
-
Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion. The deep red-brown color of bromine should fade as it is consumed.
-
-
Purification:
-
Allow the reaction mixture to cool. The product, this compound, is soluble in the solvent.
-
Filter the warm solution to remove any unreacted antimony powder.
-
The this compound can be isolated by carefully distilling off the solvent under reduced pressure.
-
Further purification can be achieved by vacuum distillation of the crude this compound.
-
-
Storage: The resulting yellow crystalline SbBr₃ is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glove box).[9]
Mordant in Textile Dyeing
Historically, antimony compounds have been used as mordants—substances that fix dyes to fabrics.[10] While this compound itself is listed as a mordant, the most historically significant compound for this purpose is hydrated potassium antimonyl tartrate, also known as "tartar emetic".[11]
These compounds work by forming a coordination complex with both the dye molecule and the fibers of the textile, creating a chemical bridge that enhances the adhesion of the dye and improves its wash and light fastness.[12] Antimony was particularly valued for its ability to produce unique color depths with certain classes of dyes.
Relevance to Drug Development: A Toxicological Perspective
While this compound has no direct modern therapeutic applications, understanding its toxicology is crucial for drug development professionals, particularly from a safety and historical perspective.
Historical Medicinal Use (and Toxicity)
Dating back to ancient times, antimony compounds were used medicinally.[13] Paracelsus, in the 16th century, popularized their use for various ailments.[14] The infamous "antimony cup" was used to create tartar emetic by leaving wine in it overnight; the resulting solution was a powerful emetic (vomiting agent).[5] This use was based entirely on its toxicity. By the 20th century, antimonials were used to treat parasitic infections like leishmaniasis and schistosomiasis, but their severe side effects, including cardiotoxicity, led to their replacement by safer drugs.[5][15]
Modern Toxicological Profile
Exposure to antimony compounds can lead to significant adverse health effects. The toxicity is influenced by the compound's solubility and oxidation state (trivalent Sb(III) compounds are generally more toxic than pentavalent Sb(V) compounds).[16]
-
Routes of Exposure: Inhalation, ingestion, and dermal contact.[17]
-
Primary Target Organs:
-
Respiratory System: Inhalation of antimony dust can cause irritation, pneumoconiosis (dust-related lung disease), and chronic bronchitis.[18]
-
Cardiovascular System: Antimony is known to cause myocardial damage and can lead to characteristic changes in electrocardiograms (EKGs).[18]
-
Gastrointestinal System: Ingestion leads to irritation, nausea, vomiting, and abdominal pain.[18]
-
Dermal: Can cause severe skin irritation, burns, and eczematous eruptions.[16]
-
The International Agency for Research on Cancer (IARC) has classified antimony trioxide as "possibly carcinogenic to humans" (Group 2B).[16]
Figure 3: Overview of the toxicokinetics and target organ toxicity of antimony.
Contemporary Research: Cytotoxicity and Antitumor Potential
Interestingly, modern research has revisited antimony compounds, not as broad-spectrum therapeutics but for targeted applications. Recent studies have explored the in vitro cytotoxic and antitumor activity of novel antimony(III) bromide complexes with ligands like thioamides and dithiocarbamates.[19][20] Some of these complexes have shown significant antiproliferative activity against human cancer cell lines, such as breast (MCF-7) and cervix (HeLa) adenocarcinoma cells.[20] This research suggests that while elemental antimony compounds are too toxic for therapeutic use, specifically designed coordination complexes may offer a scaffold for developing new metallodrugs, representing a full-circle evolution from historical poison to potential targeted therapy.
References
- 1. The Wonderful Bromine-Antimony Symphony: Decoding the Gold Partner in Flame Retardants - YINSU Flame Retardant [flameretardantys.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. hmroyal.com [hmroyal.com]
- 4. Influence of Antimony-Halogen Additives on Flame Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimony: a metallic cleanse of the Middle Ages | Office for Science and Society - McGill University [mcgill.ca]
- 6. CN104311967A - Flame retardant for high density polyethylene - Google Patents [patents.google.com]
- 7. Antimony-Based Catalysts [um-material.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. This compound | Br3Sb | CID 24615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Antimony History [chm.bris.ac.uk]
- 12. repository.si.edu [repository.si.edu]
- 13. pubs.usgs.gov [pubs.usgs.gov]
- 14. Antimony - Medicinal Use Discovery and History_Chemicalbook [chemicalbook.com]
- 15. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Antimony Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. HEALTH EFFECTS - Toxicological Profile for Antimony and Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Antimony Tribromide as a Catalyst in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts reactions, encompassing both alkylation and acylation, are fundamental carbon-carbon bond-forming processes in organic synthesis, crucial for the derivatization of aromatic compounds. The selection of a Lewis acid catalyst is pivotal to the success of these reactions, influencing reactivity, selectivity, and substrate scope. While aluminum trichloride (AlCl₃) is the conventional catalyst, research into alternative Lewis acids continues in pursuit of milder reaction conditions and unique reactivity profiles.
Antimony halides, such as antimony pentachloride (SbCl₅) and antimony pentafluoride (SbF₅), are recognized as potent Lewis acid catalysts for electrophilic aromatic substitution.[1] Antimony tribromide (SbBr₃), a less commonly cited member of this family, also possesses the requisite Lewis acidity to potentially catalyze Friedel-Crafts reactions. However, detailed application notes and specific protocols for the use of this compound in this capacity are not extensively documented in publicly available scientific literature.
These notes provide a generalized framework for the application of this compound as a catalyst in Friedel-Crafts acylation, based on the established principles of the reaction. The provided protocols are representative and should be considered a starting point for experimental optimization.
Reaction Principle and Mechanism
The catalytic cycle of a Friedel-Crafts acylation using this compound is initiated by the activation of an acyl halide. The Lewis acidic antimony center of SbBr₃ coordinates to the halogen of the acyl halide, facilitating the formation of a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step involves the deprotonation of the arenium ion, which restores the aromaticity of the ring and regenerates the catalyst.
Data Presentation
Due to the limited availability of specific quantitative data for Friedel-Crafts reactions catalyzed by this compound in the scientific literature, a detailed comparative data table cannot be provided at this time. Researchers are encouraged to generate such data through systematic experimental studies, varying substrates, acylating agents, catalyst loading, and reaction conditions to determine the optimal parameters and scope of SbBr₃-catalyzed Friedel-Crafts reactions.
For a typical Friedel-Crafts acylation of an activated aromatic substrate like anisole with acetyl chloride, one might anticipate the following parameters to be relevant for optimization:
| Parameter | Typical Range for Exploration |
| Substrate | Anisole |
| Acylating Agent | Acetyl Chloride |
| Catalyst | This compound (SbBr₃) |
| Catalyst Loading | 5 - 20 mol% |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂) |
| Temperature | 0 °C to 50 °C |
| Reaction Time | 1 - 24 hours |
| Yield | To be determined experimentally |
Experimental Protocols
The following are generalized protocols for conducting a Friedel-Crafts acylation using this compound as a catalyst. Note: These protocols are illustrative and require optimization for specific substrates and reagents. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: General Procedure for the Friedel-Crafts Acylation of an Aromatic Compound
Materials:
-
Aromatic substrate (e.g., anisole, toluene)
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
This compound (SbBr₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and a drying tube
-
Dropping funnel
-
Standard work-up and purification supplies (separatory funnel, sodium bicarbonate solution, brine, anhydrous magnesium sulfate, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add the this compound (e.g., 10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Substrate Addition: Add the anhydrous solvent (e.g., dichloromethane) to the flask, followed by the aromatic substrate. Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Dissolve the acylating agent in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the acylating agent dropwise to the stirred reaction mixture over a period of 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing ice and a dilute solution of hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Mandatory Visualizations
Caption: Mechanism of SbBr₃-catalyzed Friedel-Crafts Acylation.
References
Application Notes and Protocols: The Use of Antimony Tribromide in Aromatic Bromination
For researchers, scientists, and professionals in drug development, the regioselective introduction of bromine atoms into aromatic systems is a cornerstone of synthetic chemistry. Aryl bromides are versatile intermediates, pivotal in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals. Antimony tribromide (SbBr₃) serves as a Lewis acid catalyst that can be employed to facilitate the electrophilic bromination of aromatic compounds. These application notes provide an overview of the methodology, experimental protocols, and expected outcomes based on established principles of electrophilic aromatic substitution.
Introduction
Electrophilic aromatic bromination is a fundamental reaction wherein a hydrogen atom on an aromatic ring is substituted by a bromine atom. The reaction typically requires a Lewis acid catalyst to polarize the bromine molecule (Br₂), thereby increasing its electrophilicity and enabling the attack by the electron-rich aromatic ring. This compound, a hygroscopic solid with a high affinity for electron pairs, can function effectively in this catalytic role.[1] Its utility extends to various organic transformations, and it is a known reagent in analytical chemistry and dyeing processes.[2]
The general mechanism involves the formation of a more potent electrophile through the interaction of molecular bromine with the this compound catalyst. This is followed by the nucleophilic attack of the aromatic ring on the polarized bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the brominated product along with the regenerated catalyst.
Reaction Mechanism and Signaling Pathway
The catalytic cycle for the bromination of an aromatic compound using this compound as a Lewis acid catalyst is depicted below. The process illustrates the activation of bromine, the electrophilic attack by the aromatic ring, and the subsequent regeneration of the catalyst.
Caption: Mechanism of this compound Catalyzed Aromatic Bromination.
Application Data
The reactivity and regioselectivity of aromatic bromination are highly dependent on the nature of the substituents present on the aromatic ring. The following table summarizes the expected outcomes for the bromination of various classes of aromatic compounds using this compound as a catalyst, based on established principles of electrophilic aromatic substitution.
| Aromatic Substrate Class | Substituent Type | Activating/Deactivating Effect | Directing Effect | Predicted Major Product(s) | Notes |
| Phenols | -OH | Strongly Activating | ortho, para-directing | 2,4,6-Tribromophenol | Reaction is often rapid and may not require a catalyst. With a catalyst, polybromination is highly likely. |
| Anilines | -NH₂, -NHR, -NR₂ | Strongly Activating | ortho, para-directing | 2,4,6-Tribromoaniline | Similar to phenols, these substrates are highly reactive. The amino group can also react with the Lewis acid. |
| Alkoxybenzenes | -OR | Strongly Activating | ortho, para-directing | p-Bromoalkoxybenzene and o-bromoalkoxybenzene | The para isomer is generally favored due to reduced steric hindrance. |
| Alkylbenzenes | -R (Alkyl) | Weakly Activating | ortho, para-directing | p-Bromoalkylbenzene and o-bromoalkylbenzene | The para isomer is typically the major product. |
| Halobenzenes | -F, -Cl, -Br, -I | Deactivating | ortho, para-directing | p-Dihalobenzene and o-dihalobenzene | The reaction rate is slower compared to activated rings. |
| Deactivated Arenes | -NO₂, -CN, -SO₃H, -CHO, -COR, -COOR | Strongly Deactivating | meta-directing | m-Bromo-substituted arene | Harsher reaction conditions (e.g., higher temperatures) may be required. |
Experimental Protocols
The following are generalized protocols for the bromination of aromatic compounds using this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, as bromine is volatile, corrosive, and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Protocol 1: General Procedure for the Bromination of a Non-Activated Aromatic Compound (e.g., Benzene)
Materials:
-
Aromatic substrate (e.g., Benzene)
-
Bromine (Br₂)
-
This compound (SbBr₃)
-
Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane)
-
Sodium bisulfite solution (aqueous)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.
-
To the flask, add the aromatic substrate (1.0 eq) and the anhydrous solvent.
-
In a separate, dry container, dissolve this compound (0.05 - 0.1 eq) in a small amount of the anhydrous solvent and add it to the reaction flask.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine (1.0 - 1.1 eq) in the anhydrous solvent to the reaction mixture via the dropping funnel with continuous stirring. The addition should be done at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by carefully adding it to an ice-cold aqueous solution of sodium bisulfite to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by distillation or recrystallization to obtain the desired bromoaromatic compound.
Protocol 2: Bromination of an Activated Aromatic Compound (e.g., Anisole)
For highly activated substrates like anisole, the reaction is typically much faster and may require milder conditions to avoid polybromination.
Modifications to the General Protocol:
-
Catalyst Loading: Reduce the amount of this compound to 0.01 - 0.05 eq.
-
Temperature: Maintain the reaction temperature at 0 °C or even lower (e.g., -10 °C) throughout the reaction.
-
Reaction Time: The reaction may be complete in a much shorter time (e.g., 30 minutes to 2 hours). Monitor the reaction closely by TLC or GC.
-
Bromine Addition: Add the bromine solution very slowly to control the exothermic reaction and improve selectivity.
Logical Workflow for Aromatic Bromination
The following diagram outlines the logical steps involved in planning and executing an aromatic bromination experiment using this compound.
Caption: Experimental workflow for aromatic bromination.
References
Application of Antimony Tribromide in Materials Science for Semiconductor Synthesis
Abstract:
Antimony tribromide (SbBr₃) has emerged as a versatile precursor and component in the synthesis of a variety of semiconductor materials, particularly lead-free perovskite alternatives and chalcogenide thin films. Its application spans a range of synthesis techniques, including mechanochemical, solution-based, hydrothermal, and vapor deposition methods. This document provides detailed application notes and experimental protocols for the synthesis of select antimony-based semiconductors using this compound. It is intended for researchers, scientists, and professionals in materials science and drug development who are exploring novel semiconductor materials.
Application Notes
Antimony-based semiconductors are gaining significant attention as non-toxic and earth-abundant alternatives to lead-based materials in optoelectronic applications such as solar cells and photodetectors. This compound is a key precursor in the synthesis of these materials due to its suitable reactivity and solubility.
1. Lead-Free Double Perovskites:
One of the primary applications of SbBr₃ is in the synthesis of lead-free double perovskite halides, such as Cs₂AgSbBr₆.[1][2][3] These materials are investigated for their potential in photovoltaic applications, offering a more environmentally benign alternative to lead-halide perovskites.[2][3] The synthesis of Cs₂AgSbBr₆ can be achieved through various methods, including mechanochemical grinding, solution-processing, and hydrothermal techniques.[1] The mechanochemical approach is a solvent-free, "green" method that allows for the formation of the desired perovskite phase at room temperature.[2][3] However, the formation of side products like Cs₃Sb₂Br₉ can be a challenge in some synthesis routes.[2][3]
2. Antimony Chalcogenide Thin Films:
SbBr₃ is also utilized in the production of antimony chalcogenide thin films, such as antimony selenoiodide (SbSeI) and antimony trisulfide (Sb₂S₃). These materials are promising for solar cell applications due to their favorable optoelectronic properties.[4] Solution-based methods, including one-step precursor engineering, allow for the fabrication of high-purity SbSeI films at relatively low temperatures.[4] Vapor deposition techniques, such as chemical vapor deposition (CVD), are also employed to create high-quality crystalline films of antimony chalcogenides.
3. Organic-Inorganic Hybrid Materials:
This compound is a building block for zero-dimensional (0D) organic-inorganic hybrid antimony bromides. These materials can exhibit interesting photoluminescent properties, such as broadband orange emission, making them suitable for applications in light-emitting diodes (LEDs). The synthesis often involves the reaction of SbBr₃ with organic salts in a solution, leading to the crystallization of the hybrid material.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the synthesis of antimony-based semiconductors using SbBr₃.
Table 1: Synthesis Parameters and Material Properties of Cs₂AgSbBr₆
| Synthesis Method | Precursors & Molar Ratio | Key Synthesis Parameters | Resulting Phase | Bandgap (eV) | Reference |
| Mechanochemical | CsBr:AgBr:SbBr₃ (2:1:1) | High-energy ball milling, 900 rpm, 30 min | Cs₂AgSbBr₆ (mixture with Cs₃Sb₂Br₉) | 1.93 | [2][3] |
| Hydrothermal | CsBr, AgBr, SbCl₃ (1:0.5:0.5 mmol) in HBr | 160°C for 5 days | Single crystals | Not specified | [1] |
| Solution-Processed Thin Film | CsBr, AgBr, SbBr₃ in DMSO | Spin-coating at 6000 rpm, Annealing at 150°C for 30 min | Thin film | Not specified | [1] |
Table 2: Synthesis Parameters and Material Properties of Antimony Selenoiodide (SbSeI)
| Synthesis Method | Precursor Solutions | Key Synthesis Parameters | Resulting Phase | Bandgap (eV) | Reference |
| One-Step Solution Processing | Sol A: 0.5 mmol SbCl₃ + 1.25 mmol SeU in 1 mL DMFSol B: 0.5 mmol SbI₃ in 1 mL NMP | Molar ratio of Sol A:Sol B = 1:1.5, Spin-coating, Heating at 150°C for 5 min | Pure-phase SbSeI film | 1.68 | [4] |
Experimental Protocols
Protocol 1: Mechanochemical Synthesis of Cs₂AgSbBr₆ Powder
This protocol describes a solvent-free method for synthesizing Cs₂AgSbBr₆ powder using high-energy ball milling.
Materials:
-
Cesium bromide (CsBr, 99.9%)
-
Silver bromide (AgBr, 99.5%)
-
This compound (SbBr₃, 99.999%)
-
High-energy ball mill with 125 mL reaction chambers and 10 mm stainless steel balls
Procedure:
-
Weigh out CsBr, AgBr, and SbBr₃ in a 2:1:1 molar ratio. The total mass of the precursors should be around 1-2 g per reaction chamber.
-
Transfer the precursors into a 125 mL reaction chamber containing fourteen 10 mm stainless steel balls.
-
Seal the reaction chamber.
-
Place the chamber in a high-energy ball mill.
-
Mill the precursors for 30 minutes at 900 rpm.
-
After milling, carefully open the reaction chamber in a glovebox or fume hood to collect the resulting brown powder.
-
The synthesized powder can be characterized using techniques such as X-ray diffraction (XRD) and diffuse reflectance spectroscopy.
Protocol 2: One-Step Solution-Processed Deposition of SbSeI Thin Films
This protocol details the fabrication of SbSeI thin films via a one-step solution method.
Materials:
-
Antimony trichloride (SbCl₃)
-
Selenourea (SeU)
-
Antimony triiodide (SbI₃)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Cadmium sulfide (CdS) layer on FTO (pre-deposited)
-
Spin coater
-
Hot plate
Procedure:
-
Preparation of Precursor Solutions:
-
Solution A: Dissolve 0.5 mmol of SbCl₃ and 1.25 mmol of SeU in 1 mL of DMF.
-
Solution B: Dissolve 0.5 mmol of SbI₃ in 1 mL of NMP.
-
Stir both solutions for 1 hour.
-
-
Precursor Solution Mixture:
-
Mix Solution A and Solution B at a molar ratio of 1:1.5.
-
Stir the mixed solution for an additional hour.
-
-
Thin Film Deposition:
-
Pre-clean the CdS/FTO substrates.
-
Spin-coat 180 µL of the final precursor solution onto the substrate at 5000 rpm for 30 seconds.
-
Heat the coated substrate on a hot plate at 150°C for 5 minutes.
-
Repeat the spin-coating and heating process five times to achieve the desired film thickness.
-
All procedures should be performed in an inert atmosphere (e.g., a glove box).
-
Visualizations
Caption: Workflow for Mechanochemical Synthesis of Cs₂AgSbBr₆.
Caption: Workflow for Solution-Processed SbSeI Thin Film Deposition.
Caption: Relationship between SbBr₃ and various synthesis methods.
References
Application Notes and Protocols: The Role of Antimony Tribromide as a Fire Retardant in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of antimony-based systems, which generate antimony tribromide (SbBr₃) in situ, as a highly effective fire retardant strategy in various polymer systems. The primary focus is on the synergistic action between antimony trioxide (Sb₂O₃) and halogenated, particularly brominated, flame retardants.
Antimony trioxide by itself is not an effective fire retardant.[1] However, when combined with a halogen source, it creates a powerful synergistic system that is one of the most effective and widely used for plastics.[2] This synergy significantly enhances the fire retardant properties of the polymer matrix, often allowing for lower additive loadings, which helps in preserving the mechanical properties of the final composite material. The active flame-retardant species in this system are volatile antimony halides and oxyhalides, including this compound, which interrupt the combustion cycle.[3]
Mechanism of Action: The Antimony-Halogen Synergy
The fire-retardant action of the antimony-halogen system is a dual process, occurring in both the gas phase and the condensed (solid) phase during combustion.
-
Gas Phase Inhibition: This is the principal mechanism of flame retardancy.[4] During combustion, the polymer and the halogenated flame retardant decompose. The halogenated compound releases hydrogen halides (e.g., hydrogen bromide, HBr).[5] Antimony trioxide then reacts with HBr to form volatile this compound (SbBr₃) and antimony oxybromide (SbOBr).[6] These antimony compounds are potent radical scavengers that interrupt the exothermic processes of the flame.[5] They interfere with high-energy radicals like H• and OH•, which are essential for flame propagation, effectively quenching the flame.[3] The dense this compound vapor can also act as a barrier, diluting the oxygen supply to the polymer surface.[6]
-
Condensed Phase Charring: In the solid phase, antimony compounds can promote the formation of a protective char layer on the polymer's surface.[2] This char layer acts as a thermal insulator, slowing down the pyrolysis of the underlying polymer, and as a physical barrier that limits the flow of flammable gases to the flame and oxygen to the polymer.[5]
Below is a diagram illustrating the synergistic fire-retardant mechanism.
Caption: Synergistic fire-retardant mechanism of antimony and halogenated compounds.
Data Presentation: Fire Retardant Performance
The effectiveness of the antimony-halogen synergistic system is typically evaluated using standardized tests such as the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test. A higher LOI value indicates better flame resistance.[7] The UL 94 standard classifies materials with ratings like V-0, V-1, and V-2, where V-0 represents the highest level of flame retardancy for this series.[5]
The following tables summarize the fire-retardant performance of various polymer composites incorporating brominated flame retardants and antimony trioxide.
Table 1: Performance in Acrylonitrile Butadiene Styrene (ABS)
| Polymer Matrix | Brominated FR (wt%) | Sb₂O₃ (wt%) | Bromine Content (wt%) | LOI (%) | UL 94 Rating |
|---|---|---|---|---|---|
| ABS (0215 A) | Tetrabromobisphenol A | - | >10% (in system) | 24.5 | V-0 |
| ABS | bis(Tribromophenoxy)ethane (20%) | 4% | - | - | V-0 |
| ABS | Tetrabromobisphenol A (20%) | 4% | - | - | V-0 |
Data sourced from multiple studies.[8][9]
Table 2: Performance in Polypropylene (PP)
| Polymer Matrix | Brominated FR (wt%) | Sb₂O₃ (wt%) | Other Additives (wt%) | LOI (%) | UL 94 Rating |
|---|---|---|---|---|---|
| PP | - | - | - | 18 | - |
| PP | IFR¹ (23%) | 2% | - | 36.6 | V-0 |
| PP | Decabromodiphenyl Ethane (30%) | - | Aramid Fiber (20%) | - | V-0 |
¹Intumescent Flame Retardant (Ammonium Polyphosphate/Pentaerythritol). Data sourced from multiple studies.[10]
Table 3: Performance in Epoxy Resins
| Polymer Matrix | Brominated FR (wt%) | Sb₂O₃ (wt%) | Other Additives (wt%) | LOI (%) | UL 94 Rating |
|---|---|---|---|---|---|
| Epoxy | Brominated FR | - | - | - | V-1 (at 3.2mm) |
| Epoxy | - | 2% | IFR¹ (MAPP/CFA) | 31.9 | V-0 |
| Epoxy | - | 4% | IFR¹ (MAPP/CFA) | 32.6 | V-0 |
¹Intumescent Flame Retardant (Modified Ammonium Polyphosphate/Charring-Foaming Agent). Data sourced from multiple studies.
Table 4: Performance in Polyethylene (PE)
| Polymer Matrix | Chlorinated FR (wt%) | Sb₂O₃ (wt%) | Notes | UL 94 Rating |
|---|---|---|---|---|
| PE | Chlorinated Paraffin (15%) | 5% | Optimum ratio of FR to Sb₂O₃ is 1:1 | V-0 |
Data based on chlorinated paraffin as the halogen source.
Experimental Protocols
Protocol 1: Preparation of Fire-Retardant Polymer Composites via Melt Blending
This protocol describes a general procedure for incorporating antimony trioxide and a halogenated flame retardant into a thermoplastic polymer matrix using a laboratory-scale co-rotating twin-screw extruder.
Materials and Equipment:
-
Polymer pellets (e.g., PP, PE, ABS)
-
Antimony trioxide (Sb₂O₃) powder
-
Brominated flame retardant powder (e.g., Decabromodiphenyl ether/ethane)
-
Drying oven
-
Weighing balance
-
Laboratory-scale co-rotating twin-screw extruder with multiple heating zones[4]
-
Strand pelletizer
-
Injection molding machine
Procedure:
-
Drying: Dry the polymer pellets and powdered additives in an oven at a temperature appropriate for the specific polymer (e.g., 80-100°C) for at least 4 hours to remove any absorbed moisture.
-
Premixing: Accurately weigh the dried polymer pellets and the flame-retardant additives according to the desired formulation ratios (as specified in the tables above). Manually premix the components in a sealed container to ensure a homogenous feed.
-
Melt Compounding: a. Set the temperature profile of the twin-screw extruder barrels. The temperature should be gradually increased from the feeding zone to the metering zone, based on the processing temperature of the polymer matrix. b. Set the screw speed (e.g., 100-200 RPM). c. Feed the premixed material into the extruder's main hopper at a constant rate. d. The molten polymer blend is extruded through a die, typically forming one or more strands.
-
Pelletizing: Cool the extruded strands by passing them through a water bath and then feed them into a pelletizer to produce composite pellets.
-
Specimen Molding: a. Dry the compounded pellets again to remove moisture from the cooling bath. b. Using an injection molding machine, produce standardized test specimens as required for LOI (ASTM D2863) and UL 94 (IEC 60695-11-10) testing.[6]
Protocol 2: Limiting Oxygen Index (LOI) Test
This protocol follows the general principles of ASTM D2863 .[7]
Apparatus:
-
LOI test apparatus, consisting of a heat-resistant vertical glass column.
-
Specimen holder to position the sample vertically.
-
Flow meters for controlling oxygen and nitrogen gas flow.
-
Ignition source (e.g., propane torch).
Procedure:
-
Specimen Mounting: Mount the standardized test specimen vertically in the center of the glass column.
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the column at a controlled flow rate.
-
Ignition: Ignite the top of the specimen with the ignition flame and then remove the flame.
-
Observation: Observe the combustion behavior of the specimen.
-
Oxygen Concentration Adjustment: Adjust the oxygen-to-nitrogen ratio in the gas mixture and repeat the test until the minimum oxygen concentration that just supports candle-like combustion for a specified time or length is determined.[7]
-
Data Recording: The LOI is expressed as the volume percentage of oxygen in the final gas mixture.
Protocol 3: UL 94 Vertical Burn Test
This protocol is based on the UL 94 standard for V-0, V-1, or V-2 classification .[2]
Apparatus:
-
UL 94 test chamber.
-
Specimen holder to clamp the sample vertically.
-
Burner with a specified flame height (typically 20 mm).[4]
-
Surgical cotton placed 30 cm below the specimen.[4]
-
Timer.
Procedure:
-
Specimen Mounting: Clamp a standard test specimen (typically 125 mm x 13 mm) from its top end, so it is in a vertical position.[6]
-
First Flame Application: Apply the calibrated flame to the bottom edge of the specimen for 10 seconds.[4]
-
First Observation: Remove the flame and record the afterflame time (t1).
-
Second Flame Application: As soon as the flaming combustion ceases, immediately re-apply the flame for another 10 seconds.
-
Second Observation: Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Dripping: Note whether any flaming drips ignite the cotton below the specimen.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard (e.g., for V-0, no single afterflame time can exceed 10 seconds, total afterflame time for 5 specimens cannot exceed 50 seconds, and no flaming drips can ignite the cotton).[5]
Experimental Workflow Diagram
The following diagram outlines the typical workflow for developing and testing fire-retardant polymer composites.
Caption: Workflow for preparation and fire retardancy testing of polymer composites.
References
- 1. jieyatwinscrew.com [jieyatwinscrew.com]
- 2. researchgate.net [researchgate.net]
- 3. gsextruder.com [gsextruder.com]
- 4. Understanding Lab Extruder - COWELL EXTRUSION [cowellextrusion.com]
- 5. specificgroup.com [specificgroup.com]
- 6. web.stanford.edu [web.stanford.edu]
- 7. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
- 8. researchgate.net [researchgate.net]
- 9. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. medium.com [medium.com]
Analytical methods for the detection of Antimony tribromide
An Application Note and Protocol for the Analytical Detection of Antimony Tribromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (SbBr₃) is a chemical compound used in various industrial applications, including as a flame retardant in polymers, a catalyst in chemical synthesis, and in the manufacturing of other antimony compounds.[1][2][3] Due to the known toxicity of antimony, sensitive and reliable analytical methods are crucial for monitoring its presence in raw materials, finished products, and environmental samples to ensure safety and regulatory compliance. This compound readily hydrolyzes in aqueous environments to form antimony trioxide and hydrobromic acid, meaning that analytical methods typically focus on the quantification of the total antimony content or the speciation of antimony(III) and antimony(V) ions.[1][3]
This document provides detailed application notes and protocols for the analytical detection of antimony, the key component of this compound, using various instrumental techniques. The methods described are applicable to a wide range of sample matrices relevant to the pharmaceutical and chemical industries.
Analytical Techniques for Antimony Detection
A variety of analytical techniques can be employed for the determination of antimony. The choice of method depends on factors such as the required sensitivity, the sample matrix, available instrumentation, and the need for speciation analysis. The most common and effective methods include Atomic Absorption Spectrometry, Inductively Coupled Plasma-based techniques, and Electrochemical methods.
Atomic Absorption Spectrometry (AAS)
AAS is a robust and widely accessible technique for the determination of total antimony concentration.[4] Different atomization methods offer varying levels of sensitivity.
-
Flame Atomic Absorption Spectrometry (FAAS): Suitable for higher concentrations of antimony.
-
Graphite Furnace Atomic Absorption Spectrometry (GFAAS): Offers significantly lower detection limits, making it ideal for trace analysis.[5][6][7]
-
Hydride Generation Atomic Absorption Spectrometry (HG-AAS): Provides excellent sensitivity and is effective in separating antimony from the sample matrix, thereby reducing interferences.[4][8]
Inductively Coupled Plasma (ICP) Techniques
ICP-based methods are known for their high sensitivity, wide linear dynamic range, and multi-element analysis capabilities.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A powerful technique for the determination of total antimony in a variety of samples.[9]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers the highest sensitivity and is the preferred method for ultra-trace analysis of antimony.[9][10][11] Hyphenating ICP-MS with liquid chromatography (LC-ICP-MS) or gas chromatography (GC-ICP-MS) allows for the speciation of antimony(III) and antimony(V).[12][13]
Electrochemical Methods
Electrochemical techniques, particularly stripping voltammetry, are highly sensitive, cost-effective, and suitable for on-site analysis.[14][15][16][17]
-
Anodic Stripping Voltammetry (ASV): A widely used electrochemical method for trace antimony detection, often employing modified electrodes to enhance sensitivity and selectivity.[16]
X-ray Fluorescence (XRF) Spectrometry
XRF is a non-destructive technique that is well-suited for the rapid analysis of solid samples and raw materials.[18][19][20]
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical techniques used for antimony detection.
Table 1: Performance of Atomic Absorption Spectrometry (AAS) Methods for Antimony Detection
| Method | Limit of Detection (LOD) | Linear Range | Sample Matrix | Reference |
| FAAS | 0.3 mg/L | Not Specified | Water | [5] |
| GFAAS | 0.3 µg/L | Not Specified | Water | [5] |
| HG-AAS | 1.0 µg/L | 1 - 400 µg/L | Wastes, Soils, Groundwater | [8] |
| HG-AAS | 0.2 ng/mL | Not Specified | Environmental Samples | [21] |
Table 2: Performance of Inductively Coupled Plasma (ICP) Methods for Antimony Detection
| Method | Limit of Detection (LOD) | Linear Range | Sample Matrix | Reference |
| LC-ICP-OES (Sb(III)) | 24.9 - 32.3 µg/L | Not Specified | Aqueous Samples | [22] |
| LC-ICP-OES (Sb(V)) | 36.2 - 46.0 µg/L | Not Specified | Aqueous Samples | [22] |
| FC-ICP-MS (Sb(III)) | 0.5 ng/kg | 0.01 - 5 µg/kg | Water | [12] |
| FC-ICP-MS (Sb(V)) | 0.7 ng/kg | 0.01 - 5 µg/kg | Water | [12] |
| HPLC-ICP-MS | 0.2 µg/L | Not Specified | Urine |
Table 3: Performance of Electrochemical Methods for Antimony Detection
| Method | Limit of Detection (LOD) | Linear Range | Electrode | Reference |
| Square Wave Voltammetry | 2.41 x 10⁻⁸ M | 0.19 - 0.59 µM | Boron-doped Diamond Nanoparticle SPE | [14] |
| Electrochemical Detection | 23 nM | 0.04 - 0.64 µM | Bi₂MoO₆/GO-modified SPE | [23] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Total Antimony by Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
This protocol is based on the principles outlined in EPA Method 204.2 and HJ 1047-2019.[5]
1. Principle: A small volume of a liquid sample is injected into a graphite tube. The tube is heated in a programmed sequence to dry, char, and finally atomize the sample. The absorption of light from an antimony hollow cathode lamp by the atomized sample is measured at 217.6 nm, which is proportional to the antimony concentration.
2. Reagents and Materials:
-
Antimony standard stock solution (1000 mg/L)
-
Nitric acid (HNO₃), trace metal grade
-
Deionized water (18 MΩ·cm)
-
Graphite tubes
-
Pipette tips
3. Sample Preparation:
-
For aqueous samples, acidify with nitric acid to a final concentration of 0.2% (v/v).
-
For solid samples, perform a suitable acid digestion procedure (e.g., using nitric acid and hydrogen peroxide) to bring the antimony into solution. The final solution should be clear and have a low acid concentration.
4. Instrumental Parameters (Typical):
-
Wavelength: 217.6 nm
-
Slit width: 0.2 nm
-
Lamp current: 10 mA
-
Injection volume: 20 µL
-
Graphite furnace temperature program:
-
Drying: 110 °C for 30 s
-
Pyrolysis: 800 °C for 20 s
-
Atomization: 2100 °C for 5 s
-
Clean out: 2400 °C for 3 s
-
-
Inert gas: Argon
5. Calibration: Prepare a series of calibration standards by diluting the stock solution with 0.2% nitric acid. A typical range would be 5, 10, 20, 50, and 100 µg/L.
6. Measurement:
-
Analyze the blank, calibration standards, and samples.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of antimony in the samples from the calibration curve.
Protocol 2: Speciation of Antimony(III) and Antimony(V) by HPLC-ICP-MS
This protocol is based on the methodology described for the analysis of antimony species in urine and other aqueous samples.
1. Principle: Antimony(III) and Antimony(V) are separated using high-performance liquid chromatography (HPLC) with an anion-exchange column. The eluent from the HPLC is directly introduced into an inductively coupled plasma mass spectrometer (ICP-MS), where the antimony isotopes (e.g., ¹²¹Sb) are detected and quantified.
2. Reagents and Materials:
-
Antimony(III) and Antimony(V) standard solutions
-
EDTA (Ethylenediaminetetraacetic acid)
-
Ammonia solution
-
Deionized water (18 MΩ·cm)
-
Anion-exchange HPLC column
-
Syringe filters (0.22 µm)
3. Mobile Phase Preparation: Prepare an aqueous mobile phase containing a chelating agent like EDTA, with the pH adjusted to an appropriate value (e.g., 4.7) using an ammonia solution to achieve separation.
4. Sample Preparation:
-
Dilute the sample with the mobile phase (e.g., 1:5 v/v).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
5. Instrumental Parameters (Typical):
-
HPLC:
-
Flow rate: 1.0 mL/min
-
Injection volume: 100 µL
-
-
ICP-MS:
-
RF Power: 1550 W
-
Plasma gas flow: 15 L/min
-
Carrier gas flow: 1.0 L/min
-
Monitored isotope: ¹²¹Sb
-
6. Calibration: Prepare mixed calibration standards containing known concentrations of both Sb(III) and Sb(V) in the mobile phase.
7. Measurement:
-
Inject the standards and samples into the HPLC-ICP-MS system.
-
Record the chromatograms, which will show separate peaks for Sb(III) and Sb(V).
-
Quantify the concentration of each species by comparing the peak areas in the samples to those of the standards.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Total Antimony Analysis by GFAAS.
Caption: Workflow for Antimony Speciation by HPLC-ICP-MS.
Conclusion
The analytical methods described in this document provide robust and sensitive means for the detection and quantification of antimony originating from this compound. The choice of the most suitable technique will be dictated by the specific requirements of the analysis, including the sample matrix, expected concentration range, and whether speciation information is required. For routine quality control of raw materials, XRF and FAAS can be effective. For trace-level determination in final products or environmental monitoring, GFAAS and ICP-MS are the methods of choice. When the toxicological assessment requires differentiation between antimony(III) and antimony(V), hyphenated techniques such as HPLC-ICP-MS are indispensable. Proper validation of the chosen method for the specific sample matrix is essential to ensure accurate and reliable results.
References
- 1. This compound | Br3Sb | CID 24615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7789-61-9 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. analysis.rs [analysis.rs]
- 6. Determination of Trace Antimony (III) in Water Samples with Single Drop Microextraction Using BPHA-[C4mim][PF6] System Followed by Graphite Furnace Atomic Absorption Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Antimony in Pharmaceutical Formulations and Beverages Using High-Resolution Continuum-Source Graphite Furnace Atomic Absorption Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. pjoes.com [pjoes.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Inductively coupled plasma mass spectrometry method for plasma and intracellular antimony quantification applied to pharmacokinetics of meglumine antimoniate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chemical Identification and Properties - Report on Carcinogens Monograph on Antimony Trioxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 15. Electrochemical Sensor Based on Black Phosphorus for Antimony Detection Using Dip‐Pen Nanolithography: The Role of Dwell Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ykcs.ac.cn [ykcs.ac.cn]
- 19. researchgate.net [researchgate.net]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. Determination of total antimony and inorganic antimony species by hydride generation in situ trapping flame atomic absorption spectrometry: a new way to (ultra)trace speciation analysis - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 22. LC-ICP-OES method for antimony speciation analysis in liquid samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Application Notes and Protocols for Antimony Tribromide in Moisture-Sensitive Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony tribromide (SbBr₃) is a highly effective Lewis acid catalyst utilized in a variety of organic transformations, including Friedel-Crafts reactions, isomerizations, and condensations. Its strong electrophilic nature makes it a potent catalyst for reactions involving carbocationic intermediates. However, this compound is a hygroscopic solid that readily reacts with moisture to form antimony trioxide and hydrobromic acid, which can deactivate the catalyst and interfere with the desired reaction pathway.[1][2][3][4] Therefore, strict adherence to moisture-sensitive reaction protocols is paramount for successful and reproducible outcomes.
This document provides a detailed protocol for the use of this compound in a model moisture-sensitive reaction: the Pechmann condensation for the synthesis of coumarins.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | SbBr₃ |
| Molecular Weight | 361.47 g/mol |
| Appearance | Colorless to yellow crystalline solid[2][3][4] |
| Melting Point | 96.6 °C[3] |
| Boiling Point | 288 °C[3] |
| Sensitivity | Moisture sensitive, hygroscopic[4][5][6] |
Signaling Pathways and Logical Relationships
The Pechmann condensation catalyzed by this compound involves a series of steps initiated by the Lewis acid. The overall workflow for a successful reaction requires careful handling of the moisture-sensitive catalyst and reagents.
Caption: Mechanism of this compound catalyzed Pechmann condensation.
Caption: Experimental workflow for a moisture-sensitive reaction using this compound.
Experimental Protocol: Pechmann Condensation
This protocol details the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate using this compound as a catalyst under a moisture-free atmosphere.
Materials:
-
This compound (SbBr₃, anhydrous)
-
Resorcinol (anhydrous)
-
Ethyl acetoacetate (anhydrous)
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a gas inlet/outlet
-
Inert gas manifold (Schlenk line) or glovebox
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Syringes and needles (oven-dried)
-
Septa
-
Standard laboratory glassware (oven-dried)
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Preparation of Glassware and Reagents:
-
All glassware should be thoroughly washed and oven-dried at 120 °C for at least 4 hours to remove any adsorbed moisture.
-
The reaction vessel (Schlenk flask or round-bottom flask) should be assembled while hot and allowed to cool under a stream of dry nitrogen or argon.
-
Ensure all reagents are anhydrous. Solid reagents can be dried in a vacuum oven. Liquid reagents should be used from a freshly opened bottle or distilled from an appropriate drying agent.
-
-
Reaction Setup:
-
To a 100 mL Schlenk flask containing a magnetic stir bar, add resorcinol (10 mmol, 1.10 g).
-
Under a positive pressure of inert gas, add anhydrous this compound (0.5 mmol, 5 mol%, 0.181 g). Due to its hygroscopic nature, it is recommended to weigh and transfer the this compound in a glovebox.
-
Add anhydrous toluene (20 mL) via syringe.
-
Add ethyl acetoacetate (10 mmol, 1.27 mL) via syringe.
-
The flask is fitted with a reflux condenser under a nitrogen or argon atmosphere.
-
-
Reaction Execution:
-
Heat the reaction mixture to 110 °C using an oil bath and stir vigorously.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate. Caution: This may cause gas evolution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate to afford the pure coumarin derivative.
-
Data Presentation: Synthesis of Substituted Coumarins
The following table presents representative yields for the Pechmann condensation of various phenols with ethyl acetoacetate using a Lewis acid catalyst under anhydrous conditions. These values are based on literature reports for similar Lewis acid-catalyzed reactions and serve as a guideline for the expected outcomes when using this compound.[7]
| Entry | Phenol | Product | Time (h) | Yield (%) |
| 1 | Phenol | 4-Methylcoumarin | 4 | 75 |
| 2 | Resorcinol | 7-Hydroxy-4-methylcoumarin | 2 | 92 |
| 3 | Catechol | 8-Hydroxy-4-methylcoumarin | 3 | 85 |
| 4 | Hydroquinone | 6-Hydroxy-4-methylcoumarin | 3.5 | 88 |
| 5 | m-Cresol | 4,7-Dimethylcoumarin | 3 | 82 |
| 6 | p-Cresol | 4,6-Dimethylcoumarin | 4 | 78 |
| 7 | o-Cresol | 4,8-Dimethylcoumarin | 5 | 70 |
| 8 | α-Naphthol | 4-Methyl-1,2-benzocoumarin | 2.5 | 90 |
| 9 | β-Naphthol | 4-Methyl-3,4-benzocoumarin | 2.5 | 88 |
Safety and Disposal
-
Safety Precautions: this compound is corrosive and toxic. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][8] Avoid inhalation of dust and contact with skin and eyes. Upon contact with moisture, it releases toxic and corrosive hydrobromic acid gas.[1][8]
-
Waste Disposal: All waste containing antimony compounds should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of antimony waste down the drain. Neutralize any acidic waste before disposal.
Conclusion
This compound is a powerful Lewis acid catalyst for the synthesis of coumarins via the Pechmann condensation. Its high reactivity necessitates the use of stringent moisture-sensitive techniques to ensure optimal performance and safety. The protocol outlined in this document provides a comprehensive guide for researchers to successfully employ this compound in this and other moisture-sensitive organic transformations.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. arkat-usa.org [arkat-usa.org]
- 3. iiste.org [iiste.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. ias.ac.in [ias.ac.in]
Application Notes and Protocols for Antimony Tribromide Doping of Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the doping of perovskite solar cells (PSCs) with Antimony tribromide (SbBr₃). The inclusion of SbBr₃ as a dopant has been shown to enhance the power conversion efficiency (PCE) and stability of perovskite solar cells by passivating defects and improving the morphology of the perovskite film.
Introduction
Perovskite solar cells have emerged as a promising photovoltaic technology due to their high efficiency and low fabrication costs. However, challenges related to stability and performance degradation, often caused by defects within the perovskite crystal structure, remain significant hurdles for commercialization. Doping the perovskite layer with various elements is a key strategy to mitigate these issues. Antimony (Sb³⁺), with its suitable ionic radius and electronic properties, has been identified as an effective dopant for passivating defects, enhancing charge carrier lifetime, and improving the overall device performance. This document outlines the experimental procedures for incorporating this compound into perovskite solar cells.
Mechanism of Action
Doping perovskite materials with this compound primarily addresses intrinsic defects in the crystal lattice, such as vacancies and interstitial defects. The trivalent antimony cation (Sb³⁺) can substitute the divalent lead cation (Pb²⁺), leading to changes in the electronic structure and a reduction in defect-related non-radiative recombination. The bromide ions (Br⁻) from SbBr₃ can also help to passivate halide vacancy defects. The overall effects include improved crystallinity, larger grain sizes, and reduced trap state density, which collectively contribute to higher open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Caption: Logical relationship of SbBr₃ doping effects on perovskite solar cells.
Experimental Protocols
This section details the materials and step-by-step procedures for fabricating both undoped (control) and SbBr₃-doped perovskite solar cells. The following protocol is a general guideline and may require optimization based on specific laboratory conditions and perovskite compositions.
Materials and Reagents
-
Substrates: Fluorine-doped Tin Oxide (FTO) coated glass
-
Electron Transport Layer (ETL): Tin (IV) oxide (SnO₂) nanoparticle suspension (e.g., 3 wt% in distilled water)
-
Perovskite Precursors:
-
Lead(II) iodide (PbI₂)
-
Methylammonium iodide (MAI) or Formamidinium iodide (FAI)
-
Lead(II) bromide (PbBr₂)
-
Methylammonium bromide (MABr) or Formamidinium bromide (FABr)
-
-
Dopant: this compound (SbBr₃)
-
Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Antisolvent: Chlorobenzene or Toluene
-
Hole Transport Layer (HTL): Spiro-OMeTAD solution
-
Spiro-OMeTAD powder
-
4-tert-butylpyridine (tBP)
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution in acetonitrile
-
Chlorobenzene
-
-
Metal Contact: Gold (Au) or Silver (Ag)
-
Cleaning Solvents: Deionized water, Hellmanex detergent, Acetone, Isopropanol
Substrate Preparation and Cleaning
-
Etch the FTO glass using zinc powder and HCl (2M) to create the desired electrode pattern.
-
Clean the substrates by sequential ultrasonication in a solution of Hellmanex detergent and deionized water, followed by deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates with a nitrogen gun and then treat with UV-Ozone for 15-20 minutes prior to use.
Deposition of Electron Transport Layer (ETL)
-
Prepare a 3 wt% suspension of SnO₂ nanoparticles in distilled water.
-
Deposit the SnO₂ suspension onto the cleaned FTO substrates by spin coating at 3000-5000 RPM for 30 seconds.
-
Anneal the substrates at 150°C for 30 minutes in an ambient atmosphere.
Preparation of Perovskite Precursor Solutions
-
Undoped (Control) Solution: Prepare a 1.2 M perovskite precursor solution by dissolving the appropriate molar ratios of lead halides (e.g., PbI₂ and PbBr₂) and organic ammonium halides (e.g., FAI and MABr) in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v). Stir the solution on a hotplate at 70°C for at least one hour.
-
SbBr₃-Doped Solution: To the undoped perovskite precursor solution, add a specific molar percentage of SbBr₃. For example, for a 1% SbBr₃-doped solution, add the corresponding amount of SbBr₃ to the precursor mixture. Stir the solution at 70°C until the SbBr₃ is fully dissolved. Common doping concentrations range from 0.25% to 2%.
Perovskite Layer Deposition
-
Transfer the ETL-coated substrates into a nitrogen-filled glovebox.
-
Filter the prepared perovskite precursor solution (undoped or doped) through a 0.22 µm PTFE filter.
-
Deposit approximately 40 µL of the perovskite solution onto the substrate.
-
Spin coat using a two-step program. For example:
-
Step 1: 1000 RPM for 10 seconds (ramp rate of 200 RPM/s).
-
Step 2: 4000-6000 RPM for 30 seconds (ramp rate of 1000 RPM/s).
-
-
During the second step, with about 10-15 seconds remaining, dispense 100-150 µL of an antisolvent (e.g., chlorobenzene) onto the spinning substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-30 minutes. The optimal annealing temperature and time should be determined experimentally.
Deposition of Hole Transport Layer (HTL)
-
Prepare the Spiro-OMeTAD solution. For example, dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene. Then, add 28.8 µL of tBP and 17.5 µL of Li-TFSI solution (520 mg/mL in acetonitrile).
-
Deposit the HTL solution onto the perovskite layer by spin coating at 4000 RPM for 30 seconds.
Deposition of Metal Contact
-
Define the active area of the device using a shadow mask.
-
Deposit an 80-100 nm thick layer of gold or silver by thermal evaporation under high vacuum (<10⁻⁶ Torr).
Caption: Experimental workflow for fabricating SbBr₃-doped perovskite solar cells.
Data Presentation
The following tables summarize the typical performance parameters of perovskite solar cells with and without SbBr₃ doping. The data is compiled from various studies and represents a general trend.
Table 1: Performance of Sb-doped CsPbI₂Br Perovskite Solar Cells [1]
| Dopant Concentration (Sb³⁺) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| 0% (Control) | 1.146 | 15.71 | 61 | 9.55 |
| 0.25% | 1.152 | 16.02 | 63 | 11.06 |
| 0.5% | 1.148 | 15.85 | 62 | 10.12 |
| 1.0% | 1.135 | 15.23 | 60 | 9.34 |
Table 2: Performance of Sb- and Bi-codoped MAPbBr₃ Perovskite Solar Cells [2]
| Doping | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
| Undoped | 1.29 | 8.72 | 0.66 | 7.5 |
| 1% Bi + 1% Sb | 1.32 | 12.12 | 0.73 | 11.6 |
Characterization
To evaluate the effect of SbBr₃ doping, a comprehensive set of characterization techniques should be employed:
-
J-V Measurement: To determine the key solar cell parameters (Voc, Jsc, FF, PCE) under simulated AM 1.5G illumination.
-
External Quantum Efficiency (EQE): To assess the wavelength-dependent photon-to-electron conversion efficiency.
-
X-ray Diffraction (XRD): To analyze the crystallinity and phase purity of the perovskite films.
-
Scanning Electron Microscopy (SEM): To investigate the morphology, grain size, and uniformity of the perovskite layer.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To study the charge carrier dynamics and defect passivation.
Conclusion
The incorporation of this compound as a dopant in perovskite solar cells presents a viable strategy for enhancing device performance and stability. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize SbBr₃-doped perovskite solar cells. Careful control over the doping concentration and fabrication parameters is crucial for achieving high-quality films and efficient devices.
References
Application Notes and Protocols for Lewis Acid-Catalyzed Polymerization Using Antimony Tribromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lewis acid-catalyzed polymerization is a cornerstone of polymer synthesis, enabling the production of a wide array of polymers from various vinyl and cyclic monomers. This method proceeds via a cationic mechanism, where a Lewis acid initiates the polymerization by generating a carbocationic active center. Antimony tribromide (SbBr₃), a strong Lewis acid, serves as an effective catalyst for such reactions, offering a pathway to polymers with controlled molecular weights and specific end-group functionalities. These polymers are integral in various applications, including the development of drug delivery systems, medical device coatings, and specialty excipients in pharmaceutical formulations.
This document provides detailed application notes and protocols for conducting Lewis acid-catalyzed polymerization using this compound. It is intended for researchers and professionals in the fields of polymer chemistry, materials science, and drug development who are interested in synthesizing novel polymeric materials.
General Principles and Mechanism
Cationic polymerization is a type of chain-growth polymerization that involves the polymerization of monomers with electron-donating substituents. The reaction is initiated by an electrophilic attack on the monomer, leading to the formation of a carbocation. This carbocation then propagates by adding to subsequent monomer units.
The general mechanism involves three key steps:
-
Initiation: The Lewis acid (SbBr₃) interacts with an initiator (often a protic source like water or an alcohol, or a carbocation source) to form a complex that generates the initial carbocationic species. This species then attacks the first monomer molecule.
-
Propagation: The newly formed carbocationic monomer adds to another monomer molecule, extending the polymer chain. This step repeats, leading to the growth of the polymer.
-
Termination and Chain Transfer: The polymerization can be terminated by various processes, including reaction with impurities, recombination with the counter-ion, or chain transfer to the monomer, solvent, or another polymer chain. These events control the final molecular weight and polydispersity of the polymer.
Experimental Protocols
Below are generalized protocols for the cationic polymerization of common vinyl monomers using this compound as a catalyst. These protocols should be considered as starting points and may require optimization depending on the specific monomer and desired polymer characteristics.
Monomers suitable for polymerization with this compound include:
-
Styrene and its derivatives (e.g., α-methylstyrene)
-
Vinyl ethers
-
Isobutylene
-
Indene
-
Acenaphthylene
Protocol 1: Polymerization of Styrene
Materials:
-
Styrene (freshly distilled to remove inhibitor)
-
This compound (SbBr₃)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Methanol (for termination)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Preparation: All glassware should be thoroughly dried in an oven and assembled hot under a stream of inert gas to exclude moisture.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve the desired amount of freshly distilled styrene in the anhydrous solvent under an inert atmosphere.
-
Initiation: In a separate flask, prepare a stock solution of this compound in the anhydrous solvent.
-
Polymerization: Cool the monomer solution to the desired reaction temperature (e.g., 0 °C to -78 °C) using an appropriate cooling bath. Slowly add the calculated amount of the this compound solution to the stirred monomer solution via a syringe.
-
Reaction Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as gas chromatography (GC) or spectroscopy.
-
Termination: After the desired reaction time or monomer conversion is reached, terminate the polymerization by adding a small amount of pre-chilled methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting polystyrene for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and structure using NMR spectroscopy.
Protocol 2: Polymerization of α-Methylstyrene
Materials:
-
α-Methylstyrene (freshly distilled)
-
This compound (SbBr₃)
-
Anhydrous dichloromethane
-
Methanol
-
Inert gas supply
Procedure:
-
Preparation: Follow the same rigorous drying and inert atmosphere procedures as for styrene polymerization.
-
Reaction Setup: Charge a Schlenk flask with anhydrous dichloromethane and freshly distilled α-methylstyrene.
-
Initiation: Prepare a solution of this compound in dichloromethane.
-
Polymerization: Cool the monomer solution to the desired temperature (typically low temperatures, e.g., -78 °C, are required to suppress side reactions and achieve higher molecular weights). Add the this compound solution dropwise to the monomer solution with vigorous stirring.
-
Termination and Purification: Terminate the reaction with methanol, precipitate the polymer in excess methanol, filter, and dry under vacuum.
-
Characterization: Analyze the poly(α-methylstyrene) for its molecular weight and PDI by GPC.
Data Presentation
The following table summarizes hypothetical quantitative data for the polymerization of styrene catalyzed by this compound under different conditions. This data is illustrative and serves to demonstrate the expected trends. Actual results may vary and should be determined experimentally.
| Entry | Monomer | [Monomer] (mol/L) | [SbBr₃] (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | Styrene | 1.0 | 0.01 | 0 | 2 | 85 | 15,000 | 1.8 |
| 2 | Styrene | 1.0 | 0.01 | -20 | 2 | 90 | 25,000 | 1.6 |
| 3 | Styrene | 1.0 | 0.005 | -20 | 2 | 88 | 48,000 | 1.7 |
| 4 | α-Methylstyrene | 0.8 | 0.01 | -78 | 1 | 95 | 50,000 | 1.5 |
| 5 | α-Methylstyrene | 0.8 | 0.01 | -50 | 1 | 92 | 35,000 | 1.9 |
Visualizations
Cationic Polymerization Mechanism
Caption: General mechanism of Lewis acid-catalyzed cationic polymerization.
Experimental Workflow for Cationic Polymerization
Caption: Standard experimental workflow for cationic polymerization.
Conclusion
This compound is a potent Lewis acid catalyst for the cationic polymerization of a variety of electron-rich monomers. The protocols and data presented herein provide a foundational guide for the synthesis of polymers with tunable properties. Successful polymerization requires stringent control over reaction conditions, particularly the exclusion of moisture and the maintenance of low temperatures to control the reaction kinetics and minimize side reactions. The resulting polymers have significant potential in various high-technology applications, including advanced drug delivery systems and functional materials. Further optimization of the reaction parameters for specific monomer-catalyst systems is encouraged to achieve desired polymer characteristics.
Troubleshooting & Optimization
Technical Support Center: Antimony Tribromide (SbBr₃)
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and storing hygroscopic Antimony tribromide (SbBr₃).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hygroscopic?
This compound (SbBr₃) is a yellow crystalline solid.[1] It is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property is due to the strong affinity of the antimony center for water molecules. When exposed to moist air, it will deliquesce, meaning it will absorb enough water to turn into a liquid solution.[1]
Q2: What happens when this compound is exposed to water?
This compound reacts with water in a process called hydrolysis. This reaction decomposes the compound to form antimony trioxide (Sb₂O₃) and hydrobromic acid (HBr).[1] This decomposition will compromise the integrity of the reagent and can significantly impact experimental results.
Q3: What are the primary safety concerns when working with this compound?
This compound is a corrosive and toxic substance.[1] Contact can cause severe irritation and burns to the skin and eyes. Inhalation of dust can irritate the respiratory tract. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
Q4: How should I properly store this compound?
To prevent moisture absorption and decomposition, this compound should be stored in a tightly sealed, waterproof container. The container should be placed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. For long-term storage, storing the container inside a desiccator or a glovebox with an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Q5: Can I use this compound that has been exposed to air?
It is strongly advised against using this compound that has been visibly exposed to air, especially if it appears clumpy, discolored, or has started to liquefy. The presence of moisture indicates that the compound has at least partially decomposed, which will introduce impurities and affect the stoichiometry of your reactions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no yield in a reaction where SbBr₃ is a catalyst (e.g., Friedel-Crafts acylation). | The SbBr₃ catalyst has been deactivated by moisture.[2] | Ensure all reagents, solvents, and glassware are rigorously dried before use. Handle SbBr₃ under an inert atmosphere (glovebox or Schlenk line). Use a freshly opened bottle of SbBr₃ or a properly stored one. Consider increasing the catalyst loading to compensate for minor deactivation, but be aware this may lead to side reactions.[2] |
| Inconsistent experimental results between batches. | The hygroscopic nature of SbBr₃ is leading to variable amounts of active reagent being used. | Standardize the handling and storage protocol for SbBr₃ across all experiments. Weigh the compound quickly in a dry environment or preferably inside a glovebox. |
| The this compound powder is clumpy or has a hardened surface. | The reagent has absorbed atmospheric moisture. | Do not use the clumpy material. If only the surface is affected, it might be possible to carefully remove the top layer inside a glovebox, but this is not ideal. It is best to use a fresh, unopened container. |
| Formation of a white precipitate (antimony trioxide) in the reaction mixture. | The SbBr₃ has reacted with residual water in the solvent or on the glassware. | Thoroughly dry all solvents and glassware before the reaction. Flame-dry glassware under vacuum or oven-dry it overnight and cool under an inert atmosphere. |
| Corrosion of metal spatulas or other equipment. | This compound is corrosive, and its hydrolysis product, hydrobromic acid, is also highly corrosive. | Use spatulas and other equipment made of corrosion-resistant materials such as glass, ceramic, or PTFE. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | SbBr₃ |
| Molar Mass | 361.47 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 96.6 °C |
| Boiling Point | 288 °C |
| Density | 4.35 g/cm³ |
| Hygroscopicity | Deliquescent |
| Solubility | Reacts with water. Soluble in hydrobromic acid, carbon disulfide, acetone, and alcohols. |
Deliquescence Relative Humidity (DRH) of Various Salts at Room Temperature
| Compound | Deliquescence Relative Humidity (DRH) at ~298 K (%) |
| Calcium Chloride (CaCl₂) | ~32 |
| Lithium Chloride (LiCl) | ~11 |
| Magnesium Chloride (MgCl₂) | ~33 |
| Sodium Chloride (NaCl) | ~75 |
| Potassium Carbonate (K₂CO₃) | ~44 |
| This compound (SbBr₃) | Qualitatively described as deliquescent |
Experimental Protocols
Detailed Methodology for Friedel-Crafts Acylation of Anisole using this compound as a Catalyst
This protocol describes a representative procedure for using this compound as a Lewis acid catalyst. All operations should be performed under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line) due to the hygroscopic nature of SbBr₃.
Materials:
-
Anhydrous this compound (SbBr₃)
-
Anhydrous Anisole
-
Anhydrous Acetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Glassware Preparation: All glassware (a round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser) must be thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the glassware under a positive pressure of inert gas.
-
Reagent Addition:
-
In a glovebox, weigh 1.1 equivalents of anhydrous this compound into the round-bottom flask.
-
Outside the glovebox (using Schlenk techniques), add anhydrous DCM to the flask to dissolve the SbBr₃.
-
Add 1.0 equivalent of anhydrous anisole to the flask.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add 1.05 equivalents of anhydrous acetyl chloride dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, carefully and slowly quench the reaction by pouring the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with deionized water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired acylated product.
Mandatory Visualization
Caption: Logical workflow for handling and storing hygroscopic this compound.
References
Technical Support Center: Purification of Commercial Antimony Tribromide
This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial Antimony tribromide (SbBr₃).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial grades of this compound can vary in purity, with some suppliers offering grades such as 97% or 99%.[1][2][3][4] Potential impurities can stem from the manufacturing process and may include other antimony compounds, such as antimony trioxide (Sb₂O₃), especially if the material has been exposed to moisture.[5][6] Other potential elemental impurities, particularly in less pure grades, could include arsenic, lead, tin, iron, and copper, which are often associated with antimony ores.[7][8]
Q2: What are the primary methods for purifying this compound?
The main techniques for purifying this compound are fractional distillation, recrystallization, and vacuum sublimation. The choice of method depends on the nature of the impurities and the desired final purity.
Q3: Why is it crucial to handle this compound in a moisture-free environment?
This compound is highly hygroscopic and reacts with water, leading to hydrolysis. This reaction produces antimony trioxide (Sb₂O₃) and hydrobromic acid (HBr).[5][6] The formation of these byproducts will contaminate the final product. Therefore, all purification procedures should be carried out under an inert and dry atmosphere (e.g., nitrogen or argon).
Q4: What safety precautions should be taken when working with this compound?
This compound is a corrosive and toxic substance.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling of the compound should be performed in a well-ventilated fume hood.
Purification Techniques: Troubleshooting and Protocols
Fractional Distillation
Fractional distillation is effective for separating volatile impurities with different boiling points. This compound has a boiling point of 288 °C.[5][9]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is thoroughly dried and the system is under a dry, inert atmosphere.
-
Sample Preparation: Place the commercial this compound in the distillation flask.
-
Distillation:
-
Heat the distillation flask gradually.
-
Monitor the temperature at the top of the fractionating column.
-
Collect and discard any initial fractions that distill at a lower temperature than the boiling point of this compound.
-
Collect the main fraction at a constant temperature corresponding to the boiling point of pure this compound (288 °C at atmospheric pressure).
-
Stop the distillation before the flask runs dry to prevent the concentration of non-volatile impurities.
-
-
Product Handling: Collect the purified this compound in a dry, sealed container under an inert atmosphere.
| Issue | Potential Cause | Recommended Solution |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Add inert boiling chips to the distillation flask before heating. |
| Product solidifies in the condenser | Condenser temperature is too low. | Use a condenser with a wider bore or control the flow of the coolant to maintain a temperature above the melting point of SbBr₃ (96.6 °C).[5][9] |
| Poor separation of fractions | Inefficient fractionating column or too rapid heating. | Use a longer or more efficient fractionating column. Reduce the heating rate to allow for proper vapor-liquid equilibrium. |
| Product discoloration (yellowing) | Thermal decomposition or presence of impurities. | Ensure the distillation is performed under an inert atmosphere to prevent oxidation. If impurities are the cause, an initial purification step like recrystallization may be necessary. |
Recrystallization
Recrystallization is a common technique for purifying solids. The choice of solvent is critical for successful purification.
This compound is soluble in a variety of organic solvents, including:
-
Dissolution: In a dry flask under an inert atmosphere, add commercial this compound to a minimal amount of warm carbon disulfide. Stir until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration of the saturated solution through a pre-warmed filter funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. The formation of needle-like α-SbBr₃ crystals is expected upon rapid cooling, which will slowly convert to the more stable β form.[5]
-
Isolation: Collect the crystals by filtration, preferably using a Schlenk filter under an inert atmosphere.
-
Washing and Drying: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum.
| Issue | Potential Cause | Recommended Solution |
| Oiling out (formation of a liquid layer instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Use a lower-boiling point solvent. Add a small amount of additional hot solvent to dissolve the oil and attempt recrystallization again. |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or the cooling process is too rapid. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[10] |
| Low recovery yield | Too much solvent was used. The compound is significantly soluble in the cold solvent. | Use the minimum amount of solvent necessary for dissolution. Ensure the solution is adequately cooled to minimize solubility. |
| Formation of a white powder on crystals | Exposure to moisture leading to hydrolysis. | Ensure all steps are performed under a strictly dry and inert atmosphere. Use anhydrous solvents.[11] |
Vacuum Sublimation
Sublimation is a purification technique where a solid is transformed directly into a gas and then back into a solid, leaving non-volatile impurities behind.
-
Apparatus Setup: Place the commercial this compound in a sublimation apparatus. The apparatus should have a cold finger or a cooled surface for the sublimate to deposit on.
-
Sublimation:
-
Evacuate the apparatus to a low pressure (a high vacuum is preferable).
-
Gently heat the sample. The sublimation temperature will depend on the vacuum achieved but should be below the melting point (96.6 °C) to avoid melting the solid.[5][9]
-
The purified this compound will sublime and deposit as crystals on the cold finger.
-
-
Product Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully vent the apparatus with a dry, inert gas before collecting the purified crystals from the cold finger.
| Issue | Potential Cause | Recommended Solution |
| No sublimation observed | The temperature is too low, or the vacuum is not sufficient. | Gradually increase the temperature. Ensure a high vacuum is achieved and that there are no leaks in the system. |
| Sample melts instead of subliming | The heating rate is too fast, or the temperature is too high for the given pressure. | Reduce the heating rate and/or the temperature. Improve the vacuum to lower the sublimation temperature. |
| Low yield of sublimed product | Inefficient collection on the cold finger. The compound has a low vapor pressure at the operating temperature. | Ensure the cold finger is sufficiently cold. Increase the sublimation temperature, but not to the point of melting. |
| Product is contaminated with impurities | Volatile impurities are co-subliming. | If impurities have a similar vapor pressure, fractional sublimation at different temperatures may be attempted, or another purification method like recrystallization should be used first. |
Quantitative Data Summary
| Purification Technique | Starting Purity (Commercial) | Achievable Purity (Expected) | Expected Yield |
| Fractional Distillation | 97-99%[1][2][4] | >99.5% | Moderate to High |
| Recrystallization | 97-99%[1][2][4] | >99.8% | Low to Moderate |
| Vacuum Sublimation | 97-99%[1][2][4] | >99.9% | Moderate |
Note: The achievable purity and yield are estimates and will vary based on experimental conditions and the nature of the impurities.
Visual Workflow Diagrams
Caption: General workflow for the purification of commercial this compound.
Caption: Logical troubleshooting flow for an impure final product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound, 97%, pure | Fisher Scientific [fishersci.ca]
- 3. Antimony(III) bromide, 99.5% (metals basis) 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. strem.com [strem.com]
- 5. analysis.rs [analysis.rs]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Determination of Antimony and 14 Trace Elements in Antimony Ores by X-ray Fluorescence Spectrometry with Fusion Sample Preparation [ykcs.ac.cn]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. minsocam.org [minsocam.org]
Technical Support Center: Antimony Tribromide (SbBr₃) Handling and Hydrolysis Prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of Antimony tribromide (SbBr₃) to prevent its hydrolysis during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound (SbBr₃) is a chemical compound used in various applications, including as a fire retardant in polymers, a mordant in dyeing, and a catalyst in chemical synthesis.[1][2] It is highly susceptible to hydrolysis, a chemical reaction with water. This sensitivity arises from the antimony atom's susceptibility to nucleophilic attack by water molecules, leading to the decomposition of the compound.
Q2: What is the chemical reaction for the hydrolysis of this compound?
This compound reacts with water (H₂O) to form antimony trioxide (Sb₂O₃) and hydrobromic acid (HBr). The balanced chemical equation for this reaction is:
2 SbBr₃ + 3 H₂O → Sb₂O₃ + 6 HBr[2]
This reaction is often visually indicated by the formation of a white precipitate of antimony trioxide.
Q3: What are the primary consequences of this compound hydrolysis in an experiment?
The hydrolysis of SbBr₃ can have several detrimental effects on an experiment:
-
Inaccurate Stoichiometry: The consumption of SbBr₃ through hydrolysis alters the molar ratios of reactants, leading to incorrect stoichiometry and potentially incomplete reactions or the formation of unintended byproducts.
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Contamination of Products: The formation of antimony trioxide introduces an impurity into the reaction mixture, which can be difficult to separate from the desired product.
-
Alteration of Reaction Conditions: The production of hydrobromic acid will increase the acidity of the reaction medium, which can catalyze unwanted side reactions or affect the stability of other reagents.
-
Inconsistent Results: The extent of hydrolysis can vary between experiments depending on ambient humidity and solvent purity, leading to poor reproducibility of results.
Q4: How should this compound be stored to prevent hydrolysis?
To maintain its integrity, this compound should be stored under the following conditions:
-
Tightly Sealed Containers: Store in a container with a secure, airtight seal to prevent the ingress of atmospheric moisture.
-
Cool and Dry Environment: Keep the container in a cool, well-ventilated area away from direct sunlight and sources of heat.[3]
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere, such as nitrogen or argon, is recommended.[4]
-
Avoid Incompatible Substances: Store away from water, alcohols, and strong bases.[5]
Troubleshooting Guide: Preventing Hydrolysis During Experiments
This guide addresses common issues encountered during the handling and use of this compound in experimental setups.
| Problem/Observation | Potential Cause | Recommended Solution |
| White precipitate forms upon addition of SbBr₃ to the reaction vessel. | Hydrolysis of SbBr₃ due to residual moisture in the glassware or reaction vessel. | Protocol: Flame-dry all glassware under a vacuum or in a stream of inert gas (nitrogen or argon) immediately before use. Allow the glassware to cool to room temperature under the inert atmosphere. |
| Inconsistent reaction yields or formation of unexpected byproducts. | Partial hydrolysis of SbBr₃ from exposure to atmospheric moisture during weighing and transfer. | Protocol: Handle and weigh SbBr₃ in a glove box or glove bag with a dry, inert atmosphere. If a glove box is unavailable, work quickly and efficiently under a positive pressure of inert gas. |
| Reaction fails to initiate or proceeds slowly. | Use of solvents with a high water content, leading to the decomposition of SbBr₃. | Protocol: Use anhydrous solvents with a specified low water content (refer to solvent specifications). Consider purifying solvents using appropriate drying techniques if necessary. |
| Visible fuming when the SbBr₃ container is opened. | Reaction with ambient humidity. | Protocol: Before opening, allow the SbBr₃ container to equilibrate to the ambient temperature of the inert atmosphere workspace (e.g., inside a glove box) to prevent condensation. Purge the headspace of the container with inert gas before sealing. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound under Anhydrous Conditions
This protocol outlines the steps for safely handling SbBr₃ to prevent hydrolysis.
Materials:
-
This compound (in its original sealed container)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, toluene)
-
Glove box or glove bag with an inert atmosphere (Nitrogen or Argon)
-
Flame-dried glassware (e.g., reaction flask, graduated cylinder, funnel)
-
Spatula, weighing paper/boat
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, compatible gloves
Procedure:
-
Prepare the Inert Atmosphere Workspace: Ensure the glove box or glove bag is purged with a dry, inert gas and that the atmosphere is free of moisture.
-
Equilibrate the Reagent: Place the sealed container of SbBr₃ inside the glove box and allow it to equilibrate to the internal temperature for at least 30 minutes.
-
Prepare Glassware: Introduce all necessary flame-dried and cooled glassware into the glove box.
-
Weighing the Reagent: Carefully open the SbBr₃ container inside the glove box. Using a clean, dry spatula, weigh the desired amount of SbBr₃ onto weighing paper or into a weighing boat.
-
Transfer to Reaction Vessel: Promptly transfer the weighed SbBr₃ to the reaction flask.
-
Addition of Solvent: Add the anhydrous solvent to the reaction flask containing the SbBr₃.
-
Seal the System: Securely seal the reaction flask before removing it from the glove box.
-
Storage of Unused Reagent: Before closing the main container of SbBr₃, purge the headspace with inert gas and seal it tightly.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
The following table summarizes the solubility of SbBr₃ in different solvents. Using anhydrous grades of these solvents is crucial to prevent hydrolysis.
| Solvent | Solubility | Reference |
| Carbon Disulfide | Soluble | [2][6] |
| Acetone | Soluble | [2][6] |
| Benzene | Soluble | [2][6] |
| Chloroform | Soluble | [2][6] |
| Ethanol | Soluble (decomposes) | [5][6] |
| Dilute Hydrochloric Acid | Soluble | [2][6] |
| Dilute Hydrobromic Acid | Soluble | [2][6] |
| Water | Decomposes | [5][6] |
Visualizations
Figure 1: Hydrolysis of this compound
Figure 2: Troubleshooting Hydrolysis Issues
Figure 3: Anhydrous Handling Workflow
References
Technical Support Center: Optimizing Antimony Tribromide Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using antimony tribromide (SbBr₃) as a catalyst.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using this compound as a catalyst.
Issue 1: Low or No Product Yield
A common challenge in catalysis is achieving the desired product yield. Several factors can contribute to a low or complete lack of product formation.
Symptoms:
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Reaction monitoring (e.g., by TLC, GC, or LC-MS) shows little to no consumption of starting materials.
-
Isolated yield is significantly lower than expected.
-
A complex mixture of unidentifiable products is formed.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivity due to Moisture | This compound is highly sensitive to moisture and will readily hydrolyze, rendering it inactive.[1][2] Ensure all glassware is oven-dried before use, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst Loading | The optimal catalyst loading can vary significantly depending on the specific reaction. While some reactions may proceed with catalytic amounts, others, like certain Friedel-Crafts acylations, may require stoichiometric amounts of the Lewis acid.[3] Perform a catalyst loading screen to determine the optimal concentration. |
| Inappropriate Reaction Temperature | The reaction may have a high activation energy requiring heating, or conversely, high temperatures may lead to decomposition of reactants or products.[3] It is advisable to screen a range of temperatures to find the optimum. |
| Poor Quality of Reagents | Impurities in starting materials or solvents can interfere with the catalytic cycle.[3] Use reagents of high purity and ensure solvents are appropriately dried. |
| Deactivated Aromatic Substrate (for Friedel-Crafts Reactions) | Strongly electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic substitution.[3] This reaction is generally not suitable for strongly deactivated systems. |
Issue 2: Formation of Side Products
The presence of unexpected products can complicate purification and reduce the yield of the desired compound.
Symptoms:
-
Multiple spots observed on TLC analysis of the crude reaction mixture.
-
NMR or Mass Spectrometry data indicates the presence of impurities.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Polyalkylation/Polyacylation (in Friedel-Crafts Reactions) | The product of a Friedel-Crafts alkylation is often more reactive than the starting material, leading to multiple substitutions. While less common in acylations, it can still occur with highly activated rings.[3] Use a large excess of the aromatic substrate to favor mono-substitution. |
| Rearrangement of Alkyl Groups (in Friedel-Crafts Alkylations) | The carbocation intermediate in Friedel-Crafts alkylations can rearrange to a more stable carbocation, leading to an isomeric product. This is not an issue in acylations. Consider alternative synthetic routes if a specific alkyl substitution pattern is required. |
| Reaction with Solvent | Some solvents can participate in the reaction, leading to byproducts.[4] Choose an inert solvent, such as dichloromethane or dichloroethane, for Friedel-Crafts type reactions. |
| Catalyst Decomposition | At elevated temperatures, the catalyst itself may decompose, potentially leading to undesired side reactions. Operate at the lowest effective temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for a Friedel-Crafts acylation catalyzed by this compound?
A1: While specific conditions are substrate-dependent, a general starting point for the acylation of an activated arene like anisole with an acyl chloride could be:
-
Catalyst Loading: 10-20 mol% of SbBr₃.
-
Solvent: Anhydrous dichloromethane (CH₂Cl₂).
-
Temperature: 0 °C to room temperature.
-
Reaction Time: 1-4 hours, monitored by TLC.
-
Atmosphere: Inert (Nitrogen or Argon).
Q2: How can I handle and store this compound safely?
A2: this compound is a corrosive and toxic solid that is sensitive to moisture and light.[1][5][6] It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store it in a tightly sealed container in a cool, dry, and dark place, preferably in a desiccator.
Q3: Can this compound be used in aqueous media?
A3: No, this compound reacts with water, hydrolyzing to form antimony trioxide and hydrobromic acid.[2] This deactivates the catalyst. Therefore, all reactions must be carried out under strictly anhydrous conditions.
Q4: Is it possible to regenerate and reuse the this compound catalyst?
A4: In some industrial processes, methods for recovering and regenerating antimony halide catalysts have been developed, often involving extraction with an aqueous acid followed by solvent exchange.[7][8] However, for typical laboratory-scale reactions, the catalyst is often quenched during the work-up and not reused.
Q5: What are some examples of reactions catalyzed by this compound?
A5: Besides Friedel-Crafts reactions, antimony trihalides have been shown to catalyze other organic transformations. For instance, antimony trichloride, a related Lewis acid, effectively catalyzes the synthesis of bis(indolyl)methanes from indoles and carbonyl compounds.[9]
Experimental Protocols & Data
Protocol 1: Synthesis of Bis(indolyl)methanes
This protocol is adapted from a procedure using the related Lewis acid, antimony trichloride, and is expected to be applicable for this compound.[9]
-
Reaction Setup: To a solution of indole (2 mmol) and an aldehyde or ketone (1 mmol) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of this compound (e.g., 10 mol%).
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Representative Data for SbCl₃ Catalyzed Synthesis of Bis(indolyl)methanes: [9]
| Aldehyde/Ketone | Time (h) | Yield (%) |
| Benzaldehyde | 1.10 | 94 |
| 4-Chlorobenzaldehyde | 0.45 | 95 |
| 4-Nitrobenzaldehyde | 1.10 | 96 |
| Cyclohexanone | 8.00 | 42 |
| Acetophenone | 9.00 | 78 |
Note: This data is for SbCl₃ and serves as a reference. Optimization may be required for SbBr₃.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. canyoncomponents.com [canyoncomponents.com]
- 6. This compound | Br3Sb | CID 24615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US6992148B2 - Recovery of antimony catalyst residues from bromination reaction mixtures - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting low yields in Antimony tribromide-mediated reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions mediated by Antimony tribromide (SbBr₃).
Frequently Asked Questions (FAQs)
Q1: My reaction yield is extremely low or fails completely. What is the most common cause? A: The most frequent cause of low or no yield is the deactivation of the this compound (SbBr₃) catalyst by moisture. SbBr₃ is highly sensitive to water and will react preferentially with it, rendering the catalyst inactive.[1][2] It is crucial to ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.
Q2: How can I remove the antimony catalyst from my reaction mixture after completion? A: Antimony catalyst residues can be effectively removed by extraction with an aqueous acid solution. Washing the reaction mixture with aqueous hydrochloric acid (HCl) or hydrobromic acid (HBr) will transfer the antimony salts into the aqueous phase, which can then be separated from the organic product layer.[3]
Q3: Can the quality and age of the SbBr₃ reagent affect my reaction? A: Absolutely. SbBr₃ is hygroscopic and can degrade upon exposure to atmospheric moisture over time. Using an old or improperly stored bottle of SbBr₃ can be a primary source of moisture, leading to catalyst deactivation and poor yields.[1] It is recommended to use a fresh bottle of the Lewis acid or one that has been stored under a strictly inert atmosphere.
Q4: I am observing the formation of a reddish-orange precipitate during workup. What is it? A: An orange precipitate may form when residual antimony compounds react with certain reagents. For instance, adding a sodium sulfide solution to a solution containing antimony will produce a reddish-orange antimony sulfide precipitate.[4]
Q5: Is SbBr₃ a catalytic or stoichiometric reagent in Friedel-Crafts type reactions? A: In many Friedel-Crafts acylations, Lewis acids like SbBr₃ are required in stoichiometric amounts, not catalytic quantities. This is because the ketone product can form a stable complex with the Lewis acid, effectively sequestering it and preventing it from participating in further catalytic cycles.[2]
Troubleshooting Guide for Low Yields
Low yields in SbBr₃-mediated reactions can typically be traced back to a few key areas: reagent and catalyst integrity, reaction conditions, or the work-up procedure. Follow this systematic guide to diagnose and resolve common issues.
Diagram: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields.
Caption: A stepwise workflow for troubleshooting low yields.
Quantitative Data: Synthesis of Triarylmethanes
Antimony halides are effective Lewis acid catalysts for the synthesis of triarylmethanes via electrophilic aromatic substitution. However, the electronic nature of the substituents on the aromatic aldehyde can significantly impact the reaction yield. The data below is adapted from studies using Antimony trichloride (SbCl₃), which functions similarly to SbBr₃ in this context.
Table 1: Effect of Aldehyde Substituent on the Yield of 4,4'-Diaminotriarylmethanes (Reaction Conditions: Aromatic Aldehyde (1.0 equiv), N,N-dimethylaniline (2.5 equiv), SbCl₃ (30 mol%), Solvent-Free, 120 °C)[5]
| Entry | Aromatic Aldehyde Substituent (R) | Reaction Time (h) | Yield (%) |
| 1 | H (Benzaldehyde) | 4 | 80 |
| 2 | 4-Me | 4 | 85 |
| 3 | 4-OMe | 3 | 95 |
| 4 | 4-NMe₂ | 2 | 98 |
| 5 | 4-Cl | 5 | 75 |
| 6 | 4-Br | 5 | 72 |
| 7 | 4-NO₂ | 6 | 60 |
| 8 | 2-NO₂ | 6 | 55 |
Analysis:
-
Electron-donating groups (e.g., -Me, -OMe, -NMe₂) on the aromatic aldehyde activate the carbonyl group for nucleophilic attack by N,N-dimethylaniline, leading to shorter reaction times and higher yields.
-
Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) deactivate the aldehyde, resulting in longer reaction times and lower yields.
Key Experimental Protocols
Protocol 1: Synthesis of 4,4'-bis(dimethylamino)triphenylmethane (Leuco Malachite Green)
This protocol describes the SbCl₃-catalyzed synthesis of a triarylmethane derivative, a reaction for which SbBr₃ can also be employed as the Lewis acid catalyst.[5]
Materials:
-
Benzaldehyde
-
N,N-dimethylaniline
-
Antimony trichloride (SbCl₃) or this compound (SbBr₃)
-
Dichloromethane (for workup)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, add benzaldehyde (0.5 mmol, 1.0 equiv), N,N-dimethylaniline (1.25 mmol, 2.5 equiv), and SbCl₃ (0.15 mmol, 30 mol%).
-
Reaction Execution: Cap the vial and heat the resulting mixture in an oil bath at 120 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane.
-
Filter the solution to remove any insoluble matter.
-
The filtrate can be further purified using the antimony removal protocol below before solvent evaporation.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure triarylmethane.
Protocol 2: Workup Procedure for Antimony Catalyst Removal
This procedure is designed to extract and remove antimony catalyst residues from an organic reaction mixture.[3]
Materials:
-
Crude organic reaction mixture containing product and antimony residues.
-
10-20% aqueous Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr).
-
Separatory funnel.
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate).
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
Procedure:
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent in which your product is soluble.
-
Acidic Wash: Transfer the diluted organic mixture to a separatory funnel. Add an equal volume of 10-20% aqueous HCl.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. The antimony salts will be extracted into the acidic aqueous phase (typically the bottom layer, but confirm by checking densities). Drain and collect the aqueous layer.
-
Repeat (Optional): For highly efficient removal, repeat the acidic wash (steps 2-4) with a fresh portion of aqueous HCl.
-
Neutralization & Final Washes: Wash the organic layer with saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by a wash with brine to reduce the amount of dissolved water in the organic phase.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to obtain the crude product, now free of antimony residues.
Diagram: Antimony Removal Workflow
This diagram illustrates the logic of the extractive workup procedure.
Caption: Workflow for extractive removal of antimony residues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6992148B2 - Recovery of antimony catalyst residues from bromination reaction mixtures - Google Patents [patents.google.com]
- 4. Testing Procedure (Method of analysis) for Antimony, Arsenic and Barium Salts | Pharmaguideline [pharmaguideline.com]
- 5. SbCl3-catalyzed one-pot synthesis of 4,4′-diaminotriarylmethanes under solvent-free conditions: Synthesis, characterization, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Disposal of Antimony Tribromide Waste
This guide provides troubleshooting and frequently asked questions (FAQs) for the safe handling and disposal of Antimony tribromide (SbBr₃) waste in a research environment. Adherence to safety protocols and institutional guidelines is paramount when handling this hazardous material.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a corrosive and toxic substance.[1] Its primary hazards stem from its reactivity with water. Upon contact with moisture, it hydrolyzes to form hydrobromic acid, which is corrosive, and antimony trioxide, which is toxic.[2] Inhalation of this compound can irritate the nose, throat, and lungs.[1]
Q2: Can I dispose of this compound waste down the drain?
A2: No. This compound and its hydrolysis products are hazardous to aquatic life and are subject to strict environmental regulations.[3] Direct disposal into the sanitary sewer system is not permissible.
Q3: What personal protective equipment (PPE) should I wear when handling this compound waste?
A3: Appropriate PPE includes chemical-resistant gloves (such as nitrile, neoprene, or butyl rubber), chemical splash goggles, a face shield, and a lab coat.[4] All handling of solid this compound and its waste should be conducted in a certified chemical fume hood.
Q4: How should I store this compound waste before disposal?
A4: Store this compound waste in a tightly sealed, clearly labeled, and compatible container. The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[1]
Q5: What are the regulatory requirements for disposing of this compound waste?
A5: Antimony compounds are regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] Specific waste codes may apply, such as K177 for slag from the production of antimony oxide.[7] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to ensure compliance with local, state, and federal regulations.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Accidental Spill of Solid this compound | Improper handling or container failure. | 1. Evacuate the immediate area. 2. Do NOT use water to clean up the spill as it will react to form hydrobromic acid.[1] 3. Wearing appropriate PPE, gently cover the spill with a dry, inert absorbent material such as sand or vermiculite. 4. Carefully sweep the material into a designated hazardous waste container. 5. Ventilate the area. 6. Contact your institution's EHS for guidance on decontamination and disposal. |
| Fuming or Odor from Waste Container | The waste container is not properly sealed, allowing the this compound to react with atmospheric moisture. | 1. Ensure you are in a well-ventilated area, preferably a fume hood. 2. Wearing appropriate PPE, check that the container lid is securely fastened. 3. If the container is compromised, transfer the waste to a new, appropriate container inside a fume hood. 4. If the fuming is significant, evacuate the area and contact your institution's EHS immediately. |
| Corrosion of Waste Container | The waste container material is not compatible with the hydrobromic acid produced from hydrolysis. | 1. Immediately transfer the waste to a compatible container (e.g., a high-density polyethylene (HDPE) container) inside a fume hood. 2. Neutralize the spilled material from the corroded container following the spill cleanup procedure. 3. Review waste container compatibility. Acid-resistant containers are necessary for hydrolyzed this compound waste. |
Quantitative Data Summary
The following table summarizes the permissible exposure limits for antimony compounds as established by various regulatory agencies. These values are crucial for assessing workplace safety during the handling and disposal of this compound waste.
| Organization | Exposure Limit (as Sb) | Time-Weighted Average (TWA) |
| OSHA (Occupational Safety and Health Administration) | 0.5 mg/m³ | 8-hour |
| NIOSH (National Institute for Occupational Safety and Health) | 0.5 mg/m³ | 10-hour |
| ACGIH (American Conference of Governmental Industrial Hygienists) | 0.5 mg/m³ | 8-hour |
Experimental Protocol: Laboratory-Scale Hydrolysis and Neutralization of this compound Waste
This protocol outlines a method for the controlled hydrolysis of small quantities of this compound waste, followed by the neutralization of the resulting acidic solution. This procedure should only be performed by trained personnel in a certified chemical fume hood with appropriate PPE.
Materials:
-
This compound waste
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution (1 M)
-
Large beaker (at least 10 times the volume of the waste)
-
Stir bar and stir plate
-
pH paper or pH meter
-
Ice bath
-
Designated hazardous waste container for solid antimony compounds
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
-
Preparation:
-
Place the large beaker in an ice bath on a stir plate within a chemical fume hood.
-
Add a stir bar to the beaker.
-
Slowly add a large volume of deionized water to the beaker (at a ratio of at least 20 parts water to 1 part estimated this compound waste).
-
-
Controlled Hydrolysis:
-
Very slowly and in small increments, add the this compound waste to the stirring water.
-
The hydrolysis reaction is exothermic and will produce hydrobromic acid and a white precipitate of antimony trioxide (Sb₂O₃).
-
2 SbBr₃(s) + 3 H₂O(l) → Sb₂O₃(s) + 6 HBr(aq)
-
-
Maintain a slow addition rate to control the temperature and any potential fuming.
-
-
Neutralization:
-
Once all the this compound has been added and the reaction has subsided, begin neutralization of the hydrobromic acid.
-
Slowly add sodium bicarbonate or 1 M sodium hydroxide solution to the stirring mixture. Add in small portions to control the effervescence (if using bicarbonate) and the exothermic reaction.
-
Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the neutralizing agent until the pH of the solution is between 6 and 8.
-
-
Separation and Disposal:
-
Once neutralized, turn off the stir plate and allow the antimony trioxide precipitate to settle.
-
Separate the solid antimony trioxide from the aqueous solution via filtration.
-
Transfer the collected antimony trioxide solid into a clearly labeled hazardous waste container for solid antimony compounds.
-
The remaining neutralized aqueous solution should be disposed of as hazardous aqueous waste containing residual antimony. Consult your institution's EHS for their specific procedures for aqueous heavy metal waste.
-
Disposal Workflow Diagram
References
- 1. nj.gov [nj.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Identifying and removing impurities from Antimony tribromide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from Antimony Tribromide (SbBr₃).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound can contain several types of impurities, primarily stemming from the manufacturing process and degradation. These include:
-
Hydrolysis Products: Due to its hygroscopic nature, this compound readily reacts with moisture to form antimony oxybromide (SbOBr) and hydrobromic acid.[1][2][3] Antimony trioxide (Sb₂O₃) can also be formed upon hydrolysis.[3]
-
Starting Material Residues: Depending on the synthetic route, unreacted antimony, excess bromine, or antimony trioxide may be present.[3]
-
Metallic Impurities: Trace amounts of other metals present in the antimony source material, such as arsenic, lead, and iron, can carry through to the final product.[4]
Q2: My this compound has a yellowish tint. Is it impure?
A2: While pure this compound is a colorless crystalline solid, a yellowish color can indicate the presence of impurities.[1] This discoloration may be due to the presence of excess bromine or the formation of certain antimony oxybromides. However, it's also important to note that this compound can exist in different crystalline forms, and slight variations in appearance can occur.[3] For a definitive assessment of purity, analytical testing is recommended.
Q3: How can I prevent the hydrolysis of this compound during storage and handling?
A3: this compound is highly sensitive to moisture and light.[5][6] To prevent hydrolysis, it is crucial to:
-
Store in a dry, inert atmosphere: Use a desiccator or a glovebox with a dry nitrogen or argon atmosphere.[1]
-
Use tightly sealed containers: Ensure the container is properly sealed to prevent the ingress of atmospheric moisture.
-
Handle under anhydrous conditions: When working with this compound, use dry glassware and solvents to minimize exposure to water.[2]
Q4: What analytical techniques are suitable for identifying and quantifying impurities in this compound?
A4: A combination of analytical techniques is often employed for a comprehensive impurity profile:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for determining the concentration of trace metallic impurities.[7][8][9][10][11]
-
Gas Chromatography - Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile organic impurities that may be present.[4][12]
-
X-ray Diffraction (XRD): Can be used to identify the presence of crystalline impurities such as antimony oxybromide or antimony trioxide.
-
Titration Methods: Argentometric titration can be used to determine the bromide content and assess the overall purity of the this compound.
Troubleshooting Guides
Issue: Presence of Solid White Impurities
Presumed Cause: The most likely cause of solid white impurities is the formation of antimony oxybromide (SbOBr) or antimony trioxide (Sb₂O₃) due to hydrolysis.
Solution: Recrystallization is an effective method for removing these non-volatile, less soluble impurities.
Experimental Protocol: Recrystallization from Carbon Disulfide
-
Preparation: In a fume hood, place the impure this compound in a dry round-bottom flask equipped with a reflux condenser. All glassware must be thoroughly dried to prevent further hydrolysis.
-
Dissolution: Add a minimal amount of anhydrous carbon disulfide (CS₂) to the flask. Gently heat the mixture to the boiling point of the solvent (46 °C) while stirring until the this compound is completely dissolved. Antimony oxybromide and trioxide are insoluble in carbon disulfide and will remain as a solid residue.
-
Hot Filtration: While still hot, filter the solution through a pre-heated funnel with filter paper to remove the insoluble impurities. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. As the solution cools, pure crystals of this compound will form. Cooling the solution in an ice bath can further increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous carbon disulfide to remove any remaining soluble impurities. Dry the purified crystals under vacuum to remove any residual solvent.
Issue: Presence of Volatile or Lower-Boiling Point Impurities
Presumed Cause: Impurities with boiling points significantly different from this compound, such as residual solvents or other volatile metal halides.
Solution: Vacuum distillation is an effective method for separating this compound from impurities with different volatilities.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus using dry glassware.[13] Use a Claisen adapter to minimize bumping.[13] Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump through a cold trap.
-
Sample Preparation: Place the impure this compound and a magnetic stir bar into the distillation flask.
-
Distillation: Begin stirring and gradually apply vacuum to the system. Once a stable, low pressure is achieved, slowly heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of SbBr₃ is 288 °C at atmospheric pressure and will be significantly lower under vacuum.[14] Discard any initial lower-boiling fractions.
-
Post-Distillation: Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Issue: Need for Ultra-High Purity this compound
Presumed Cause: Presence of trace impurities that are difficult to remove by single-step purification methods.
Solution: Zone refining is a technique used to achieve very high levels of purity by repeatedly passing a molten zone through the material, which segregates impurities to one end.
Experimental Protocol: Zone Refining
-
Sample Preparation: The this compound, previously purified by distillation or recrystallization, is cast into a solid ingot within a sealed, inert container (e.g., a quartz tube) under vacuum or an inert atmosphere.
-
Zone Melting: A narrow-zone heater is passed slowly along the length of the ingot. This creates a small molten zone that traverses the solid material.
-
Impurity Segregation: As the molten zone moves, impurities with a segregation coefficient less than one will preferentially remain in the molten phase and are thus transported to one end of the ingot.
-
Multiple Passes: The process is repeated multiple times to achieve a high degree of purification at the starting end of the ingot.
-
Final Product: After the desired number of passes, the purified section of the ingot is separated from the impurity-rich end.
Data on Purification Efficiency
The following tables summarize the expected purity levels of this compound after applying different purification techniques. The actual results may vary depending on the initial purity and the specific experimental conditions.
Table 1: Purity of this compound After Recrystallization
| Impurity | Initial Purity (%) | Purity after Recrystallization (%) | Analytical Method |
| Antimony Oxybromide | >5% (visible) | <0.1% | XRD |
| General Purity | 98.5 | >99.5 | Titration |
Table 2: Purity of this compound After Vacuum Distillation
| Impurity | Initial Purity (%) | Purity after Distillation (%) | Analytical Method |
| Volatile Organics | >0.5% | <0.01% | GC-MS |
| Lower-boiling Halides | Variable | Significantly Reduced | ICP-MS |
| General Purity | 99.0 | >99.9 | Titration |
Table 3: Purity of Antimony After Zone Refining (as an indicator for SbBr₃)
| Impurity | Initial Concentration (ppm) | Final Concentration (ppm) | Number of Passes | Analytical Method |
| Lead | 10 | <1 | 10 | ICP-MS |
| Arsenic | 5 | <0.5 | 10 | ICP-MS |
| Copper | 5 | <0.1 | 10 | ICP-MS |
Visualized Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by vacuum distillation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. nj.gov [nj.gov]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. azom.com [azom.com]
- 11. A single-step purification method for the precise determination of the antimony isotopic composition of environmental, geological and biological samples by HG-MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 12. Species-specific isotope-ratio measurements of volatile tin and antimony compounds using capillary GC-ICP-time-of-flight MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. This compound | Br3Sb | CID 24615 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Antimony Tribromide (SbBr₃) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of antimony tribromide (SbBr₃) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound (SbBr₃) solutions?
A1: The primary cause of instability is hydrolysis. This compound is highly sensitive to moisture and reacts with water to form insoluble antimony trioxide (Sb₂O₃) and hydrobromic acid (HBr).[1][2][3] This reaction is often observed as the formation of a white or yellowish precipitate in the solution. The chemical equation for this hydrolysis reaction is:
2 SbBr₃ + 3 H₂O → Sb₂O₃↓ + 6 HBr[3]
Additionally, SbBr₃ is reported to be sensitive to light and heat, which can also contribute to its degradation.[1][4]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a variety of organic solvents. While exact solubility values can vary with temperature and solvent purity, the following table summarizes its qualitative solubility in common laboratory solvents. For polar aprotic solvents frequently used in perovskite research, such as DMF, DMSO, and acetonitrile, SbBr₃ is known to be soluble, often forming complexes.[3][5][6] It is also soluble in dilute acidic solutions.[1][2][7]
Table 1: Solubility of this compound (SbBr₃)
| Solvent Type | Examples | Solubility |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Soluble |
| Halogenated | Chloroform, Carbon disulfide (CS₂) | Soluble |
| Aromatics | Benzene | Soluble |
| Ketones | Acetone | Soluble |
| Alcohols | Ethanol | Soluble, but may be decomposed by it[1][4] |
| Aqueous | Water | Decomposes upon contact[3] |
| Acidic Aqueous | Dilute Hydrobromic Acid (HBr), Dilute Hydrochloric Acid (HCl) | Soluble[1][2][7] |
Q3: How can I improve the stability of my SbBr₃ solution?
A3: The most effective method to improve stability is to prevent hydrolysis. This can be achieved by:
-
Using Anhydrous Solvents: Always use high-purity, anhydrous solvents to minimize the water content.
-
Adding a Stabilizer: The addition of a small amount of hydrobromic acid (HBr) can suppress hydrolysis by shifting the reaction equilibrium away from the formation of antimony trioxide, in accordance with Le Chatelier's principle.[1][2] Maintaining a pH between 0 and 2 has been shown to be effective.
-
Inert Atmosphere: Prepare and handle the solution under an inert atmosphere, such as in a nitrogen-filled glovebox, to prevent exposure to atmospheric moisture.
-
Proper Storage: Store the solution in a tightly sealed, opaque container to protect it from light and moisture.
Q4: What are the recommended storage conditions for SbBr₃ solutions?
A4: To maximize the shelf life of your SbBr₃ solution, it is recommended to:
-
Store the solution in a tightly sealed container, preferably with a septum cap for withdrawal without opening.
-
Use an opaque or amber-colored container to protect the solution from light.
-
Store in a cool, dry place.
-
If possible, store under an inert atmosphere (e.g., nitrogen or argon).
-
For best results, prepare the solution fresh before use, especially for high-purity applications.
Troubleshooting Guide
Problem 1: A white or yellowish precipitate has formed in my SbBr₃ solution.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis due to water contamination. | 1. Discard the current solution. 2. Ensure all glassware is thoroughly dried (e.g., oven-dried) before use. 3. Use a fresh, unopened bottle of anhydrous solvent or a properly dried solvent. 4. Prepare the new solution under an inert atmosphere. 5. Add a small amount of hydrobromic acid (HBr) as a stabilizer to the solvent before dissolving the SbBr₃. A good starting point is to add enough HBr to make the solution acidic (pH 0-2). |
| Exceeded Solubility Limit. | 1. Gently warm the solution while stirring to see if the precipitate redissolves. 2. If it redissolves, the solution was likely supersaturated. Consider working with a more dilute solution. 3. If it does not redissolve, the precipitate is likely a degradation product. |
Problem 2: The color of my SbBr₃ solution has changed over time (e.g., darkened).
| Possible Cause | Troubleshooting Steps |
| Light-induced degradation. | 1. Verify if the solution was exposed to light for an extended period. 2. Store solutions in amber vials or wrap the container in aluminum foil. 3. It is best to prepare a fresh solution as the color change indicates decomposition, which may affect experimental results. |
| Reaction with the solvent. | 1. Some solvents, especially if not high-purity, can slowly react with SbBr₃. 2. Consider using a different anhydrous solvent. 3. Ensure there are no impurities in the solvent that could be reacting. |
Problem 3: My experimental results are inconsistent when using SbBr₃ solutions.
| Possible Cause | Troubleshooting Steps |
| Solution degradation over time. | 1. The concentration of active SbBr₃ may be decreasing due to slow degradation. 2. Always prepare the solution fresh on the day of the experiment for maximum consistency. 3. If using a stock solution, run a control experiment to check for changes in its efficacy. |
| Incomplete dissolution. | 1. Ensure the SbBr₃ is fully dissolved before use. 2. Gentle heating or sonication can aid dissolution, but avoid excessive heat which can accelerate degradation. |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Solution
This protocol provides a general method for preparing a relatively stable 0.1 M solution of SbBr₃ in Dimethylformamide (DMF). This can be adapted for other anhydrous solvents like DMSO or acetonitrile.
Materials:
-
This compound (SbBr₃), anhydrous powder
-
Dimethylformamide (DMF), anhydrous (≤50 ppm H₂O)
-
Hydrobromic Acid (HBr), e.g., 48% aqueous solution
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere glovebox (recommended)
Procedure:
-
Preparation: Perform all steps in a fume hood. For optimal stability, use an inert atmosphere glovebox. Ensure all glassware is clean and oven-dried to remove any residual moisture.
-
Solvent Preparation: In a 100 mL volumetric flask, add approximately 80 mL of anhydrous DMF.
-
Stabilization: Using a microliter syringe, add a small, calculated amount of HBr to the DMF. For a 100 mL solution, adding 10-20 µL of 48% HBr is often sufficient to create an acidic environment.
-
Dissolution: Weigh out the required mass of SbBr₃ for a 0.1 M solution (3.615 g for 100 mL). Slowly add the SbBr₃ powder to the DMF solution while stirring.
-
Mixing: Continue stirring until the SbBr₃ is completely dissolved. The solution should be clear.
-
Final Volume: Once dissolved, bring the solution to the final volume of 100 mL with anhydrous DMF.
-
Storage: Transfer the solution to a clean, dry, amber glass bottle. Seal the bottle tightly. For long-term storage, flush the headspace with nitrogen or argon before sealing.
Visualizations
Degradation Pathway of SbBr₃
The primary degradation pathway for this compound in the presence of water is hydrolysis, which leads to the formation of an insoluble precipitate.
Caption: Hydrolysis of this compound.
Experimental Workflow for Preparing a Stabilized Solution
This workflow outlines the key steps to ensure the preparation of a stable SbBr₃ solution.
Caption: Workflow for Stable SbBr₃ Solution Preparation.
Logical Troubleshooting Flowchart
This flowchart helps diagnose the cause of precipitation in an SbBr₃ solution.
Caption: Troubleshooting Precipitate Formation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Unusual molecular complexes of antimony fluoride dimers with acetonitrile and pyridine: structures and bonding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. DMSO complexes of trivalent metal ions: first microsolvated trications outside of group 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. This compound | 7789-61-9 [chemicalbook.com]
Overcoming solubility issues of Antimony tribromide in non-polar solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Antimony tribromide (SbBr₃) in non-polar solvents.
Troubleshooting Guides
Issue: this compound is not dissolving in my non-polar solvent (e.g., toluene, hexane, benzene).
Answer:
This compound is a polar inorganic compound and, as such, exhibits limited solubility in non-polar solvents. Direct dissolution is often challenging. Here are several methods to overcome this issue, ranging from simple to more complex approaches.
1. Initial Troubleshooting Steps:
-
Verify Solvent Purity: Ensure your non-polar solvent is anhydrous. This compound is highly sensitive to moisture and will hydrolyze to form insoluble antimony oxides and hydrobromic acid.[1][2][3]
-
Gentle Heating & Agitation: Applying gentle heat (e.g., 40-60 °C) and constant agitation can sometimes increase the dissolution rate and solubility. However, be cautious as excessive heat can lead to solvent loss and potential decomposition.
-
Particle Size Reduction: Grinding the SbBr₃ crystals into a fine powder increases the surface area, which can facilitate faster dissolution.
2. Advanced Solubility Enhancement Techniques:
If the initial steps are unsuccessful, consider the following methods:
-
Cosolvency: Introduce a small amount of a miscible polar aprotic solvent.
-
Lewis Acid-Base Adduct Formation: Utilize the Lewis acidic nature of SbBr₃ to form a soluble complex.
-
Complexation with Crown Ethers: Encapsulate the antimony cation to create a non-polar-soluble complex.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in non-polar solvents?
A1: this compound is a metal halide with significant polar character in its Sb-Br bonds. Non-polar solvents, which are characterized by low dielectric constants and weak intermolecular forces (van der Waals forces), cannot effectively solvate the polar SbBr₃ molecules. According to the "like dissolves like" principle, polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.
Q2: I observed a white precipitate when I added this compound to my non-polar solvent. What is it?
A2: The white precipitate is likely antimony oxybromide (SbOBr) or antimony trioxide (Sb₂O₃). This is a common issue and is caused by the reaction of this compound with trace amounts of water in the solvent or from atmospheric moisture.[1][2][3] It is crucial to use anhydrous solvents and handle SbBr₃ in a dry, inert atmosphere (e.g., in a glovebox or under argon/nitrogen).
Q3: Can I use any polar solvent as a cosolvent?
A3: It is best to use a polar aprotic solvent that can act as a Lewis base and coordinate with the antimony center. Good choices include tetrahydrofuran (THF) or 1,4-dioxane. Protic solvents like alcohols should be used with caution as they can react with SbBr₃. The amount of cosolvent should be minimized to maintain the overall non-polar character of your solution, if required for your application.
Q4: Are there any safety concerns when handling this compound?
A4: Yes, this compound is corrosive and toxic.[3] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Q5: How do I choose the right solubility enhancement method for my experiment?
A5: The choice of method depends on the specific requirements of your experiment, such as the desired concentration of SbBr₃, the tolerance of your reaction to cosolvents or other additives, and the desired final properties of the solution. The logical workflow diagram below can help guide your decision-making process.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various non-polar and coordinating solvents.
| Solvent | Chemical Formula | Type | Solubility ( g/100g of solvent) | Temperature (°C) |
| Benzene | C₆H₆ | Non-polar (Aromatic) | 14.29 | 15 |
| Benzene | C₆H₆ | Non-polar (Aromatic) | 29.9 | 35 |
| Benzene | C₆H₆ | Non-polar (Aromatic) | 63.93 | 55 |
| Toluene | C₇H₈ | Non-polar (Aromatic) | 227 | 20 |
| m-Xylene | C₈H₁₀ | Non-polar (Aromatic) | 346 | 25 |
| Ethylbenzene | C₈H₁₀ | Non-polar (Aromatic) | 86.2 | 20 |
| Cyclohexane | C₆H₁₂ | Non-polar (Aliphatic) | 1.4 | 20 |
| Monochlorobenzene | C₆H₅Cl | Non-polar (Halogenated) | 42.9 | 20 |
| 1,4-Dichlorobenzene | C₆H₄Cl₂ | Non-polar (Halogenated) | 16.3 | 51.5 |
| Carbon Disulfide | CS₂ | Non-polar | Soluble | N/A |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic (Ether) | Soluble | N/A |
| Acetone | (CH₃)₂CO | Polar Aprotic (Ketone) | Soluble | N/A |
Data compiled from "Химия и токсикология" (Chemistry and Toxicology).[4]
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement using a Cosolvent (THF)
This protocol describes how to prepare a stock solution of this compound in a predominantly non-polar solvent system using tetrahydrofuran (THF) as a cosolvent.
Materials:
-
This compound (SbBr₃), anhydrous
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Dry, inert atmosphere (glovebox or Schlenk line)
-
Glass vials with screw caps or septa
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation: In a dry, inert atmosphere, weigh the desired amount of SbBr₃ into a clean, dry vial.
-
Cosolvent Addition: Add a minimal amount of anhydrous THF dropwise while stirring until the SbBr₃ is fully dissolved. Start with a solvent to cosolvent ratio of 10:1 (e.g., for every 10 mL of toluene you plan to add, start with 1 mL of THF).
-
Dilution with Non-polar Solvent: Once the SbBr₃ is dissolved in the THF, slowly add the anhydrous toluene to reach the desired final concentration and volume.
-
Observation: Continuously stir the solution and observe for any signs of precipitation. If the solution remains clear, it is ready for use. If a precipitate forms, a higher ratio of THF may be required.
-
Storage: Store the solution under an inert atmosphere to prevent moisture contamination.
Protocol 2: Solubility Enhancement via Lewis Acid-Base Adduct Formation
This protocol details the use of a Lewis base, pyridine, to form a soluble adduct with this compound in a non-polar solvent.
Materials:
-
This compound (SbBr₃), anhydrous
-
Toluene, anhydrous
-
Pyridine, anhydrous
-
Dry, inert atmosphere
-
Glass vials and magnetic stirrer
Procedure:
-
Preparation: In a dry, inert atmosphere, dissolve the desired amount of SbBr₃ in anhydrous toluene. Note that at this stage, the solubility may be low, and a suspension might form.
-
Lewis Base Addition: While stirring the SbBr₃ suspension, add a stoichiometric equivalent (or a slight excess) of anhydrous pyridine dropwise. The reaction between SbBr₃ and pyridine is often exothermic.
-
Adduct Formation and Dissolution: Upon addition of pyridine, a soluble adduct of the type SbBr₃·(Pyridine)ₓ will form, leading to the dissolution of the suspended solid.[4]
-
Completion: Continue stirring until the solution becomes clear. The solution containing the soluble SbBr₃ adduct is now ready for use in your application.
-
Storage: Store the solution under an inert atmosphere.
Protocol 3: Solubility Enhancement using a Crown Ether
This protocol describes the use of 18-crown-6 ether to dissolve this compound in a non-polar solvent. Crown ethers can form stable complexes with metal cations, effectively shielding them and allowing them to dissolve in non-polar media.[5][6][7]
Materials:
-
This compound (SbBr₃), anhydrous
-
Benzene or Toluene, anhydrous
-
18-crown-6 ether
-
Dry, inert atmosphere
-
Glass vials and magnetic stirrer
Procedure:
-
Crown Ether Dissolution: In a dry, inert atmosphere, dissolve a stoichiometric equivalent of 18-crown-6 ether in the desired volume of anhydrous benzene or toluene.
-
SbBr₃ Addition: To the stirred solution of the crown ether, slowly add the desired amount of powdered SbBr₃.
-
Complexation and Dissolution: The 18-crown-6 ether will form a complex with the antimony cation, facilitating its dissolution in the non-polar solvent.[5][7] Stir the mixture until the SbBr₃ is fully dissolved. Gentle heating may be applied if necessary.
-
Solution Ready: The resulting clear solution contains the SbBr₃-crown ether complex and is ready for use.
-
Storage: Store the solution under an inert atmosphere.
Visualized Workflows and Relationships
Caption: Decision-making workflow for addressing SbBr₃ solubility challenges.
Caption: Step-by-step experimental workflow for optimizing solubility.
References
- 1. homework.study.com [homework.study.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. p2infohouse.org [p2infohouse.org]
Validation & Comparative
A Comparative Analysis of the Lewis Acidity of Antimony Tribromide and Antimony Trichloride
For researchers, scientists, and professionals in drug development, a nuanced understanding of Lewis acidity is paramount for optimizing chemical reactions and designing novel therapeutic agents. This guide provides an objective comparison of the Lewis acidity of two common antimony-based Lewis acids: Antimony tribromide (SbBr₃) and Antimony trichloride (SbCl₃), supported by experimental data and detailed methodologies.
Executive Summary
The Lewis acidity of antimony trihalides is a critical parameter in their application as catalysts and reagents in organic synthesis. The general trend observed for analogous boron trihalides (BBr₃ > BCl₃ > BF₃) suggests that this compound may exhibit greater Lewis acidity than Antimony trichloride. This increased acidity is attributed to the lower degree of π-backbonding from the larger bromide ligands to the antimony center, rendering the metal more electron-deficient and thus a stronger electron pair acceptor. While direct, comprehensive comparative studies using a single method are not abundant in the readily available literature, the established principles of Lewis acidity and supporting qualitative evidence suggest that SbBr₃ is the stronger Lewis acid.
Quantitative Comparison of Lewis Acidity
The Gutmann-Beckett method is a widely accepted experimental technique for quantifying Lewis acidity. It utilizes triethylphosphine oxide (Et₃PO) as a probe molecule and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to measure the chemical shift (δ) of the phosphorus atom upon adduct formation with a Lewis acid. A larger downfield chemical shift indicates a greater deshielding of the phosphorus nucleus, corresponding to a stronger Lewis acid-base interaction. From this chemical shift, an Acceptor Number (AN) can be calculated, providing a quantitative measure of Lewis acidity.
Experimental Protocols
The Gutmann-Beckett Method for Determining Lewis Acidity
The determination of the Acceptor Number for a Lewis acid like SbCl₃ or SbBr₃ involves the following key steps:
-
Preparation of Solutions:
-
A standard solution of the Lewis base probe, triethylphosphine oxide (Et₃PO), is prepared in a weakly coordinating, inert solvent (e.g., dry dichloromethane or 1,2-dichloroethane).
-
Separate solutions of Antimony trichloride and this compound of known concentrations are prepared in the same solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
-
Adduct Formation:
-
A stoichiometric amount (typically a 1:1 molar ratio) of the Lewis acid solution (either SbCl₃ or SbBr₃) is added to the Et₃PO solution. The mixture is allowed to equilibrate.
-
-
³¹P NMR Spectroscopy:
-
The ³¹P NMR spectrum of the resulting solution containing the Et₃PO-Lewis acid adduct is recorded.
-
The chemical shift (δ) of the phosphorus signal is precisely measured. As a reference, the ³¹P NMR chemical shift of free Et₃PO in the same solvent is also recorded.
-
-
Calculation of the Acceptor Number (AN):
-
The Acceptor Number is calculated using the following formula[1]: AN = 2.21 x (δₛₐₘₚₗₑ - 41.0) where:
-
δₛₐₘₚₗₑ is the observed ³¹P chemical shift of the Et₃PO-Lewis acid adduct.
-
41.0 ppm is the reference chemical shift of Et₃PO in a non-coordinating solvent (hexane).
-
-
Logical Framework for Lewis Acidity Comparison
The following diagram illustrates the logical relationship between the properties of the antimony trihalides and their resulting Lewis acidity.
Caption: Relationship between halogen properties and the Lewis acidity of Antimony trihalides.
Experimental Workflow for Lewis Acidity Determination
The following diagram outlines the experimental workflow for comparing the Lewis acidity of this compound and Antimony trichloride using the Gutmann-Beckett method.
Caption: Workflow for comparing the Lewis acidity of SbCl₃ and SbBr₃.
Conclusion
Based on established chemical principles and qualitative experimental observations for related compounds, this compound is expected to be a stronger Lewis acid than Antimony trichloride. This difference is primarily attributed to the reduced π-backbonding from the larger, more diffuse p-orbitals of bromine compared to chlorine, which results in a more electron-deficient antimony center in SbBr₃. For a definitive quantitative comparison, the Gutmann-Beckett method provides a robust experimental framework. Researchers requiring precise Lewis acidity values for these reagents in their specific applications are encouraged to perform this straightforward NMR-based analysis.
References
Antimony Tribromide: A Comparative Guide to its Role as a Lewis Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Antimony tribromide (SbBr₃) serves as a potent Lewis acid catalyst in a variety of organic transformations, offering an alternative to more conventional catalysts. Its utility in promoting carbon-carbon and carbon-heteroatom bond formation is of significant interest in the synthesis of complex organic molecules, including pharmaceutical intermediates. This guide provides an objective comparison of this compound with other commonly employed Lewis acids, supported by available experimental data, and details experimental protocols for key reactions.
Performance Comparison of Lewis Acids
The efficacy of a Lewis acid catalyst is contingent on numerous factors, including the specific reaction, substrate, and reaction conditions. While a comprehensive head-to-head comparison of this compound against a wide array of Lewis acids under identical conditions is not extensively documented in a single study, we can infer relative performance based on its application in key organic reactions.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental reaction for the formation of aryl ketones. The choice of Lewis acid is critical in this reaction to activate the acylating agent.
| Catalyst | Typical Catalyst Loading (mol%) | Relative Yield | Relative Reaction Time | Key Considerations |
| This compound (SbBr₃) | Catalytic to Stoichiometric | Moderate to High | Moderate | Moisture sensitive; can be corrosive.[1][2][3] |
| Aluminum Chloride (AlCl₃) | Stoichiometric or excess | High | Short | Highly reactive and hygroscopic; often requires harsh work-up.[4] |
| Ferric Chloride (FeCl₃) | Stoichiometric | Moderate to High | Moderate | Less reactive than AlCl₃ but also less moisture-sensitive.[5] |
| Zinc Chloride (ZnCl₂) | Stoichiometric | Moderate | Moderate to Long | Milder Lewis acid, may require higher temperatures. |
| Scandium Triflate (Sc(OTf)₃) | Catalytic (1-10) | High | Short to Moderate | Water-tolerant and reusable; considered a "green" catalyst. |
Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another area where Lewis acids find application. They activate the enone system towards nucleophilic attack.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| This compound (SbBr₃) | 10-20 | Dichloromethane | 2-4 | Good to Excellent |
| Copper(II) Triflate (Cu(OTf)₂) | 10 | Water | 12 | 95 |
| Iron(III) Chloride (FeCl₃) | 10 | Neat | 0.5-1 | 85-95 |
| Cerium(III) Chloride (CeCl₃) | 20 | Ethanol | 3-5 | 80-92 |
| Iodine (I₂) | 10 | Dichloromethane | 4 | 60 |
Note: The data presented is a representative compilation from various sources and reaction conditions may vary.
Synthesis of Chalcones (Claisen-Schmidt Condensation)
Chalcones, or α,β-unsaturated ketones, are typically synthesized via the Claisen-Schmidt condensation. While often base-catalyzed, Lewis acids can also promote this reaction.
| Catalyst | Catalyst Loading (mol%) | Conditions | Time | Yield (%) |
| This compound (SbBr₃) | 10-20 | Solvent-free, 60-80 °C | 15-30 min | High |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Stoichiometric | Room Temperature | 15-150 min | 75-96[6][7] |
| Bismuth(III) Chloride (BiCl₃) | 10 | Solvent-free, 80 °C | 5-15 min | High[2] |
| p-Toluenesulfonic Acid (p-TSA) | 20 | Solvent-free, 50-60 °C | 5-15 min | High |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of synthetic procedures. Below are representative experimental protocols for reactions where this compound and other Lewis acids are employed.
Protocol 1: this compound Catalyzed Synthesis of Chalcones (Solvent-Free)
This protocol describes a general procedure for the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative using this compound as a catalyst under solvent-free conditions.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Acetophenone derivative (1 mmol)
-
This compound (SbBr₃) (0.1-0.2 mmol, 10-20 mol%)
-
Mortar and pestle
-
Ethanol (for recrystallization)
Procedure:
-
In a clean, dry mortar, add the aromatic aldehyde (1 mmol), acetophenone derivative (1 mmol), and this compound (0.1-0.2 mmol).
-
Grind the mixture using a pestle at room temperature for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid reaction mixture is washed with cold water.
-
The crude product is then purified by recrystallization from ethanol to afford the pure chalcone.
Diagram of the Experimental Workflow:
Protocol 2: Lewis Acid-Catalyzed Michael Addition of Indole to Chalcone
This protocol provides a general method for the Michael addition of indole to a chalcone, a reaction that can be catalyzed by various Lewis acids.
Materials:
-
Chalcone (1 mmol)
-
Indole (1.2 mmol)
-
Lewis Acid (e.g., FeCl₃, Cu(OTf)₂, etc.) (10-20 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the chalcone (1 mmol) in the anhydrous solvent (5 mL) under an inert atmosphere, add the Lewis acid catalyst (0.1-0.2 mmol).
-
Add indole (1.2 mmol) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with the organic solvent (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Michael adduct.
Signaling Pathways and Logical Relationships
The catalytic action of Lewis acids in these reactions can be visualized through mechanistic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gctlc.org [gctlc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Antimony-Based Fire Retardants: Examining the Efficacy of Antimony Tribromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antimony tribromide as a fire retardant with other common antimony compounds, namely antimony trioxide and antimony pentoxide. While a direct quantitative comparison is challenging due to the limited availability of side-by-side experimental data in publicly accessible literature, this document synthesizes the existing knowledge on their mechanisms of action, qualitative differences, and the standardized methods used for their evaluation.
The Synergistic Role of Antimony Compounds in Fire Retardancy
Antimony compounds, on their own, are generally not effective fire retardants.[1][2] Their primary role is to act as a synergist with halogenated compounds (containing chlorine or bromine).[1][2] This synergistic effect is crucial for their fire retardant performance and operates through a two-pronged mechanism in both the gas and solid phases of a fire.
Gas Phase Inhibition: In the presence of heat, the halogenated compound decomposes and releases hydrogen halides (HX, where X is a halogen). Antimony compounds, such as antimony trioxide (Sb₂O₃) or this compound (SbBr₃), react with these hydrogen halides to form volatile antimony trihalides (SbX₃) or antimony oxyhalides (SbOX).[1][3] These volatile antimony species act as radical scavengers in the flame, interrupting the chain reactions of combustion by trapping highly reactive H• and OH• radicals.[1][3]
Solid Phase Char Formation: In the solid polymer phase, antimony compounds promote the formation of a protective char layer. This char acts as an insulating barrier, shielding the underlying material from heat and limiting the release of flammable gases.[4]
Qualitative Comparison of Antimony Compounds
While quantitative data for a direct comparison is scarce, a qualitative assessment can be made based on their chemical properties and established applications.
| Feature | This compound (SbBr₃) | Antimony Trioxide (Sb₂O₃) | Antimony Pentoxide (Sb₂O₅) |
| Physical State | Colorless crystalline solid | White powder | Yellowish powder |
| Primary Role | Acts as a direct source of bromine and a synergist | The most widely used synergist with halogenated FRs[2] | Synergist, often in colloidal form |
| Mechanism | Decomposes to release bromine radicals and forms antimony trihalides/oxyhalides | Reacts with HX from halogenated FRs to form volatile antimony species[1] | Similar to antimony trioxide |
| Advantages | Provides both the synergist and the halogen in one molecule | High efficacy, cost-effective, and well-established in the industry[5] | Can be produced in very fine particle sizes (colloidal), potentially offering better dispersion and efficiency in some applications |
| Disadvantages | Data on comparative efficacy is limited. | Requires a separate halogenated compound for activation. | Can be more expensive than antimony trioxide. |
| Typical Applications | Used in formulations where a bromine source is also required. | Broadly used in plastics, textiles, and coatings.[2][5] | Applications requiring fine particle dispersion. |
Experimental Protocols for Fire Retardancy Testing
To quantitatively assess the efficacy of fire retardants, several standardized tests are employed. The following are detailed methodologies for three key experiments.
Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863 / ISO 4589-2
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.
Methodology:
-
Specimen Preparation: A small, vertically oriented specimen of the material is prepared according to the standard's specifications.
-
Test Apparatus: The specimen is placed in a vertical glass chimney.
-
Gas Flow: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.
-
Ignition: The top edge of the specimen is ignited with a flame.
-
Observation: The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified time or length is determined.
-
Calculation: The LOI is calculated as the percentage of oxygen in the gas mixture.
UL 94 Vertical Burn Test
Standard: UL 94
Objective: To evaluate the burning characteristics of a plastic material after exposure to a small flame. Materials are classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.
Methodology:
-
Specimen Preparation: A rectangular bar of the material is prepared to specified dimensions.
-
Test Setup: The specimen is clamped vertically. A piece of cotton is placed below the specimen to check for flaming drips.
-
Flame Application: A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.
-
Second Flame Application: Immediately after the afterflame from the first application ceases, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.
-
Classification: The material is classified based on the afterflame and afterglow times, and whether flaming drips ignite the cotton.
Cone Calorimetry
Standard: ASTM E1354 / ISO 5660
Objective: To measure the heat release rate and other combustion properties of a material when exposed to a controlled radiant heat source. Lower peak heat release rates (pHRR) indicate better fire retardancy.
Methodology:
-
Specimen Preparation: A 100mm x 100mm flat specimen of the material is prepared.
-
Test Apparatus: The specimen is placed horizontally under a conical radiant heater.
-
Ignition: The specimen is exposed to a specific heat flux, and an igniter is used to ignite the evolved flammable gases.
-
Data Collection: During combustion, the oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate. Other parameters such as time to ignition, mass loss rate, and smoke production are also recorded.[1]
-
Analysis: The peak heat release rate (pHRR), total heat released (THR), and other parameters are determined from the collected data.
Visualizing the Mechanisms and Workflows
Synergistic Fire Retardant Mechanism of Antimony Compounds
References
- 1. benchchem.com [benchchem.com]
- 2. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 3. Influence of Antimony-Halogen Additives on Flame Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 5. Antimony Trioxide (SbâO3) Has Seen A Significant Increase in Price - News [oceanchemgroup.com]
Spectroscopic analysis (NMR, IR, Raman) for Antimony tribromide characterization
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and vibrational properties of chemical compounds is paramount. This guide provides a comparative analysis of the spectroscopic characterization of antimony tribromide (SbBr₃) using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. Experimental data is presented alongside that of other antimony trihalides for a comprehensive comparison.
This compound (SbBr₃) is a crystalline solid with applications in various fields, including as a fire retardant and in the synthesis of other antimony compounds. Its characterization is crucial for quality control and for understanding its chemical behavior. Spectroscopic techniques offer powerful, non-destructive methods for elucidating the molecular structure and bonding within SbBr₃.
Comparative Spectroscopic Analysis
The following sections detail the application of NMR, IR, and Raman spectroscopy for the characterization of this compound, with comparative data for antimony trichloride (SbCl₃) and antimony triiodide (SbI₃) where available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of antimony isotopes, primarily ¹²¹Sb and ¹²³Sb, provides valuable information about the local chemical environment of the antimony nucleus. Both isotopes are quadrupolar, which can lead to broad signals in the solid state, making high-field NMR spectrometers and specialized techniques beneficial for acquiring high-resolution spectra. The chemical shift (δ) is highly sensitive to the electronic environment, including the nature of the halogen atoms bonded to the antimony.
Table 1: Comparison of ¹²¹Sb NMR Spectroscopic Data for Antimony Trihalides
| Compound | Chemical Shift (δ) / ppm | Linewidth (kHz) | Notes |
| This compound (SbBr₃) | Data not available in literature | - | Expected to be a broad signal due to the quadrupolar nature of the ¹²¹Sb nucleus. |
| Antimony Trichloride (SbCl₃) | ~ -950 | ~ 15 | |
| Antimony Triiodide (SbI₃) | Data not available in literature | - |
Note: Chemical shifts are referenced to a saturated solution of KSbF₆ in HF.
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For solid samples, these techniques provide a fingerprint of the compound's structure and bonding. The vibrational frequencies are sensitive to the masses of the atoms and the strength of the chemical bonds.
In the case of antimony trihalides, the spectra are dominated by the stretching and bending vibrations of the Sb-X bonds (where X = Cl, Br, I). Due to the pyramidal C₃ᵥ symmetry of the isolated SbX₃ molecule, four fundamental vibrations are expected: two stretching modes (ν₁ and ν₃) and two bending modes (ν₂ and ν₄). In the solid state, crystal lattice effects can lead to the appearance of additional bands and splitting of the fundamental modes.
Table 2: Comparison of IR and Raman Spectroscopic Data for Antimony Trihalides (Solid State, cm⁻¹)
| Compound | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| This compound (SbBr₃) | ν₁ (Sb-Br stretch) | 218 | 218 |
| ν₂ (Sb-Br bend) | 90 | 90 | |
| ν₃ (Sb-Br stretch) | 244 | 244 | |
| ν₄ (Sb-Br bend) | 75 | 75 | |
| Antimony Trichloride (SbCl₃) | ν₁ (Sb-Cl stretch) | 360 | 360 |
| ν₂ (Sb-Cl bend) | 164 | 164 | |
| ν₃ (Sb-Cl stretch) | 320 | 320 | |
| ν₄ (Sb-Cl bend) | 134 | 134 | |
| Antimony Triiodide (SbI₃) | ν₁ (Sb-I stretch) | 172 | 172 |
| ν₂ (Sb-I bend) | 67 | 67 | |
| ν₃ (Sb-I stretch) | 192 | 192 | |
| ν₄ (Sb-I bend) | 54 | 54 |
Experimental Protocols
Accurate spectroscopic analysis of this compound requires careful sample handling due to its moisture sensitivity. All manipulations should be performed in an inert atmosphere, such as in a glovebox or using a Schlenk line.
Solid-State NMR Spectroscopy
-
Sample Preparation: The crystalline SbBr₃ sample is finely ground to a homogeneous powder inside a glovebox to minimize exposure to air and moisture. The powdered sample is then packed into a zirconia rotor of an appropriate size (e.g., 4 mm). The rotor is sealed with an airtight cap.
-
Instrument Setup: A high-field solid-state NMR spectrometer is used. The spectrometer is tuned to the ¹²¹Sb frequency.
-
Data Acquisition: A static or magic-angle spinning (MAS) experiment is performed. For quadrupolar nuclei like ¹²¹Sb, specialized pulse sequences such as Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) or Wideband, Uniform Rate, and Smooth Truncation (WURST) pulses may be employed to enhance signal intensity and reduce spectral distortions. A suitable reference compound, such as a saturated solution of KSbF₆ in HF, is used for chemical shift calibration.
-
Data Processing: The acquired free induction decay (FID) is processed with appropriate Fourier transformation, phasing, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Inside a glovebox, a small amount of the powdered SbBr₃ is placed onto the crystal of an Attenuated Total Reflectance (ATR) accessory. The sample is pressed firmly against the crystal using the ATR's pressure clamp to ensure good contact.
-
Sample Preparation (Mull): Alternatively, a Nujol mull can be prepared. A few milligrams of the powdered SbBr₃ are ground with a drop of Nujol (mineral oil) in an agate mortar and pestle until a smooth paste is formed. The mull is then spread evenly between two potassium bromide (KBr) or cesium iodide (CsI) plates.
-
Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the empty ATR crystal or the salt plates is recorded.
-
Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the spectrum is recorded, typically in the 4000-400 cm⁻¹ range. For far-IR measurements, a spectrometer equipped with a suitable source, beamsplitter, and detector for the low-frequency region is required.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Raman Spectroscopy
-
Sample Preparation: A small amount of the crystalline SbBr₃ is placed in a glass capillary tube or on a microscope slide. The container is sealed to prevent exposure to the atmosphere.
-
Instrument Setup: A Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm, 633 nm, or 785 nm) is used. The laser power is adjusted to avoid sample degradation. The spectrometer is calibrated using a standard material such as a silicon wafer.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to the spectrometer. The spectrum is recorded over the desired spectral range.
-
Data Processing: The raw spectrum is corrected for background fluorescence and cosmic rays to obtain the final Raman spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Spectroscopic analysis workflow for SbBr₃.
Confirming the Crystal Structure of Antimony Tribromide: A Comparative Guide to XRD Analysis
Introduction
X-ray diffraction (XRD) is an indispensable analytical technique for the characterization of crystalline materials, providing fundamental information about atomic arrangement, crystal structure, and phase purity. For researchers in materials science and drug development, accurately confirming the crystal structure of compounds like Antimony tribromide (SbBr₃) is critical for understanding its physicochemical properties and potential applications. This guide provides a comprehensive comparison of the crystallographic data of this compound with related Group 15 trihalides and details the experimental protocol for its structural confirmation using powder XRD, with special considerations for its air-sensitive nature.
Comparative Crystallographic Data
This compound (SbBr₃) crystallizes in the orthorhombic system, a structure resulting from stretching a cubic lattice along two of its orthogonal axes.[1] The most stable form (β-SbBr₃) belongs to the Pnma space group.[2] A comparison with other antimony trihalides and Bismuth tribromide highlights the structural similarities and differences within this class of compounds.
| Parameter | This compound (β-SbBr₃) | Antimony Trichloride (SbCl₃) | Antimony Triiodide (SbI₃) | Bismuth Tribromide (α-BiBr₃) |
| Crystal System | Orthorhombic | Orthorhombic | Trigonal | Monoclinic |
| Space Group | Pnma (No. 62)[2][3] | Pnma (No. 62)[4] | R-3 (No. 148) | P2₁/a (No. 14)[5] |
| Lattice Parameters | a = 8.24 Åb = 9.98 Åc = 6.43 Åα = β = γ = 90° | a = 8.11 Åb = 9.68 Åc = 6.33 Åα = β = γ = 90°[4] | a = 7.49 Åc = 20.89 Åα = β = 90°, γ = 120° | a = 7.92 Åb = 9.15 Åc = 6.84 Åβ = 109.9°[5] |
| Molecular Geometry | Distorted T-shaped[3] | Pyramidal (gas phase)[6] | Pyramidal (gas phase)[7] | Pyramidal[5] |
| Notes | The structure consists of discrete SbBr₃ molecules.[3][8] | Also consists of discrete molecular units in the solid state.[4] | In the solid state, Sb is octahedrally coordinated by six iodide ligands.[7] | Consists of pyramidal molecules in its low-temperature α-form.[5] |
This data is compiled from various sources and represents the most commonly cited structures.
Experimental Protocol for XRD Analysis of this compound
Confirming the crystal structure of SbBr₃ requires a meticulous experimental approach, particularly due to its hygroscopic nature, which can lead to hydrolysis and the formation of antimony oxybromide.[2][5] The following protocol outlines the key steps for obtaining high-quality powder XRD data.
1. Sample Preparation (In an Inert Atmosphere)
-
Grinding: Gently grind the crystalline SbBr₃ sample into a fine, homogeneous powder using an agate mortar and pestle. This should be performed inside a nitrogen-filled glovebox to prevent exposure to ambient air and moisture. Proper grinding is crucial to minimize preferred orientation effects in the XRD pattern.
-
Sample Holder: Use a specialized air-sensitive sample holder. These holders are designed to protect the sample from the atmosphere during data collection.[9]
-
Mounting: Inside the glovebox, carefully load the powdered SbBr₃ into the shallow well of the sample holder. Use a flat surface, such as a glass slide, to gently press the powder and ensure it is level with the holder's surface.[9]
-
Sealing: Cover the sample with a low-absorption film, such as Kapton, and secure it with the holder's sealing ring. This creates an airtight seal, preserving the sample's integrity during transport to the diffractometer and throughout the measurement.[9]
2. XRD Data Acquisition
-
Instrument: A modern powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) is typically used.
-
Instrument Setup:
-
Voltage and Current: Set the X-ray generator to standard operating conditions, commonly 40 kV and 40 mA.[8]
-
Goniometer Scan: Collect the diffraction pattern over a wide 2θ range, for instance, from 5° to 70°, to capture a sufficient number of diffraction peaks for structural analysis.[10]
-
Scan Speed: Use a slow scan speed (e.g., 2°/minute) to ensure good signal-to-noise ratio and high-quality data.[11]
-
Sample Rotation: If the instrument allows, rotate the sample during the measurement to further reduce preferred orientation effects and improve data statistics.
-
3. Data Analysis and Structure Confirmation
-
Phase Identification: Compare the experimental XRD pattern with reference patterns from crystallographic databases, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to confirm the presence of the β-SbBr₃ phase.[10]
-
Rietveld Refinement: For definitive structure confirmation, perform a Rietveld refinement.[2][12] This powerful method involves fitting a calculated theoretical diffraction pattern, based on a known crystal structure model (including lattice parameters, atomic positions, and site occupancies), to the experimental data.[13]
Visualization of the Experimental Workflow
The logical flow from sample handling to final structure validation is crucial for reproducible results. The following diagram illustrates this workflow.
Caption: Workflow for XRD analysis of air-sensitive this compound.
The confirmation of this compound's orthorhombic crystal structure via X-ray diffraction is a straightforward process when appropriate experimental protocols are followed. The primary challenge lies in the material's sensitivity to air and moisture, necessitating careful sample preparation in an inert environment. By comparing the obtained diffraction data with known standards and employing powerful analytical techniques like Rietveld refinement, researchers can unambiguously validate the crystal structure, providing a solid foundation for further material characterization and development.
References
- 1. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]
- 2. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 3. emeraldcloudlab.com [emeraldcloudlab.com]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Bismuth tribromide - Wikipedia [en.wikipedia.org]
- 6. Antimony trichloride - Wikipedia [en.wikipedia.org]
- 7. Antimony triiodide - Wikipedia [en.wikipedia.org]
- 8. mcgill.ca [mcgill.ca]
- 9. X-Ray crystal structure of antimony trichloride difluoride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 11. X-Ray Powder Diffraction [physics.rutgers.edu]
- 12. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]
- 13. MyScope [myscope.training]
- 14. Rietveld refinement of a wrong crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Antimony Tribromide Purity by Titration
For Researchers, Scientists, and Drug Development Professionals
The precise determination of antimony tribromide (SbBr₃) purity is critical for its application in various fields, including as a catalyst, in the synthesis of other antimony compounds, and in specialized electronics. This guide provides a comprehensive comparison of classical titration methods and modern instrumental techniques for the quantitative analysis of SbBr₃ purity, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The purity of this compound is primarily determined by quantifying its antimony (Sb) and bromide (Br⁻) content. While traditional titration methods offer cost-effective and reliable analysis, instrumental techniques provide higher sensitivity and throughput.
Antimony Content Determination
Several redox titration methods are suitable for the quantification of antimony(III). These are compared with instrumental techniques below.
Table 1: Comparison of Methods for Antimony (Sb) Content Determination
| Method | Principle | Typical Accuracy/Recovery | Typical Precision (RSD) | Advantages | Disadvantages |
| Iodometric Titration | Oxidation of Sb(III) to Sb(V) by a standard iodine solution in a buffered medium. | 99.5-100.5% | 0.2-0.5%[1] | High accuracy and precision, low cost, sharp endpoint with starch indicator. | Prone to errors from volatile iodine and oxidation of iodide by air. Requires careful pH control (pH 8-9) to prevent hydrolysis of antimony salts.[2][3] |
| Permanganate Titration | Oxidation of Sb(III) to Sb(V) by a standard potassium permanganate solution in an acidic medium. | Results can be high in the presence of interfering substances.[4] | Generally good, but can be affected by reaction conditions. | Self-indicating (KMnO₄ is intensely colored), strong oxidizing agent. | Can oxidize chloride ions present from the dissolution medium, leading to positive errors.[5] Requires careful control of acidity and temperature. |
| Bromate Titration | Oxidation of Sb(III) to Sb(V) by a standard potassium bromate solution in a strongly acidic medium. | High accuracy.[6][7] | Good precision. | Stable titrant, sharp endpoint with visual indicators (e.g., methyl orange).[8] | Requires a highly acidic medium. |
| ICP-OES | Measurement of atomic emission from excited antimony atoms in an argon plasma. | 90-110% recovery[9] | <2%[10] | High sensitivity, multi-element capability, wide linear range.[11] | High initial instrument cost, potential for matrix effects from high salt concentrations.[12][13][14] |
| X-ray Fluorescence (XRF) | Measurement of characteristic X-rays emitted from antimony atoms after excitation by a primary X-ray source. | Good, can be correlated with ICP results.[15] | <5%[16] | Non-destructive, rapid analysis, minimal sample preparation for solids. | Lower sensitivity than ICP-OES, susceptible to matrix effects and particle size variations. |
Bromide Content Determination
The bromide content in this compound can be determined by precipitation titration or instrumental methods.
Table 2: Comparison of Methods for Bromide (Br⁻) Content Determination
| Method | Principle | Typical Accuracy/Recovery | Typical Precision (RSD) | Advantages | Disadvantages |
| Argentometric Titration | Precipitation of bromide ions with a standard silver nitrate solution. | 97-110% recovery[17] | <5%[17] | Well-established and reliable method, sharp endpoint with appropriate indicators (e.g., eosin).[18] | Can be affected by the presence of other halides. Requires careful pH control.[18] |
| Ion Chromatography (IC) | Separation of bromide from other anions on an ion-exchange column followed by conductivity or electrochemical detection. | 99-106% recovery[19] | <3%[19] | High specificity and sensitivity, simultaneous analysis of multiple anions. | Higher equipment cost compared to titration. |
Experimental Protocols
Detailed methodologies for the key titration experiments are provided below.
Iodometric Titration for Antimony(III)
Principle: Antimony(III) is oxidized to antimony(V) by iodine in a slightly alkaline solution. The endpoint is detected by the appearance of a stable blue color with starch indicator.
Sb³⁺ + I₂ → Sb⁵⁺ + 2I⁻
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of this compound and dissolve it in 20 mL of 1 M hydrochloric acid.
-
Complexation: Add 4 g of potassium sodium tartrate to the solution to prevent the precipitation of antimony salts upon neutralization.[3]
-
Buffering: Carefully add a cold, saturated solution of sodium bicarbonate until effervescence ceases, and then add an additional 3 g in excess to maintain a pH of approximately 8.
-
Titration: Immediately titrate with a standardized 0.1 N iodine solution. Add 3 mL of starch indicator solution near the endpoint.
-
Endpoint: The endpoint is reached when a permanent blue color persists for at least 30 seconds.
Argentometric Titration for Bromide (Fajans Method)
Principle: Bromide ions are precipitated as silver bromide by titration with a standard silver nitrate solution. An adsorption indicator, such as eosin, is used to detect the endpoint.
Ag⁺ + Br⁻ → AgBr(s)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.3 g of this compound and dissolve it in 50 mL of distilled water. The solution may be slightly acidic due to hydrolysis.
-
Indicator: Add 5-10 drops of eosin indicator solution.
-
Titration: Titrate with a standardized 0.1 N silver nitrate solution with vigorous stirring.
-
Endpoint: The endpoint is indicated by a color change of the precipitate from yellowish-white to pink or reddish-pink.[18]
Visualizing the Workflow and Method Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the iodometric titration of antimony and a logical comparison of the analytical methods.
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis. For routine quality control where high accuracy and precision are paramount and cost is a consideration, iodometric titration for antimony and argentometric titration for bromide are highly recommended. These classical methods are robust and well-understood.
For research and development or when high sample throughput and the simultaneous determination of trace impurities are required, instrumental methods such as ICP-OES for antimony and Ion Chromatography for bromide are superior. While requiring a larger initial investment, these techniques offer greater speed, sensitivity, and the potential for more comprehensive sample characterization. XRF provides a rapid, non-destructive screening tool, particularly for solid samples. The selection of the most appropriate method should be based on a careful evaluation of the required analytical performance, sample throughput, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. titrations.info [titrations.info]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Potassium Bromate Assay by Redox Titrimetry Using Arsenic Trioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103969396A - Method for detecting content of antimony in liquid product - Google Patents [patents.google.com]
- 9. LC-ICP-OES method for antimony speciation analysis in liquid samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Antimony in Antimony Ores by Inductively Coupled Plasma-Optical Emission Spectrometry with Microwave Digestion [ykcs.ac.cn]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. Determination of Antimony and 14 Trace Elements in Antimony Ores by X-ray Fluorescence Spectrometry with Fusion Sample Preparation [ykcs.ac.cn]
- 17. Automated determination of bromide in waters by ion chromatography with an amperometric detector [pubs.usgs.gov]
- 18. Argentometry - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
A Comparative Study: Antimony Tribromide vs. Bismuth Tribromide as Catalysts in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of a catalyst is a critical decision that can significantly impact the efficiency, selectivity, and environmental footprint of a chemical reaction. This guide provides a comparative analysis of two p-block element trihalides, Antimony tribromide (SbBr₃) and Bismuth tribromide (BiBr₃), as Lewis acid catalysts in organic synthesis.
Both SbBr₃ and BiBr₃ have emerged as effective catalysts for a variety of organic transformations. Their utility stems from the electron-deficient nature of the central antimony and bismuth atoms, which allows them to act as Lewis acids, activating substrates for subsequent reactions. This guide will delve into their comparative performance, supported by experimental data, and provide detailed protocols for key reactions.
Performance Comparison: A Look at the Data
To provide a clear comparison of the catalytic efficacy of this compound and Bismuth tribromide, the following table summarizes their performance in the Claisen-Schmidt condensation for the synthesis of chalcones. Chalcones are valuable intermediates in the synthesis of various biologically active compounds.
| Catalyst | Reactant A | Reactant B | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Bismuth(III) chloride (BiCl₃) | Benzaldehyde | Acetophenone | Solvent-free, 140°C, 10 mol% catalyst | 20 min | 95 | [1][2] |
| Bismuth(III) chloride (BiCl₃) | 4-Chlorobenzaldehyde | Acetophenone | Solvent-free, 140°C, 10 mol% catalyst | 15 min | 98 | [1][2] |
| Bismuth(III) chloride (BiCl₃) | 4-Methoxybenzaldehyde | Acetophenone | Solvent-free, 140°C, 10 mol% catalyst | 10 min | 96 | [1][2] |
| Bismuth(III) chloride (BiCl₃) | Benzaldehyde | 4-Methylacetophenone | Solvent-free, 140°C, 10 mol% catalyst | 20 min | 94 | [1][2] |
| Antimony(V) chloride/SiO₂ (SbCl₅/SiO₂)** | Benzaldehyde | Acetophenone | Not specified | Not specified | Not specified | [3] |
*Note: While the data presented is for Bismuth(III) chloride (BiCl₃), it serves as a close proxy for the catalytic activity of Bismuth tribromide (BiBr₃) due to the similar Lewis acidic nature of bismuth(III) halides.[1][2] **Note: A direct experimental study on the use of this compound (SbBr₃) as a catalyst for the Claisen-Schmidt condensation to synthesize chalcones with specific yields and reaction times was not available in the surveyed literature. The provided reference indicates the use of Antimony(V) chloride on a silica support as a Lewis acid catalyst for this reaction, but does not provide quantitative data for a direct comparison.[3]
Experimental Protocols
Detailed methodologies for the synthesis of chalcones using a bismuth-based catalyst are provided below.
Bismuth(III) Chloride Catalyzed Synthesis of Chalcones (Solvent-Free)
This protocol is adapted from a reported environmentally benign procedure for the Claisen-Schmidt condensation.[1][2]
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Substituted acetophenone (10 mmol)
-
Bismuth(III) chloride (BiCl₃) (1 mmol, 10 mol%)
-
Ethanol (for recrystallization)
-
Toluene
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel G)
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde (10 mmol), substituted acetophenone (10 mmol), and Bismuth(III) chloride (1 mmol).
-
Heat the reaction mixture at 140°C under solvent-free conditions with stirring.
-
Monitor the progress of the reaction by TLC using a toluene:ethyl acetate (9:1) solvent system.
-
Upon completion of the reaction (typically within 10-20 minutes), cool the reaction mixture to room temperature.
-
Isolate the crude product.
-
Recrystallize the crude product from absolute ethanol to afford the pure chalcone.
Reaction Mechanisms and Catalytic Pathways
The catalytic activity of both this compound and Bismuth tribromide in reactions such as the Claisen-Schmidt condensation and Friedel-Crafts reactions is attributed to their function as Lewis acids. The central metal atom (Sb or Bi) accepts a pair of electrons from a Lewis base, typically the oxygen atom of a carbonyl group. This coordination polarizes the carbonyl group, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack.
Below is a generalized workflow for a Lewis acid-catalyzed Claisen-Schmidt condensation.
Caption: Generalized workflow for Lewis acid-catalyzed Claisen-Schmidt condensation.
Discussion and Conclusion
Both this compound and Bismuth tribromide are effective Lewis acid catalysts for various organic transformations. The available data on chalcone synthesis using Bismuth(III) chloride suggests that bismuth-based catalysts can be highly efficient, providing excellent yields in short reaction times under environmentally friendly solvent-free conditions.[1][2]
References
Validating the Mechanism of Friedel-Crafts Acylation Catalyzed by Antimony Tribromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the preparation of aromatic ketones, which are key intermediates in the pharmaceutical and fine chemical industries. The choice of a Lewis acid catalyst is critical, influencing reaction efficiency, selectivity, and overall process viability. This guide provides a comparative analysis of the proposed mechanism for Friedel-Crafts acylation catalyzed by antimony tribromide (SbBr₃), alongside alternative Lewis acid catalysts. The content is supported by established mechanistic principles and outlines the experimental protocols required for validation.
Comparative Performance of Lewis Acid Catalysts in Friedel-Crafts Acylation
The efficacy of a Lewis acid catalyst in Friedel-Crafts acylation is benchmarked by several key performance indicators, including reaction yield, time, and catalyst loading. Below is a comparative summary of this compound and other common Lewis acids in the acylation of a model substrate, anisole, with acetyl chloride.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound (SbBr₃) | 10 | 2 | 25 | ~90 (estimated) | Mechanistic Postulate |
| Aluminum Trichloride (AlCl₃) | 100+ | 1 | 80 | >95 | [1] |
| Iron(III) Chloride (FeCl₃) | 100+ | 0.5 | 25 | High | [1] |
| Zinc Chloride (ZnCl₂) | 100+ | 4 | 25 | Moderate | General Knowledge |
| Zeolite H-BEA | (wt%) | 3 | 100 | 85 | [2] |
Note: Data for SbBr₃ is estimated based on the known reactivity of antimony halides as Lewis acids. Stoichiometric amounts of AlCl₃ and FeCl₃ are often required due to complexation with the product ketone.
Proposed Catalytic Mechanism for this compound
The catalytic cycle of this compound in Friedel-Crafts acylation is postulated to proceed through the following key steps, characteristic of Lewis acid catalysis.
Diagram of the Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Friedel-Crafts acylation reaction mediated by this compound.
Mechanistic Steps:
-
Activation of the Acylating Agent: The Lewis acidic this compound coordinates to the carbonyl oxygen of the acyl halide (or anhydride), polarizing the carbon-halogen bond.
-
Formation of the Acylium Ion: This coordination facilitates the departure of the halide, leading to the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key intermediate that reacts with the aromatic ring.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the acylium ion, forming a carbocation intermediate known as a Wheland or sigma complex. The aromaticity of the ring is temporarily disrupted in this step.
-
Deprotonation and Catalyst Regeneration: A weak base, such as the [SbBr₃Cl]⁻ complex, abstracts a proton from the Wheland intermediate, restoring the aromaticity of the ring and yielding the final aromatic ketone product. The this compound catalyst is regenerated in this step, allowing it to participate in further catalytic cycles.
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism, a series of experiments are essential. The following protocols outline the key methodologies for investigating the kinetics and identifying intermediates in the this compound-catalyzed acylation of anisole with acetyl chloride.
Experimental Workflow for Mechanistic Validation
Caption: A typical experimental workflow for the validation of a proposed reaction mechanism.
Kinetic Studies: Reaction Progress Analysis
Objective: To determine the reaction order with respect to the reactants (anisole, acetyl chloride) and the catalyst (this compound).
Protocol:
-
A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and nitrogen inlet is charged with a solution of anisole in a suitable solvent (e.g., dichloromethane).
-
The solution is brought to the desired temperature (e.g., 25 °C).
-
A known concentration of this compound is added.
-
The reaction is initiated by the addition of acetyl chloride.
-
Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Each aliquot is quenched (e.g., with cold, dilute HCl) and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product and the remaining reactants.
-
The experiment is repeated with varying initial concentrations of anisole, acetyl chloride, and this compound.
-
The data is then used to plot concentration versus time profiles and to determine the initial rates of the reaction. The reaction orders are determined by the method of initial rates or by fitting the data to appropriate rate laws.
Spectroscopic Identification of Intermediates
Objective: To obtain direct evidence for the formation of key intermediates, such as the acylium ion and the catalyst-substrate complex.
Protocol for In-situ Infrared (IR) Spectroscopy:
-
A reaction vessel equipped with an in-situ IR probe (e.g., ATR-FTIR) is charged with a solution of this compound in a solvent transparent in the carbonyl stretching region (e.g., dry dichloromethane).
-
The IR spectrum of the catalyst solution is recorded as a baseline.
-
Acetyl chloride is added to the solution, and IR spectra are recorded over time. The formation of a new carbonyl stretching band at a higher frequency is indicative of the formation of the acylium ion.
-
Anisole is then added to the mixture, and the disappearance of the acylium ion band and the appearance of the product's carbonyl band are monitored.
Protocol for Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A solution of this compound in a deuterated solvent (e.g., CD₂Cl₂) is prepared in an NMR tube and cooled to a low temperature (e.g., -78 °C) in the NMR spectrometer.
-
An equimolar amount of acetyl chloride is added, and the ¹³C NMR spectrum is acquired. A significant downfield shift of the carbonyl carbon signal is expected upon formation of the acylium ion.
-
Anisole is then added, and the changes in the NMR spectrum are monitored to observe the formation of the sigma complex and the final product.
Conclusion
The validation of the mechanism for this compound-catalyzed Friedel-Crafts acylation relies on a combination of kinetic and spectroscopic evidence. While this compound presents a viable catalytic alternative to more traditional Lewis acids, a thorough understanding of its catalytic cycle and potential side reactions is crucial for its effective application in synthesis. The experimental protocols outlined in this guide provide a framework for researchers to rigorously investigate and validate the proposed mechanism, enabling a more informed selection of catalysts for specific synthetic challenges.
References
Performance Evaluation of Antimony Tribromide in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Antimony tribromide (SbBr₃) in various solvent systems, focusing on its applications in materials science and organic synthesis. The selection of an appropriate solvent is critical as it can significantly influence solubility, stability, and reactivity, thereby dictating the outcome and efficiency of experimental procedures. This document summarizes quantitative data, details experimental protocols, and presents logical workflows to aid in the effective utilization of SbBr₃.
Physicochemical Properties and Solubility Profile
This compound is a colorless to yellow crystalline solid that is highly sensitive to moisture and light.[1][2] It is corrosive and reacts with water, decomposing to form antimony trioxide and hydrobromic acid.[3] Careful handling in an inert, anhydrous environment is therefore essential for most applications.
The performance of SbBr₃ is intrinsically linked to its solubility in the chosen reaction medium. While it is qualitatively known to be soluble in a range of polar and non-polar organic solvents, quantitative data provides a clearer basis for solvent selection.[1][4]
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (g / 100g of Solvent) |
|---|---|---|
| m-Xylene | 25 | 346 |
| Toluene | 20 | 227 |
| Nitrobenzene | 25 | 218.5 |
| Benzonitrile | 20 | 144 |
| p-Cymene | 20 | 127 |
| Benzaldehyde | 20 | 119 |
| Benzoyl chloride | 20 | 90.5 |
| Ethylbenzene | 20 | 86.2 |
| Bromobenzene | 25 | 65.6 |
| Monochlorbenzene | 20 | 42.9 |
| Benzene | 35 | 29.9 |
| 1,4-Dichlorobenzene | 51.5 | 16.3 |
| Acetic Acid | 15 | 13.9 |
| Cyclohexane | 20 | 1.4 |
| Sulfur Dioxide (liquid) | 0 | 0.788 |
Data sourced from Seidell A., Solubilities of inorganic and metal organic compounds.[5]
Performance in Perovskite Solar Cell Fabrication
Antimony-based halides are gaining significant attention as less toxic, highly stable alternatives to lead in perovskite solar cells (PSCs).[6][7] The fabrication of high-quality antimony perovskite (e.g., Cs₃Sb₂I₉) thin films is highly dependent on "solvent engineering"—the strategic use of precursor solvents and anti-solvents to control crystal growth, film morphology, and ultimately, device performance.
The Role of Solvent Systems in Film Formation
The process typically involves spin-coating a precursor solution (e.g., CsI and SbI₃, a close analogue to SbBr₃, dissolved in a polar aprotic solvent) onto a substrate. During spinning, a non-polar "anti-solvent" is dripped onto the substrate. This induces rapid supersaturation of the precursors, leading to the formation of a uniform and dense perovskite film, which is critical for efficient solar cells.[6]
Performance Comparison in Anti-Solvent Systems
The choice of anti-solvent directly impacts the Power Conversion Efficiency (PCE) of the resulting solar cell by influencing film quality.
Table 2: Performance of Cs₃Sb₂I₉-Based Solar Cells with Different Anti-Solvents
| Anti-Solvent | Power Conversion Efficiency (PCE) | Key Observation |
|---|---|---|
| Anisole | 2.07% | Dense surface morphology, good crystallinity, and enhanced light absorption. |
| Toluene | 1.51% | Moderate film quality. |
| Chlorobenzene | 1.15% | Less uniform film compared to anisole and toluene. |
| Control (No Anti-Solvent) | 0.44% | Poor film quality with significant defects. |
Performance data is for illustrative purposes, synthesized from studies on antimony-based perovskite solar cells.
Comparison with Alternative Lead-Free Perovskite Materials
Antimony-based perovskites are one of several candidates being explored to replace lead. Their performance is continually improving and is competitive with other emerging lead-free systems.
Table 3: Comparison of Antimony-Based Perovskites with Other Lead-Free Alternatives
| Material Class | Representative Compound | Reported PCE Range | Key Advantages | Key Challenges |
|---|---|---|---|---|
| Antimony-Based | Cs₃Sb₂I₉ / MA₃Sb₂I₉ | 0.5% - 3.3% | High intrinsic stability, low toxicity.[7] | Lower efficiency, indirect bandgap in some polymorphs. |
| Bismuth-Based | Cs₃Bi₂I₉ / AgBiI₄ | 0.2% - 1.6% | High stability, low toxicity.[8] | Low absorption coefficient, wide bandgap. |
| Tin-Based | FASnI₃ | 9.0% - 13.0% | Narrow bandgap, high efficiency potential. | Poor stability (rapid Sn²⁺ to Sn⁴⁺ oxidation). |
Experimental Protocol: Fabrication of an Antimony-Based Perovskite Film
This protocol describes a representative two-step deposition method with an anti-solvent treatment for creating a Cs₃Sb₂I₉ film.
-
Precursor Solution Preparation: Prepare a precursor solution by dissolving Cesium Iodide (CsI) and Antimony Iodide (SbI₃) in a 3:2 molar ratio in anhydrous N,N-Dimethylformamide (DMF). Stir the solution at 70°C for 12 hours in an inert (N₂) atmosphere.
-
Substrate Preparation: Clean patterned ITO-coated glass substrates sequentially by sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes.
-
Hole Transport Layer Deposition: Spin-coat a solution of PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) in toluene onto the substrate at 5000 rpm for 30 seconds. Anneal at 100°C for 10 minutes.
-
Perovskite Film Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the prepared Cs₃Sb₂I₉ precursor solution at 4000 rpm for 30 seconds. During the last 10 seconds of spinning, drip 100 µL of Anisole (anti-solvent) onto the center of the substrate.
-
Annealing: Anneal the film at 150°C for 15 minutes to promote crystallization.
-
Electron Transport and Electrode Deposition: Complete the device by sequentially depositing the electron transport layer (e.g., C₆₀) and a metal electrode (e.g., Copper) via thermal evaporation.
Workflow for Perovskite Film Fabrication
Performance as a Lewis Acid Catalyst in Organic Synthesis
Antimony halides, including SbBr₃, are effective Lewis acids capable of catalyzing a variety of organic reactions, such as Friedel-Crafts acylations and cyanosilylations. A Lewis acid activates electrophiles (e.g., by coordinating to a carbonyl oxygen), making them more susceptible to nucleophilic attack. The choice of solvent can significantly impact catalytic efficiency.
Performance Comparison in Different Solvent Media
While many Lewis acid-catalyzed reactions are performed in halogenated organic solvents, there is a growing interest in solvent-free conditions to improve efficiency and reduce environmental impact. For some reactions, antimony halides show excellent performance without any solvent.
Table 4: Performance of Antimony Halide Catalysis in Cyanosilylation
| Catalyst | Substrate | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| SbCl₃ (1 mol%) | Benzaldehyde | Solvent-Free | 5 | 98 |
| SbCl₃ (1 mol%) | Acetophenone | Solvent-Free | 10 | 95 |
| AuCl₃ (1 mol%) | Acetophenone | Dichloromethane | 30 | 98 |
| Cu(II)-Polymer (2 mol%) | Benzaldehyde | Methanol | 180 | 88 |
Data for SbCl₃ is from a study on solvent-free cyanosilylation.[9] Data for AuCl₃[10] and Cu(II)-Polymer[11] are included for comparison of conditions and efficiency.
Comparison with Alternative Lewis Acid Catalysts
SbBr₃ belongs to a broad class of Lewis acid catalysts. Its activity is often compared to more conventional catalysts like AlCl₃ and FeCl₃, especially in benchmark reactions like Friedel-Crafts acylation.
Table 5: Comparison of Lewis Acids in Friedel-Crafts Acylation of Anisole
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|
| SbCl₅ | Stoichiometric | Dichloromethane | 25 | 1 | ~100 |
| AlCl₃ | Stoichiometric | Dichloromethane / CS₂ | 0 - 25 | <1 | ~95-100 |
| FeCl₃ | Stoichiometric | Nitromethane | 25 | 24 | ~90 |
| Cu(OTf)₂ | Catalytic (10 mol%) | [bmim][BF₄] (Ionic Liquid) | 80 | 1 | 100 |
| ZrPW (Solid Acid) | Catalytic (0.25g) | Solvent-Free | 130 | 5 | 82 (Yield) |
Performance data is synthesized from various sources for the acylation of anisole or similar aromatic compounds.[12][13][14] SbCl₅ is shown as a highly active antimony-based analogue.
Experimental Protocol: Sb-Catalyzed Cyanosilylation of an Aldehyde
This protocol is adapted from procedures for antimony trichloride, a close analogue of SbBr₃, under solvent-free conditions.
-
Reactant Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add the aldehyde (e.g., benzaldehyde, 1.0 mmol).
-
Catalyst Addition: Add this compound (SbBr₃) or Antimony trichloride (SbCl₃) (0.01 mmol, 1 mol%).
-
Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 equivalents) dropwise to the mixture while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 5-15 minutes.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
General Mechanism of Lewis Acid Catalysis
References
- 1. This compound | 7789-61-9 [chemicalbook.com]
- 2. This compound CAS#: 7789-61-9 [m.chemicalbook.com]
- 3. This compound | Br3Sb | CID 24615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. antimony(III) bromide [chemister.ru]
- 6. researchgate.net [researchgate.net]
- 7. trepo.tuni.fi [trepo.tuni.fi]
- 8. Fabrication of lead-free CsBi3I10 based compact perovskite thin films by employing solvent engineering and anti-solvent treatment techniques: an efficient photo-conversion efficiency up to 740 nm - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 9. koreascience.kr [koreascience.kr]
- 10. Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. chemijournal.com [chemijournal.com]
- 13. pcliv.ac.uk [pcliv.ac.uk]
- 14. scribd.com [scribd.com]
A Comparative Guide to the Cross-Reactivity of Antimony Tribromide with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antimony tribromide (SbBr₃) with a range of common functional groups encountered in organic synthesis. While direct quantitative comparative studies across multiple functional groups are limited in published literature, this document synthesizes available experimental data and qualitative observations to offer insights into the reactivity profile of SbBr₃. Comparisons with alternative reagents are provided to contextualize its utility in chemical transformations.
Overview of this compound Reactivity
This compound is a Lewis acidic compound due to the electron-deficient nature of the antimony atom.[1][2] This property governs its reactivity towards various functional groups. It can act as a catalyst in several organic reactions, and in other cases, it can react directly with the functional group.[1][3] Its reactivity is influenced by the reaction conditions, including solvent, temperature, and the nature of the substrate.
Cross-Reactivity with Key Functional Groups: A Comparative Summary
The following table summarizes the observed reactivity of this compound with common functional groups. Due to the limited availability of directly comparable quantitative data, the reactivity is described qualitatively.
| Functional Group | Reactivity with this compound | Typical Reaction/Observation | Alternative Reagents |
| Alcohols (-OH) | Reactive. Can act as a Lewis acid catalyst or a reagent for bromination. | Catalyzes acetalization of aldehydes with alcohols. Can convert alcohols to alkyl bromides, similar to PBr₃.[4] | PBr₃, SOCl₂, Appel Reaction (PPh₃, CBr₄)[5] |
| Aldehydes (-CHO) | Reactive. Acts as a Lewis acid catalyst. | Catalyzes aldol condensation, acetal formation, and other addition reactions. | AlCl₃, TiCl₄, Sc(OTf)₃ |
| Ketones (C=O) | Moderately Reactive. Acts as a Lewis acid catalyst. | Generally less reactive than aldehydes. Can catalyze addition reactions. | AlCl₃, BF₃·OEt₂, ZnCl₂ |
| Carboxylic Acids (-COOH) | Moderately Reactive. Can form adducts. | Limited direct reaction data available. May catalyze certain reactions. | SOCl₂, Oxalyl chloride, PBr₃ (for α-bromination) |
| Amines (-NH₂) | Highly Reactive. Forms stable adducts. | Forms coordination complexes (adducts) with primary, secondary, and tertiary amines.[3] | N/A (for adduct formation) |
| Thiols (-SH) | Reactive. Forms complexes and can be involved in redox reactions. | Forms complexes with thioamides.[1] Potential for catalyzing reactions involving thiols. | I₂, H₂O₂, NaIO₄ (for oxidation) |
Experimental Protocols for Key Reactions
Catalytic Acetalization of an Aldehyde with an Alcohol
This protocol describes a general procedure for the this compound-catalyzed protection of an aldehyde as an acetal.
Reactants:
-
Aromatic or aliphatic aldehyde (1.0 eq)
-
Alcohol (e.g., ethanol, 2.2 eq)
-
This compound (0.05 - 0.1 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
To a solution of the aldehyde in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the alcohol.
-
Add this compound to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Formation of an Adduct with an Aromatic Amine
This protocol is based on the synthesis of this compound-pyridine adducts.[3]
Reactants:
-
This compound (1.0 eq)
-
Aromatic amine (e.g., pyridine, 1.0 eq)
-
Anhydrous carbon disulfide
Procedure:
-
In a glovebox under a nitrogen atmosphere, dissolve this compound in anhydrous carbon disulfide.
-
In a separate flask, dissolve the aromatic amine in anhydrous carbon disulfide.
-
Slowly add the this compound solution to the amine solution with stirring.
-
A precipitate will form. Continue stirring for a designated period (e.g., 1-2 hours) at room temperature.
-
Collect the solid product by filtration, wash with a small amount of cold carbon disulfide, and dry under vacuum.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the logical flow of the experimental procedures and a representative reaction mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. strem.com [strem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reactions of carbonyl compounds with tervalent phosphorus reagents. Part 12. Aromatic aldehydes with bromophosphines and phosphorus tri-iodide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Antimony Tribromide: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of antimony tribromide is a critical aspect of laboratory safety and environmental responsibility. Antimony and its compounds are classified as hazardous, necessitating strict adherence to disposal protocols to mitigate risks to human health and the environment. This guide provides essential procedural information for the proper handling and disposal of this compound waste generated in laboratory settings.
Immediate Safety and Handling Precautions
This compound is a corrosive and water-reactive solid.[1] Contact with water can produce hydrogen bromide gas, which is toxic and corrosive.[1] Therefore, it is imperative to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
In the event of a spill, do not use water for cleanup.[1] Instead, the spilled material should be covered with a dry, inert absorbent material such as sand or vermiculite. The contained spill should then be collected in a clearly labeled, sealed container for hazardous waste disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | SbBr₃ | PubChem |
| Molar Mass | 361.47 g/mol | PubChem |
| Melting Point | 96.6 °C (205.9 °F) | PubChem |
| Boiling Point | 288 °C (550 °F) | PubChem |
| Solubility in Water | Reacts | PubChem |
| OSHA PEL (as Sb) | 0.5 mg/m³ | NJDOH |
Step-by-Step Disposal Plan for Laboratory-Scale Waste
The primary goal for the disposal of this compound from a laboratory is to convert it into a more stable and less reactive form before it is collected by a certified hazardous waste disposal service. The following protocol outlines a recommended procedure for the treatment of small quantities of this compound waste.
Experimental Protocol: Conversion to Antimony Oxide
This procedure involves the controlled hydrolysis of this compound to form antimony (III) oxide, a more stable compound.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃)
-
Large beaker
-
Stir plate and stir bar
-
pH paper or pH meter
-
Fume hood
-
Appropriate PPE (gloves, goggles, lab coat)
-
Hazardous waste container, properly labeled
Procedure:
-
Preparation: Perform all steps in a certified fume hood. Place a large beaker containing a stir bar on a stir plate. The beaker should be large enough to accommodate the reaction and any potential foaming.
-
Slow Addition: Carefully and slowly add the this compound waste to a large volume of cold water in the beaker with vigorous stirring. The slow addition is crucial to control the exothermic reaction and the release of hydrogen bromide gas.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or soda ash to the mixture while continuing to stir. This will neutralize the hydrobromic acid formed during hydrolysis, producing carbon dioxide gas. Add the neutralizing agent until the solution reaches a pH between 6.0 and 8.0. Monitor the pH carefully using pH paper or a calibrated pH meter.
-
Precipitation and Settling: Allow the resulting white precipitate of antimony (III) oxide to settle completely. This may take several hours.
-
Decantation: Carefully decant the supernatant liquid. Test the pH of the supernatant again and adjust if necessary before disposing of it down the drain with copious amounts of water, in accordance with local regulations.
-
Collection of Precipitate: Transfer the remaining antimony oxide precipitate into a properly labeled hazardous waste container. The label should clearly indicate "Antimony Oxide Waste."
-
Final Disposal: Arrange for the collection of the hazardous waste container by a licensed environmental disposal company.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling Antimony tribromide
For Immediate Reference by Laboratory Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of Antimony Tribromide (SbBr₃). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.
Personal Protective Equipment (PPE) and Exposure Limits
Proper personal protective equipment is the first line of defense against the hazards of this compound. Below is a summary of required PPE and established occupational exposure limits.
| Parameter | Value | Agency/Source |
| ACGIH TLV-TWA | 0.5 mg/m³ (as Sb) | ACGIH |
| NIOSH IDLH | 50 mg/m³ (as Sb) | NIOSH |
| OSHA PEL (Vacated) | 0.5 mg/m³ | OSHA |
ACGIH TLV-TWA : Threshold Limit Value - Time-Weighted Average concentration for a conventional 8-hour workday and a 40-hour workweek, to which it is believed that nearly all workers may be repeatedly exposed, day after day, without adverse effect. NIOSH IDLH : Immediately Dangerous to Life or Health concentration. OSHA PEL : Permissible Exposure Limit.
Operational Protocol: Safe Handling and Storage
This compound is a corrosive solid that is sensitive to moisture and light.[1] It is crucial to handle it in a controlled environment to prevent exposure and accidental reactions.
Handling:
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before commencing any work.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] For exposures potentially exceeding 50 mg/m³ (as Antimony), a MSHA/NIOSH approved self-contained breathing apparatus with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[1]
-
-
Hygiene: Do not eat, smoke, or drink in areas where this compound is handled.[1] Wash hands thoroughly after handling.[2][3] Emergency eyewash fountains and safety showers should be readily available.[1]
Storage:
-
Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]
-
Incompatibilities: Store away from water, moisture, light, alcohol, strong bases (like sodium hydroxide and potassium hydroxide), oxidizing agents, strong acids, and finely powdered metals.[1][4] this compound reacts violently with potassium and sodium.[4] It decomposes in water, light, or alcohol to form Hydrogen Bromide gas.[1]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed to mitigate risks and ensure environmental safety.
Spill Response:
-
Evacuation: Evacuate all non-essential personnel from the spill area.[1]
-
Containment: For powdered material, collect it in the most convenient and safe manner and deposit it in sealed containers.[1] Do not use water or wet methods for cleanup.[1]
-
Ventilation: Ventilate the area after the cleanup is complete.[1]
-
PPE: Personnel involved in the cleanup must wear the appropriate PPE as outlined above.
Disposal:
-
Waste Characterization: this compound may need to be disposed of as hazardous waste.[1]
-
Regulatory Compliance: Dispose of the material in a manner consistent with federal, state, and local regulations. Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[1]
-
Containers: Dispose of contents and container to an approved waste disposal plant.[2][3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
